molecular formula C5H9N5O B1303191 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide CAS No. 99347-21-4

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B1303191
CAS No.: 99347-21-4
M. Wt: 155.16 g/mol
InChI Key: OFARNLCWFCSYMC-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide is a versatile chemical scaffold and key synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring both a carbohydrazide and an aminopyrazole moiety, makes it a valuable precursor for synthesizing diverse heterocyclic compounds and exploring new chemical spaces for biological activity . This compound serves as a critical building block for constructing complex molecules, including fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are privileged structures in drug discovery . The 5-aminopyrazole core is a recognized pharmacophore, with derivatives demonstrating a wide range of biological activities, such as anti-inflammatory, analgesic, and anti-cancer properties . For instance, structurally related 5-aminopyrazole derivatives have been investigated as inhibitors of various kinases and enzymes, highlighting the potential of this chemical class in developing novel therapeutic agents . The carbohydrazide functional group readily undergoes condensation reactions with aldehydes and ketones, enabling the synthesis of hydrazone-based ligands and novel molecular entities for biological screening . Applications in Research: • Pharmaceutical Development: Serves as a key intermediate for creating novel compounds with potential anti-inflammatory and anti-cancer activities . • Agrochemical Research: Used in the synthesis of new molecules for crop protection, leveraging the bioactivity of the pyrazole core . • Material Science: Explored as a building block for novel materials due to its ability to form complex, functionalized heterocycles . • Methodology Development: Its reactivity makes it a useful substrate for developing new synthetic methodologies, including one-pot and multi-component reactions . Handling and Storage: Store in a cool, dry place. Handle with appropriate personal protective equipment in a well-ventilated environment. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

5-amino-1-methylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-10-4(6)3(2-8-10)5(11)9-7/h2H,6-7H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFARNLCWFCSYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377090
Record name 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID30377090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99347-21-4
Record name 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust two-step synthetic pathway, commencing with the cyclocondensation reaction to form the key intermediate, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, followed by its conversion to the target carbohydrazide. Each synthetic step is accompanied by a thorough explanation of the underlying reaction mechanism and critical process parameters. The guide further outlines a comprehensive analytical strategy for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Drawing upon spectral data from closely related analogues, this guide provides a detailed interpretation of the expected analytical results. Finally, the potential applications of this compound in drug discovery are discussed, with a focus on its role as a versatile scaffold for the development of novel therapeutic agents.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological effects, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[2][3] The versatility of the 5-aminopyrazole core allows for facile structural modifications, enabling the fine-tuning of physicochemical properties and biological targets. The introduction of a carbohydrazide functional group at the 4-position of the pyrazole ring further enhances the molecule's potential for creating diverse libraries of compounds through reactions with various electrophiles, making it a valuable building block for the synthesis of more complex bioactive molecules.[4] This guide focuses on a specific derivative, this compound, providing a detailed roadmap for its synthesis and a thorough analysis of its structural characterization.

Synthetic Pathway and Mechanistic Insights

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the ethyl ester precursor, followed by its conversion to the final carbohydrazide.

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This initial and crucial step involves a cyclocondensation reaction between methylhydrazine and ethyl (ethoxymethylene)cyanoacetate. This reaction is a classic example of the Knorr pyrazole synthesis, a reliable method for the formation of pyrazole rings.

Reaction Scheme:

Synthesis_Step_1 methylhydrazine Methylhydrazine plus1 + EEMC Ethyl (ethoxymethylene)cyanoacetate arrow1 Ethanol or Toluene Reflux EEMC->arrow1 product Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate arrow1->product

Caption: Synthesis of the pyrazole ester intermediate.

Causality Behind Experimental Choices:

  • Reactants: Methylhydrazine serves as the dinucleophilic component, providing the two nitrogen atoms for the pyrazole ring. Ethyl (ethoxymethylene)cyanoacetate is the three-carbon electrophilic building block. The ethoxymethylene group is a good leaving group, facilitating the initial nucleophilic attack, while the cyano and ester groups activate the double bond.

  • Solvent: Both ethanol and toluene can be used as solvents for this reaction.[5] Ethanol is a polar protic solvent that can facilitate the reaction by stabilizing charged intermediates. Toluene, a non-polar aprotic solvent, is also effective and can be advantageous for azeotropic removal of water, driving the reaction to completion.

  • Temperature: The reaction is typically carried out at reflux temperature to provide the necessary activation energy for the cyclization to occur at a reasonable rate.

Experimental Protocol:

  • To a solution of ethyl (ethoxymethylene)cyanoacetate in ethanol or toluene, add an equimolar amount of methylhydrazine dropwise at room temperature with stirring.

  • After the initial addition, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution upon cooling.

  • If precipitation occurs, the solid is collected by filtration, washed with a small amount of cold solvent, and dried.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography.

ParameterValueReference
Solvent Ethanol or Toluene[5]
Temperature Reflux[5]
Reaction Time 2-16 hours (monitor by TLC)[5]
Purification Recrystallization or Column Chromatography
Step 2: Synthesis of this compound

The final step involves the hydrazinolysis of the ethyl ester intermediate to the desired carbohydrazide. This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile.

Reaction Scheme:

Synthesis_Step_2 ester Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate plus2 + hydrazine Hydrazine Hydrate arrow2 Ethanol Reflux hydrazine->arrow2 product2 This compound arrow2->product2

Caption: Conversion of the ester to the carbohydrazide.

Causality Behind Experimental Choices:

  • Reactant: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.

  • Solvent: Ethanol is a common solvent for this transformation as it can dissolve both the ester and hydrazine hydrate, and its boiling point is suitable for refluxing the reaction.

  • Temperature: Heating the reaction mixture to reflux is generally required to overcome the activation energy for the nucleophilic acyl substitution.

Experimental Protocol:

  • Dissolve the ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product, being less soluble, may precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be triturated with a suitable solvent to induce crystallization.

Self-Validating System and Potential Challenges:

It is important to note that for some substituted pyrazole esters, direct hydrazinolysis can be challenging. In some cases, prolonged heating with hydrazine can lead to undesired side reactions, such as the cleavage of other functional groups. Therefore, careful monitoring of the reaction by TLC is crucial. If the direct conversion is not efficient, an alternative approach through a pyrazolo-oxazinone intermediate could be considered.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Expected ¹H NMR Spectrum (in DMSO-d₆):

  • Pyrazole C-H proton: A singlet peak is expected for the proton at the C3 position of the pyrazole ring. Based on data from similar structures, this signal is likely to appear in the downfield region, around δ 7.5-8.0 ppm.

  • Amino (-NH₂) protons: A broad singlet corresponding to the two protons of the primary amino group at the C5 position. The chemical shift of this peak can be variable and is concentration-dependent, typically appearing between δ 5.0 and 6.0 ppm.

  • Hydrazide (-NHNH₂) protons: Two distinct signals are expected for the hydrazide protons. A broad singlet for the -NH₂ protons and another broad singlet for the -NH- proton. These signals are also exchangeable with D₂O and their chemical shifts can vary, typically appearing in the range of δ 4.0-5.0 ppm and δ 8.0-9.5 ppm, respectively.

  • Methyl (-CH₃) protons: A sharp singlet for the three protons of the methyl group attached to the N1 position of the pyrazole ring, expected to be in the upfield region, around δ 3.5-4.0 ppm.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

  • Carbonyl Carbon (-C=O): The carbonyl carbon of the carbohydrazide group is expected to have a chemical shift in the range of δ 160-170 ppm.

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons can be predicted based on substituent effects. The C5 carbon bearing the amino group will be significantly shielded, appearing around δ 150-155 ppm. The C4 carbon attached to the carbohydrazide group will be deshielded, appearing around δ 90-100 ppm. The C3 carbon will likely resonate around δ 140-145 ppm.

  • Methyl Carbon (-CH₃): The carbon of the N-methyl group is expected to appear in the upfield region, around δ 30-35 ppm.

Functional GroupExpected ¹H NMR Shift (ppm)Expected ¹³C NMR Shift (ppm)
Pyrazole C-H7.5 - 8.0 (s)C3: 140-145
Amino (-NH₂)5.0 - 6.0 (br s)C5: 150-155
Hydrazide (-NHNH₂)4.0 - 5.0 (br s, NH₂) & 8.0 - 9.5 (br s, NH)-
Methyl (-CH₃)3.5 - 4.0 (s)30-35
Carbonyl (-C=O)-160-170
Pyrazole C4-90-100
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Expected IR Absorption Bands (in KBr):

  • N-H Stretching: Multiple sharp peaks in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group and the N-H bonds of the hydrazide moiety.

  • C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ characteristic of the carbonyl group of the carbohydrazide.

  • N-H Bending: A bending vibration for the amino group is expected around 1600-1630 cm⁻¹.

  • C=N and C=C Stretching: Absorptions in the region of 1500-1600 cm⁻¹ corresponding to the stretching vibrations of the C=N and C=C bonds within the pyrazole ring.

  • C-N Stretching: Bands in the 1250-1350 cm⁻¹ region can be attributed to C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (C₅H₉N₅O, MW = 155.16 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the hydrazide moiety, the amino group, and cleavage of the pyrazole ring, providing further structural confirmation.

Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for the development of new therapeutic agents due to the established biological activities of related compounds.

Logical Relationship Diagram:

Applications core This compound anticancer Anticancer Agents core->anticancer Scaffold for novel inhibitors antiinflammatory Anti-inflammatory Agents core->antiinflammatory Potential for COX/LOX inhibition antimicrobial Antimicrobial Agents core->antimicrobial Broad-spectrum activity potential kinase_inhibitors Kinase Inhibitors anticancer->kinase_inhibitors

Caption: Potential therapeutic applications of the core scaffold.

  • Anticancer Activity: Numerous 5-aminopyrazole derivatives have been reported to exhibit potent anticancer activity.[6] The carbohydrazide handle allows for the synthesis of various Schiff bases and other derivatives that can be screened for their cytotoxic effects against different cancer cell lines.

  • Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors. The this compound can serve as a template for the design of inhibitors targeting specific kinases involved in cell signaling pathways that are dysregulated in cancer and other diseases.

  • Anti-inflammatory and Analgesic Agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of the title compound could be explored for their potential to inhibit cyclooxygenase (COX) enzymes or other targets in the inflammatory cascade.

  • Antimicrobial Agents: The structural features of 5-aminopyrazoles have been associated with antibacterial and antifungal activities. The carbohydrazide moiety can be derivatized to generate compounds with enhanced antimicrobial potency.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The described synthetic route is efficient and relies on well-established chemical transformations. The comprehensive characterization strategy, including predictions based on analogous structures, offers a reliable means of structural verification and purity assessment. The diverse biological activities associated with the 5-aminopyrazole scaffold highlight the potential of the title compound as a valuable building block in the design and development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating further exploration of this promising class of heterocyclic compounds.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. MDPI. Available at: [Link]

  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. Available at: [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest | Request PDF. ResearchGate. Available at: [Link]

  • Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]

  • One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. Bentham Science Publisher. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • 3(5)-aminopyrazole - Organic Syntheses Procedure. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

Introduction: The Structural Significance of Pyrazole Carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Structural Elucidation of Pyrazole Carbohydrazide Derivatives: A Case Study Approach

Disclaimer: As of January 2026, a public crystal structure for 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is not available in open-access crystallographic databases. This guide will, therefore, utilize the closely related and structurally characterized compound, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate , as a foundational case study. The principles of synthesis, crystallization, and structural analysis detailed herein are directly applicable to the target compound and provide a robust framework for its future characterization.

Pyrazole derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities. The carbohydrazide functional group (-CONHNH2) is a critical pharmacophore, known for its ability to form strong hydrogen bonds and coordinate with metal ions in biological systems. The combination of these two moieties in compounds like this compound results in a molecule with significant potential for drug development, acting as a versatile scaffold for creating potent and selective inhibitors.

Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is paramount. It reveals the molecule's preferred conformation, its network of intermolecular interactions, and provides invaluable data for structure-based drug design. This guide offers a comprehensive overview of the methodologies used to determine and analyze the crystal structure of pyrazole derivatives, using a representative example to illustrate the process from synthesis to final structural analysis.

Part 1: Synthesis and Crystallization

Synthetic Strategy: A Rationale

The synthesis of pyrazole derivatives often relies on the cyclization of a suitable precursor. For N-methylated pyrazoles, a common and effective method involves the use of methylhydrazine. The synthesis of the case-study compound, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, provides a direct and high-yielding pathway that can be adapted for the target carbohydrazide.

The general workflow for obtaining single crystals suitable for X-ray diffraction is a multi-step process that begins with the synthesis of the pure compound, followed by a carefully controlled crystallization experiment.

G cluster_synthesis Synthesis Phase cluster_crystallization Crystallization Phase A Reactants: Ethyl (ethoxymethylene)cyanoacetate & Methylhydrazine B Reaction in Ethanol A->B C Cyclization & Formation of Pyrazole Ring B->C D Purification (Recrystallization) C->D E Dissolve Pure Compound in Suitable Solvent (e.g., Ethanol/Water) D->E Proceed to Crystallization F Slow Evaporation at Room Temperature E->F G Formation of Single Crystals F->G H Crystal Harvesting & Mounting G->H G mol1 N-H··· O=C Molecule A mol2 N-H··· O=C Molecule B' mol1:o1->mol2:n1 N-H···O (Dimer Formation) mol3 N-H··· O=C Molecule B mol1->mol3 Translation along axis mol4 N-H··· O=C Molecule A' mol2->mol4 Translation along axis mol3:o1->mol4:n1 N-H···O (Dimer Formation) G A 1. Crystal Selection & Mounting (Select a clear, well-formed crystal) B 2. Data Collection (On diffractometer, collect intensity data across a range of angles) A->B C 3. Data Reduction & Integration (Correct for experimental factors; Determine unit cell and space group) B->C D 4. Structure Solution (Determine initial atomic positions using direct methods or Patterson function) C->D E 5. Structure Refinement (Optimize atomic positions and thermal parameters against experimental data) D->E F 6. Model Validation (Check R-factors, difference Fourier map, and geometric parameters) E->F F->E Refine Further if Necessary G 7. Final Report Generation (Create CIF file and tables of structural data) F->G

physical and chemical properties of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole framework is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns have made it a cornerstone for the development of a wide array of bioactive molecules. These compounds are extensively investigated for their potential in pharmaceutical and agrochemical applications, serving as foundational building blocks for novel drugs and materials.[1] The introduction of a carbohydrazide moiety at the 4-position, coupled with an N-methyl group, yields 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide (CAS No. 99347-21-4). This specific functionalization introduces a highly reactive and versatile handle for further chemical elaboration, making it a molecule of significant interest for drug discovery and development professionals.

This guide provides a comprehensive overview of the known and predicted physicochemical properties, spectral characteristics, and chemical reactivity of this compound. We will delve into established synthetic protocols for related structures and explore the potential applications that render this molecule a valuable asset in modern chemical research.

Core Molecular Attributes and Physical Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a methyl group, and a carbohydrazide functional group.[2][3][4]

Chemical Structure

Caption: 2D Structure of this compound

Physicochemical Data Summary

Direct experimental data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes its basic molecular properties and provides estimated physical properties based on data from closely related analogues. This approach allows for a scientifically grounded approximation of its characteristics.

PropertyValue / Predicted ValueData Source / Analogue
CAS Number 99347-21-4[2][3][4][5]
Molecular Formula C₅H₉N₅O[2][4]
Molecular Weight 155.16 g/mol [2][4]
Appearance White to off-white crystalline powder (Predicted)Analogue: 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide[1]
Melting Point 190-230 °C (Estimated Range)Analogues: 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide (188-190°C)[6], 5-Amino-1-methyl-1H-pyrazole-4-carboxamide (223-235°C)[7]
Solubility Soluble in DMSO and methanol (Predicted). Limited solubility in water.General characteristic of similar heterocyclic compounds.
XLogP3 (Predicted) -0.7 to 1.7Based on analogues like the N-phenyl version (1.7)[6] and the carboxamide version (-0.7).[8]

Expert Insight: The significant difference in melting points between the N-phenyl analogue and the corresponding carboxamide suggests that the hydrazide's melting point will likely fall within this range. The presence of multiple nitrogen and oxygen atoms capable of hydrogen bonding suggests some aqueous solubility, though the heterocyclic core may limit this.

Spectral Characterization Profile (Predicted)

Detailed spectral data for this specific molecule is not publicly available. However, based on its functional groups and data from related structures, a predictive analysis of its key spectral features is presented below.

¹H NMR Spectroscopy
  • N-CH₃ Signal: A singlet peak is expected around 3.5-4.0 ppm, corresponding to the three protons of the methyl group attached to the pyrazole nitrogen.

  • Pyrazole C-H Signal: A singlet for the proton on the pyrazole ring (at position 3) is anticipated in the range of 7.5-8.0 ppm.

  • NH₂ (Amino) Protons: A broad singlet corresponding to the two protons of the C5-amino group, likely appearing between 5.0 and 6.5 ppm. The chemical shift can be highly dependent on solvent and concentration.

  • NH-NH₂ (Hydrazide) Protons: The hydrazide protons will likely appear as two distinct broad singlets. The -C(=O)NH- proton may appear downfield (9.0-10.0 ppm), while the terminal -NH₂ protons may appear more upfield (4.0-5.0 ppm). These signals are D₂O exchangeable.

¹³C NMR Spectroscopy
  • N-CH₃ Carbon: Expected to appear in the upfield region, around 35-40 ppm.

  • Pyrazole Ring Carbons: The chemical shifts for the pyrazole ring carbons (C3, C4, C5) are expected in the aromatic region, typically between 90 and 160 ppm.

  • Carbonyl Carbon (C=O): The carbohydrazide carbonyl carbon should produce a signal in the downfield region, typically between 160-170 ppm.

Infrared (IR) Spectroscopy

Based on spectral data for related pyrazole carbonitriles and carbohydrazides, the following characteristic vibrational frequencies are expected[9]:

  • N-H Stretching (Amino & Hydrazide): Multiple sharp and broad bands in the 3200-3450 cm⁻¹ region.

  • C-H Stretching (Methyl & Aromatic): Bands in the 2900-3100 cm⁻¹ region.

  • C=O Stretching (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.

  • N-H Bending (Amide II): A significant band around 1580-1620 cm⁻¹.

  • C=N & C=C Stretching (Pyrazole Ring): Multiple bands in the 1400-1550 cm⁻¹ region.

Chemical Properties and Synthetic Pathways

The reactivity of this compound is dictated by the interplay of its three key functional groups: the aromatic pyrazole ring, the nucleophilic 5-amino group, and the versatile 4-carbohydrazide moiety.

Key Reactive Sites

Caption: Primary sites of chemical reactivity on the molecule.

  • 5-Amino Group: Acts as a potent nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. It also activates the pyrazole ring towards electrophilic substitution.

  • 4-Carbohydrazide Group: The terminal -NH₂ group is highly nucleophilic and is the primary site for condensation reactions with aldehydes and ketones to form hydrazones. This functionality is also a key precursor for the synthesis of other heterocyclic rings like 1,3,4-oxadiazoles or triazoles.

  • Pyrazole Ring: The pyrazole ring itself is aromatic. The electron-donating amino group at C5 directs electrophilic substitution primarily to the C3 position.[10]

Proposed Synthetic Protocol

The most direct and industrially scalable synthesis of carbohydrazides involves the hydrazinolysis of a corresponding ester. This two-step process begins with the synthesis of the ethyl or methyl ester of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, followed by reaction with hydrazine hydrate.

G start Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate step1 React with Hydrazine Hydrate (NH₂NH₂·H₂O) in Ethanol (Solvent) start->step1 step2 Reflux the mixture for several hours (e.g., 4-8 hours) step1->step2 step3 Monitor reaction completion by TLC step2->step3 step4 Cool the reaction mixture to room temperature step3->step4 step5 Precipitate the product (often by adding water or cooling to 0-5 °C) step4->step5 step6 Isolate the solid product by filtration step5->step6 end This compound (Final Product) step6->end

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Methodology:

  • Ester Preparation: The starting material, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, can be synthesized via established methods for pyrazole ring formation, often involving the cyclization of a hydrazine with a suitable three-carbon precursor.

  • Hydrazinolysis:

    • To a solution of the pyrazole ester (1 equivalent) in a suitable alcohol solvent such as ethanol, add an excess of hydrazine hydrate (typically 3-5 equivalents).

    • Reflux the reaction mixture for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is often removed under reduced pressure.

    • The resulting crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure carbohydrazide.[11]

Causality and Trustworthiness: Using an excess of hydrazine hydrate drives the reaction to completion. The choice of ethanol as a solvent is standard as it solubilizes the ester and is compatible with the reflux conditions. This protocol is a well-established, self-validating system for converting esters to hydrazides and has been successfully applied to a wide range of heterocyclic systems.[12]

Applications in Research and Drug Development

While specific applications for this compound are not widely documented, the broader class of 5-aminopyrazole derivatives is of immense interest to the pharmaceutical industry.

  • Scaffold for Bioactive Molecules: The compound serves as a versatile intermediate. The carbohydrazide handle allows for the facile synthesis of diverse compound libraries through condensation with various aldehydes and ketones. These derivatives have been explored for a range of biological activities.

  • Anticancer Potential: Pyrazole derivatives are known to exhibit antitumor properties.[13] Specifically, pyrazole-5-carbohydrazide derivatives have been investigated for their ability to inhibit the growth of cancer cell lines.[13] More complex derivatives based on the 5-amino-1H-pyrazole-4-carboxamide core have been designed as potent covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[14]

  • Antimicrobial and Anti-inflammatory Agents: The pyrazole nucleus is a core component of several anti-inflammatory drugs (e.g., celecoxib). Derivatives of pyrazole carbohydrazide have shown promise as antimicrobial and anti-inflammatory agents in preclinical studies.[13][15]

  • Enzyme Inhibition: The structural motifs present in this molecule are common in various enzyme inhibitors. For example, related pyrazole compounds have been investigated as inhibitors of kinases and other key enzymes in signaling pathways.

The strategic placement of the amino and carbohydrazide groups provides vectors for creating derivatives that can target specific biological pathways, making this a compound of high value for lead generation and optimization in drug discovery programs.

Conclusion

This compound is a strategically important heterocyclic building block. While detailed experimental characterization is sparse in public literature, its properties and reactivity can be reliably inferred from well-documented analogues. Its versatile functional groups, particularly the reactive carbohydrazide moiety, make it an ideal starting point for the synthesis of diverse chemical libraries aimed at discovering novel therapeutic agents. For researchers in oncology, infectious diseases, and inflammatory conditions, this molecule represents a valuable tool for developing next-generation therapeutics.

References

  • Local Pharma Guide. This compound. [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • PubChem. 5-amino-1-methyl-1H-pyrazole-4-carboxamide. [Link]

  • Al-Said, M.S., Ghorab, M.M., & Al-Agamy, M.H. (2011). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 16(12), 10167-10187. [Link]

  • Riaz, U., et al. (2017). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 39(5), 789-797. [Link]

  • Gup, R., & Kizilcikli, I. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Gup, R., & Kizilcikli, I. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]

  • Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116757. [Link]

  • Ghag, S.P., et al. (2017). SYNTHESIS AND HERBICIDAL ACTIVITIES OF PYRAZOLE- 4-CARBOHYDRAZIDE DERIVATIVES. ResearchGate. [Link]

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A Technical Guide to the Therapeutic Potential of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide: A Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile nature, which allows for the creation of derivatives with a wide range of pharmacological activities.[1][2][3] 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide represents a key starting material, a versatile building block for synthesizing potent and selective therapeutics. While direct therapeutic applications of this specific carbohydrazide are not extensively documented, its core structure is integral to a class of compounds with profound clinical significance: protein kinase inhibitors.

This technical guide delves into the potential therapeutic targets of compounds derived from the this compound scaffold. We will explore the rationale behind targeting protein kinases, identify specific kinase families of interest, and provide detailed, actionable workflows for target identification, validation, and lead compound characterization. This document serves as a foundational resource for researchers aiming to leverage this remarkable heterocyclic system in the development of next-generation therapeutics.

Part 1: The Molecular Foundation: A Privileged Scaffold in Drug Discovery

The title compound, this compound, possesses key structural features that make it an ideal starting point for drug discovery:

  • The Aminopyrazole Core: The 1-methyl-5-aminopyrazole ring is a bioisostere for other aromatic systems, offering improved physicochemical properties like solubility while maintaining the ability to form critical hydrogen bond interactions with protein targets.[4] This core is a recurring motif in numerous FDA-approved kinase inhibitors.[5]

  • The Carbohydrazide Moiety: This functional group is a versatile chemical handle. It can act as a pharmacophoric element itself, participating in target binding, or serve as a reactive intermediate for the synthesis of more complex heterocyclic systems, enabling extensive structure-activity relationship (SAR) exploration.[6]

The true potential of this molecule is realized when it is used to build more complex structures designed to fit into the active sites of specific disease-related proteins. The vast majority of successful examples point toward the inhibition of protein kinases.[5][7]

Part 2: Primary Therapeutic Target Class: Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them prime targets in oncology, immunology, and inflammatory diseases.[5] Dysregulation of kinase activity is a hallmark of many cancers.[5][7] The aminopyrazole scaffold is exceptionally well-suited to target the ATP-binding pocket of many kinases.

Mechanism of Action: The aminopyrazole core frequently acts as a "hinge-binder." The nitrogen atoms of the pyrazole ring and the adjacent amino group form key hydrogen bonds with the backbone residues of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. This anchoring allows the rest of the molecule to extend into other regions of the ATP pocket, conferring potency and selectivity.

Key Kinase Targets for Pyrazole-Based Inhibitors:

Derivatives of the aminopyrazole scaffold have shown potent inhibitory activity against a range of clinically relevant kinases.

Kinase Family Examples Therapeutic Relevance Supporting References
Cyclin-Dependent Kinases (CDKs) CDK2, CDK8, CDK9Cell cycle control, transcription regulation. Aberrant activity is common in many cancers. Targeting CDKs can induce cell cycle arrest and apoptosis.[8][9][10][11][12]
Fibroblast Growth Factor Receptors (FGFRs) FGFR1, FGFR2, FGFR3Regulate cell proliferation, migration, and differentiation. Genetic alterations in FGFRs are drivers in various cancers, including lung and gastric cancers.[13][14]
Janus Kinases (JAKs) JAK1, JAK2Mediate signaling for numerous cytokines and growth factors. Critical in inflammatory diseases and myeloproliferative neoplasms.[1][5]
Other Tyrosine Kinases ALK, ROS1, BTK, EGFROncogenic drivers in specific cancer types. Targeted inhibition has led to significant clinical success in personalized medicine.[1][7][15]
Heat Shock Protein 90 (Hsp90) Hsp90 (an ATPase)A molecular chaperone required for the stability of numerous "client" proteins, including many oncogenic kinases (e.g., CDK4, ERBB2).[16]

Visualizing the Pathway: Kinase Inhibition Leading to Apoptosis

The following diagram illustrates the general mechanism by which a pyrazole-based kinase inhibitor can block downstream signaling, leading to cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway cluster_input cluster_pathway cluster_output GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor Kinase Target Kinase (e.g., CDK2, JAK2) Receptor->Kinase Substrate_P Phosphorylated Substrate Kinase->Substrate_P ATP->ADP Proliferation Cell Proliferation & Survival Substrate_P->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis (inhibition leads to) Inhibitor 5-Aminopyrazole Derivative Inhibitor->Kinase Inhibition

Caption: General signaling pathway illustrating kinase inhibition by a pyrazole derivative.

Part 3: Exploring a Broader Target Landscape

While kinases are the most prominent targets, the pyrazole carbohydrazide scaffold is versatile. Derivatives have been investigated for other therapeutic applications:

  • Antimicrobial Agents: The pyrazole ring is found in compounds with antibacterial and antifungal activity.[2][17][18] Some derivatives have shown potent activity against drug-resistant strains of Mycobacterium tuberculosis, potentially by inhibiting enzymes like the enoyl acyl carrier protein reductase (InhA).[19]

  • Anti-inflammatory Agents: The well-known drug Celecoxib features a pyrazole ring and functions as a selective COX-2 inhibitor. This highlights the potential for pyrazole derivatives to target enzymes involved in inflammation.[20]

  • Cannabinoid Receptor Antagonists: Certain pyrazole carbohydrazide derivatives have been investigated as cannabinoid receptor (CB1) antagonists, relevant for metabolic disorders.[6]

Part 4: A Practical Guide to Target Identification and Validation

This section provides a logical, step-by-step framework for identifying and validating the therapeutic targets of novel compounds derived from this compound.

Workflow 1: In Silico Screening and Target Prediction

The initial step leverages computational methods to prioritize potential targets and reduce wet lab screening costs.[21][22] This approach uses the known structures of proteins to predict how a novel compound might bind.

In_Silico_Workflow Start Novel Pyrazole Derivative Design Lib Prepare 3D Ligand Structure Start->Lib Dock Molecular Docking (Virtual Screening) Lib->Dock DB Select Target Database (e.g., PDB) DB->Dock Analyze Analyze Binding Poses & Calculate Scores Dock->Analyze Rank Rank & Prioritize Potential Targets Analyze->Rank End Hypothesized Targets List Rank->End

Caption: Workflow for computational target identification.

Detailed Protocol: Molecular Docking

  • Ligand Preparation:

    • Draw the 2D structure of the novel pyrazole derivative using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D structure using a program like Open Babel.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Target Preparation:

    • Download the crystal structure of a potential kinase target (e.g., CDK2, FGFR1) from the Protein Data Bank (PDB).

    • Prepare the protein for docking using software like AutoDock Tools or Schrödinger Maestro. This involves removing water molecules, adding hydrogen atoms, and assigning charges.

    • Define the binding site (the "grid box") around the known ATP-binding pocket.

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock Vina) to systematically place the ligand into the defined binding site in multiple conformations.

    • The program will score each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis:

    • Visualize the top-ranked poses. Look for key interactions, such as hydrogen bonds between the aminopyrazole core and the kinase hinge region.

    • Compare the binding score to that of a known inhibitor (co-crystallized ligand) as a positive control. A lower binding energy suggests a more favorable interaction.

Workflow 2: In Vitro Target Engagement and Inhibition

Once high-priority targets are identified, their direct inhibition by the compound must be confirmed using biochemical assays.

Detailed Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay) This commercially available assay measures the amount of ADP produced by a kinase reaction, which is inversely proportional to the level of kinase inhibition.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in a suitable buffer (e.g., 1% DMSO).

    • Prepare a reaction buffer containing the purified target kinase, its specific substrate peptide, and ATP at a concentration near its Km value.

  • Kinase Reaction:

    • In a 96- or 384-well plate, add the test compound dilutions.

    • Include controls: "No inhibitor" (positive control for enzyme activity) and "No enzyme" (background control).

    • Initiate the reaction by adding the kinase/substrate/ATP mixture to all wells.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal ("No enzyme" control).

    • Normalize the data to the "No inhibitor" control (set to 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow 3: Cell-Based Target Validation

Confirming that the compound works in a cellular context is a critical step. This involves demonstrating that the compound engages its intended target in living cells and produces the desired biological effect.

Validation_Workflow cluster_cellular Cellular Assays Start Lead Compound from In Vitro Assay WB Western Blot: Assess Downstream Phosphorylation Start->WB Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Viability Cycle Cell Cycle Analysis (Flow Cytometry) Start->Cycle End Validated Lead Candidate for In Vivo Studies WB->End Viability->End Cycle->End

Caption: Workflow for cell-based target validation.

Detailed Protocol: Western Blot for Downstream Pathway Modulation This protocol determines if the kinase inhibitor blocks the phosphorylation of its known downstream substrate in cancer cells.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., a cell line with known FGFR amplification for an FGFR inhibitor) in appropriate media.

    • Treat the cells with varying concentrations of the test compound (centered around the IC₅₀ value) for a specific duration (e.g., 2-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., anti-phospho-Rb for a CDK inhibitor).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate, as well as a housekeeping protein like GAPDH or β-actin.

    • A dose-dependent decrease in the phosphorylated substrate signal relative to the total substrate and housekeeping protein confirms on-target activity.

Conclusion and Future Perspectives

This compound is not merely a single chemical entity but a gateway to a rich field of therapeutic possibilities. Its derivatives have been firmly established as potent modulators of protein kinases, a target class central to the treatment of cancer and inflammatory diseases. The true art and science lie in the rational design of derivatives that can selectively inhibit specific kinases or overcome clinical resistance.[13]

The workflows and protocols outlined in this guide provide a robust framework for advancing pyrazole-based compounds from concept to validated lead candidates. By integrating computational prediction with rigorous biochemical and cellular validation, researchers can efficiently unlock the full therapeutic potential of this privileged scaffold and contribute to the development of impactful new medicines.

References

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Advances.
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  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). National Institutes of Health.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (n.d.). ACS Publications.
  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (2006). Bentham Science.
  • The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications. (n.d.). BenchChem.
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  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry.
  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (n.d.). PubMed.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.
  • Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. (2016). PubMed.

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A Technical Guide to Elucidating the Mechanism of Action of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Derivatives containing the 5-amino-pyrazole moiety are of particular interest, with demonstrated efficacy in targeting key signaling nodes in oncology.[2][3] This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action (MoA) of a specific, novel derivative: 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide. We move beyond a simple listing of techniques to present a logical, multi-phase experimental workflow. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating system of inquiry that begins with broad phenotypic screening and systematically converges on a validated molecular target and its downstream signaling consequences.

Part 1: The Scientific Rationale and Strategic Overview

The Privileged 5-Aminopyrazole Scaffold

The pyrazole ring is a five-membered diazole heterocycle renowned for its metabolic stability and ability to participate in various non-covalent interactions within protein binding pockets.[1] The addition of an amino group at the C5 position and a carbohydrazide moiety at C4 creates a unique pharmacophore with a rich potential for forming hydrogen bonds, coordinating with metal ions, and participating in other key binding interactions.

The broader class of pyrazole carbohydrazide derivatives has been shown to possess a remarkable spectrum of biological activities, including:

  • Anticancer: Inducing apoptosis in lung cancer cells and inhibiting tumor growth.[4][5]

  • Antimicrobial: Exhibiting activity against bacteria, fungi, and parasites like Plasmodium falciparum.[3][4][6]

  • Anti-inflammatory & Analgesic: Demonstrating potent antinociceptive effects.[4]

  • Enzyme Inhibition: Targeting a wide range of enzymes from kinases to proteases.[2][7]

Core Objective: A Hypothesis-Driven Investigative Workflow

Direct mechanistic data for this compound is not yet established in the public domain. Therefore, this guide outlines a systematic strategy to de-orphan this compound. Our approach is rooted in forming plausible hypotheses based on high-quality data from structurally related analogues and then testing these hypotheses through a cascading series of experiments.

The workflow is designed around three central pillars:

  • Initial De-risking & Hypothesis Generation: Employing broad, cost-effective screening to identify the compound's primary biological effect and using computational tools to predict likely target classes.

  • Definitive Target Identification & Validation: Utilizing orthogonal, state-of-the-art techniques to identify specific molecular binding partners and confirm target engagement in a physiological context.

  • Mechanistic & Pathway Confirmation: Elucidating the downstream cellular consequences of target engagement to build a complete picture of the mechanism of action.

Part 2: Primary Mechanistic Hypotheses

Analysis of closely related structures provides strong justification for prioritizing specific target classes.

Hypothesis A: Inhibition of Protein Kinases

This is the most compelling initial hypothesis. The 5-amino-1H-pyrazole-4-carboxamide scaffold (a very close analogue) has been successfully designed to act as a potent and selective covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases.[2] One such compound, CH5183284/Debio 1347, is an orally available and selective FGFR1/2/3 inhibitor.[8] The aberrant activation of FGFRs is a known driver in various cancers, making this a therapeutically relevant target class.[2] Other pyrazole derivatives have also shown inhibitory activity against EGFR, HER-2, and Aurora kinases.[5]

Hypothesis B: Inhibition of Metabolic or Microbial Enzymes

The carbohydrazide moiety is a key feature in compounds targeting various enzymes.

  • Enoyl Acyl Carrier Protein Reductase (InhA): Pyrazole-based hydrazide derivatives have been specifically designed as potent agents against drug-resistant Mycobacterium tuberculosis by targeting InhA.[9]

  • Cysteine Proteases: Some pyrazole carbohydrazides exhibit antimalarial activity by inhibiting Plasmodium falciparum cysteine protease.[4][6]

  • Acetylcholinesterase (AChE): Novel pyrazole-containing organophosphorus compounds have been designed as AChE inhibitors for insecticidal applications.[7]

Part 3: An Integrated Experimental Workflow

This section details the core protocols for systematically investigating the MoA of this compound.

Phase 1: Phenotypic Screening and In Silico Assessment

The goal of this initial phase is to broadly define the compound's biological activity profile and generate a preliminary, data-driven list of potential molecular targets.

G cluster_0 Phase 1: Hypothesis Generation Compound Test Compound (this compound) Screen Protocol 1.1: Broad Cell Line Screen (e.g., NCI-60 Panel) Compound->Screen Insilico Protocol 1.2: In Silico Target Prediction (e.g., SwissTargetPrediction) Compound->Insilico Output1 Activity Profile (GI50 Data) Screen->Output1 Output2 Predicted Target List (Kinases, Enzymes, etc.) Insilico->Output2 Hypothesis Formulate Primary Hypothesis (e.g., 'Compound is a Kinase Inhibitor') Output1->Hypothesis Output2->Hypothesis

Figure 1. Workflow for Initial Hypothesis Generation.

Protocol 1.1: Broad Anti-Proliferative Cell Line Screening

  • Objective: To determine the compound's potency and selectivity against a diverse panel of human cancer cell lines.

  • Methodology:

    • Utilize a standardized panel, such as the NCI-60 cell line panel or a commercially available equivalent.

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform a serial dilution series (e.g., 9-point, 1:3 dilution starting from 100 µM).

    • Seed cells in 96-well plates at their empirically determined optimal density and allow them to adhere overnight.

    • Treat cells with the compound dilution series for 72 hours. Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

    • Assess cell viability using a sulforhodamine B (SRB) or similar colorimetric assay.

  • Causality & Validation: A compound exhibiting potent (e.g., GI50 < 1 µM) and selective activity against specific cell lineages (e.g., those known to have FGFR alterations) provides strong validation for the kinase inhibition hypothesis. The large dataset allows for correlational analyses (e.g., COMPARE analysis) against known compounds.

Protocol 1.2: In Silico Target Prediction

  • Objective: To generate a ranked list of putative protein targets based on the principle of chemical similarity.

  • Methodology:

    • Obtain the 2D structure (SMILES format) of this compound.

    • Submit the structure to multiple web-based target prediction servers (e.g., SwissTargetPrediction, PharmMapper, SuperPred).

    • These tools compare the input structure to databases of known ligands with annotated biological targets.

    • Collate and cross-reference the predicted target lists. Pay special attention to targets that appear across multiple prediction platforms.

  • Causality & Validation: This method is predictive, not definitive. Its value lies in complementing the phenotypic screen. If the cell screen suggests anti-proliferative activity and the in silico tools predict FGFRs, the confidence in Hypothesis A increases significantly.

Phase 2: Target Identification and Validation

This phase uses direct biochemical and biophysical methods to confirm target binding.

G cluster_1 Phase 2: Target Validation Hypothesis Primary Hypothesis (e.g., Kinase Inhibitor) KinomeScan Protocol 2.1: Kinase Panel Screen (Biochemical Assay) Hypothesis->KinomeScan IC50 Determine IC50 (Dose-Response Assay) KinomeScan->IC50 Identifies 'Hits' CETSA Protocol 2.2: Cellular Thermal Shift Assay (Target Engagement) ValidatedTarget Validated Molecular Target CETSA->ValidatedTarget Confirms In-Cell Engagement IC50->CETSA Selects Top Hit

Figure 2. Workflow for Target Identification and Validation.

Protocol 2.1: Broad Kinase Profiling

  • Objective: To empirically test the compound's inhibitory activity against a large, representative panel of human protein kinases.

  • Methodology:

    • Engage a commercial vendor (e.g., Eurofins DiscoverX, Reaction Biology) that offers kinase screening services.

    • Submit the compound for an initial screen against a large panel (e.g., >400 kinases) at a single high concentration (e.g., 1 or 10 µM). The assay format is typically binding-based (e.g., KINOMEscan™) or activity-based.

    • For any kinases showing significant inhibition (e.g., >90% inhibition), perform a follow-up dose-response determination to calculate the IC50 (half-maximal inhibitory concentration).

  • Causality & Validation: This is a direct, self-validating experiment. The output is a quantitative measure of potency (IC50) and selectivity (a profile of which kinases are inhibited and by how much). Strong, single-digit nanomolar potency against FGFR1/2/3 would provide powerful evidence for Hypothesis A.

Protocol 2.2: Cellular Thermal Shift Assay (CETSA®)

  • Objective: To verify that the compound directly binds to and stabilizes its putative target inside intact cells, confirming physiological target engagement.

  • Methodology:

    • Select a cell line that expresses the target protein (identified in Protocol 2.1, e.g., a cell line with high FGFR2 expression).

    • Treat intact cells with the test compound or a vehicle control (DMSO).

    • Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C).

    • Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) fraction by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or targeted proteomics (MS-CETSA).

  • Causality & Validation: Ligand binding stabilizes a protein, shifting its melting curve to a higher temperature. A visible rightward shift in the melting curve for the target protein in compound-treated cells versus vehicle-treated cells is definitive proof of target engagement.

Phase 3: Downstream Pathway Analysis

Once a target is validated, the final step is to confirm that the compound modulates the target's known signaling pathway.

G cluster_2 Hypothetical FGFR Signaling FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Activates FRS2 p-FRS2 FGFR->FRS2 Phosphorylates PLCg p-PLCγ FGFR->PLCg Phosphorylates Compound Test Compound Compound->FGFR Inhibits AKT p-AKT FRS2->AKT Activates ERK p-ERK FRS2->ERK Activates PLCg->AKT Activates PLCg->ERK Activates Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Figure 3. Inhibition of a Representative Kinase Pathway.

Protocol 3.1: Western Blot Analysis of Pathway Modulation

  • Objective: To quantify the effect of the compound on the phosphorylation status of key downstream substrates of the validated target kinase.

  • Methodology:

    • Select a cell line where the target pathway is active (e.g., a cancer cell line with an activating FGFR fusion).

    • Starve the cells of serum to reduce basal signaling, then stimulate with the appropriate ligand (e.g., FGF2) to induce robust pathway activation.

    • Co-treat cells with a dose-response curve of the test compound.

    • Lyse the cells at a specific time point (e.g., 15-30 minutes post-stimulation).

    • Perform SDS-PAGE and Western blotting using a panel of antibodies. Crucially, this must include antibodies against the phosphorylated forms of the target and its key downstream nodes (e.g., p-FGFR, p-FRS2, p-PLCγ, p-AKT, p-ERK) as well as antibodies for the total protein levels of each node as a loading control.

  • Causality & Validation: A dose-dependent decrease in the phosphorylation of the target and its direct and indirect substrates, without a change in total protein levels, is the ultimate confirmation of the compound's on-target mechanism of action.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Representative Cell Viability Data

Cell Line Cancer Type Key Mutation GI50 (µM)
SNU-16 Gastric FGFR2 Amplification 0.05
KATO III Gastric FGFR2 Amplification 0.07
NCI-H520 Lung FGFR1 Amplification 0.02
A549 Lung KRAS G12S > 10

| MCF7 | Breast | PIK3CA E545K | > 10 |

This table structure allows for quick identification of sensitivity patterns correlated with specific genetic alterations, as demonstrated by the selectivity for FGFR-amplified cell lines.[2]

Table 2: Representative Kinase Selectivity Profile

Kinase Target % Inhibition @ 1 µM IC50 (nM)
FGFR1 99% 46
FGFR2 98% 41
FGFR3 95% 99
VEGFR2 45% > 1000
EGFR 15% > 10,000

| SRC | 5% | > 10,000 |

This format clearly distinguishes the primary targets (FGFR family) from other kinases, quantifying the compound's selectivity.[2]

Conclusion

The proposed multi-phase workflow provides a robust and scientifically rigorous path to elucidating the mechanism of action for this compound. By beginning with broad, unbiased screening and progressively layering orthogonal, hypothesis-driven experiments, this strategy maximizes the probability of success while ensuring that each step logically informs the next. Based on strong precedent from close structural analogues, a primary hypothesis of FGFR kinase inhibition is warranted. The successful execution of this investigative plan will not only define the compound's molecular mechanism but also validate its potential for further preclinical and clinical development as a targeted therapeutic agent.

References

  • Gomha, S. M., & Muhammad, Z. S. (2019). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 24(23), 4343. [Link]

  • Shah, N., Patel, P. N., & Karia, D. C. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2647-2651. [Link]

  • Gomha, S. M., & Muhammad, Z. S. (2019). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116558. [Link]

  • Singh, U. P., & Singh, R. P. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 28(19), 6774. [Link]

  • Zhang, J., et al. (2017). Design, Synthesis and Biological Evaluation of α-Aminophosphonate Derivatives Containing a Pyrazole Moiety. Molecules, 22(12), 2029. [Link]

  • Sabatino, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3740. [Link]

  • Kumar, R., et al. (2025). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2525069. [Link]

  • Shalla, A. H., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Scientific Reports, 13(1), 18884. [Link]

  • Khan, I., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2003-2023. [Link]

  • Nakanishi, Y., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586-10600. [Link]

Sources

The 5-Aminopyrazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, lending its structural framework to a multitude of approved therapeutic agents.[1][2][3][4] Among its derivatives, the 5-aminopyrazole (5AP) moiety has emerged as a particularly "privileged" scaffold.[1] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to serve as a versatile anchor for binding to a wide array of biological targets. This guide provides an in-depth exploration of 5-aminopyrazole derivatives, synthesizing field-proven insights with rigorous scientific data. We will dissect the synthetic strategies, delve into the key therapeutic applications, and elucidate the structure-activity relationships (SAR) that govern their efficacy as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. This document is intended to be a functional resource, complete with detailed experimental protocols and visual guides to empower researchers in their drug discovery endeavors.

The 5-Aminopyrazole Core: A Structural and Mechanistic Overview

The power of the 5-aminopyrazole scaffold lies in its function as a highly effective "hinge-binder." In many protein kinases, a critical region for inhibitor binding is the "hinge" that connects the N- and C-terminal lobes of the kinase domain. The 5-aminopyrazole core is adept at forming a triad of hydrogen bonds with the backbone of this hinge region, providing a stable and high-affinity anchor point for the entire inhibitor molecule.[5] This fundamental interaction is the causal basis for the widespread success of this scaffold in developing potent kinase inhibitors. Variations in substituents at other positions on the pyrazole ring then allow for the fine-tuning of potency and selectivity by probing adjacent hydrophobic pockets and solvent-exposed regions of the ATP-binding site.[5]

Synthetic Strategies: Building the Core Scaffold

The construction of the 5-aminopyrazole ring is a well-established process in organic chemistry, with the most common and versatile approach involving the condensation of a hydrazine derivative with a β-ketonitrile.[6][7] This method's robustness allows for the introduction of diversity at multiple points of the scaffold.

Diagram: General Synthetic Workflow

The following diagram illustrates the primary synthetic route to 5-aminopyrazole derivatives.

G cluster_0 Starting Materials Ketonitrile β-Ketonitrile (R1-C(O)-CH(R2)-CN) Condensation Cyclocondensation Ketonitrile->Condensation Electrophile Hydrazine Hydrazine (R3-NH-NH2) Hydrazine->Condensation Dinucleophile Aminopyrazole 5-Aminopyrazole Scaffold Condensation->Aminopyrazole Ring Formation p38_pathway LPS LPS / Stress TLR4 TLR4 LPS->TLR4 MKK MKK3/6 TLR4->MKK Activates p38 p38α MAPK MKK->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates TNF_mRNA TNFα mRNA Stabilization MK2->TNF_mRNA TNF_Protein TNFα Protein (Inflammation) TNF_mRNA->TNF_Protein Translation Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->p38 Blocks ATP Binding G A Compound Library (5-Aminopyrazole Derivatives) B Primary Assay (e.g., In Vitro Kinase Assay) A->B Initial Screen C Secondary Assay (e.g., Cellular Potency - MTT Assay) B->C Confirm Hits D Selectivity Profiling (Kinase Panel) C->D Assess Specificity E In Vivo Models (e.g., Murine Xenograft) D->E Evaluate Efficacy F Lead Candidate E->F Selection

Sources

Methodological & Application

Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide: An In-Depth Application Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, two-step protocol for the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a methodology, but also the scientific rationale behind the procedural choices.

Introduction

Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of biological activities. The 5-aminopyrazole scaffold, in particular, is a privileged structure found in numerous pharmacologically active compounds.[1] The title compound, this compound, serves as a key building block for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapeutics. Its synthesis is achieved through a reliable two-step process commencing with the cyclocondensation reaction to form the pyrazole core, followed by hydrazinolysis of the corresponding ethyl ester.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via the following two-step reaction pathway:

Synthetic_Scheme EMCA Ethyl (ethoxymethylene)cyanoacetate Intermediate Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate EMCA->Intermediate Step 1: Cyclocondensation Ethanol or Toluene, Reflux MeNHNH2 Methylhydrazine MeNHNH2->Intermediate FinalProduct This compound Intermediate->FinalProduct Step 2: Hydrazinolysis Ethanol, Reflux NH2NH2H2O Hydrazine Hydrate NH2NH2H2O->FinalProduct

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This initial step involves the construction of the pyrazole ring through a cyclocondensation reaction between methylhydrazine and ethyl(ethoxymethylene)cyanoacetate. This reaction is a classic example of pyrazole synthesis from a 1,3-dielectrophilic component and a hydrazine derivative.

Materials and Reagents
Reagent/MaterialGradeSupplier
Methylhydrazine≥98%e.g., Sigma-Aldrich
Ethyl(ethoxymethylene)cyanoacetate≥98%e.g., Sigma-Aldrich
Ethanol, anhydrousReagent Gradee.g., Fisher Scientific
TolueneAnhydrouse.g., Sigma-Aldrich
ChloroformACS Gradee.g., VWR
Saturated Brine SolutionLab prepared
Anhydrous Sodium SulfateGranulare.g., Merck
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter paper
Separatory funnel (500 mL)
Rotary evaporator
Experimental Protocol

Two alternative solvent systems are presented, ethanol and toluene, both of which have been reported to be effective.[2][3]

Method A: Ethanol as Solvent [2]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methylhydrazine (25 g, 0.54 mol) and ethyl(ethoxymethylene)cyanoacetate (92 g, 0.54 mol) in 150 mL of anhydrous ethanol.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Maintain the reflux for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture over ice water to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Extraction of Aqueous Layer: Transfer the filtrate to a separatory funnel and extract with chloroform (3 x 100 mL). Combine the organic extracts and wash with a saturated brine solution (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Combine the initially precipitated solid with the residue from the evaporation and recrystallize from ethanol to yield the pure ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Method B: Toluene as Solvent [3]

  • Reaction Setup: To a reactor, add ethyl(ethoxymethylene)cyanoacetate and toluene. Stir until the solid is fully dissolved.

  • Addition of Methylhydrazine: Cool the solution to 20-25 °C using a chilled water bath. Slowly add methylhydrazine dropwise, maintaining the temperature between 22-30 °C.

  • Initial Reaction: After the addition is complete, continue stirring at this temperature for 1-3 hours.

  • Reflux: Gradually heat the reaction mixture to reflux temperature and maintain for 2 hours.

  • Cooling and Isolation: Cool the reaction mixture to 9-10 °C to crystallize the product. Collect the solid by filtration and dry to obtain the desired ester.

Rationale and Scientific Insights

The reaction proceeds via an initial Michael-type addition of the more nucleophilic nitrogen of methylhydrazine to the electron-deficient double bond of ethyl(ethoxymethylene)cyanoacetate, followed by an intramolecular cyclization with the elimination of ethanol. The choice of solvent can influence the reaction rate and work-up procedure. Ethanol is a protic solvent that can facilitate proton transfer, while toluene, an aprotic solvent, may require careful temperature control during the initial exothermic addition.

Part 2: Synthesis of this compound

The second step is the conversion of the synthesized ethyl ester to the target carbohydrazide via reaction with hydrazine hydrate. This is a standard nucleophilic acyl substitution reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateSynthesized in Part 1
Hydrazine hydrate (80% or higher)Reagent Gradee.g., Sigma-Aldrich
Ethanol, absoluteReagent Gradee.g., Fisher Scientific
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Ice bath
Buchner funnel and filter paper
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (10 g, 0.055 mol) in absolute ethanol (50 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (5.5 g, 0.11 mol, 2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting ester is consumed.

  • Cooling and Crystallization: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to induce crystallization of the product.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain this compound.

Troubleshooting and Optimization

If the reaction does not proceed to completion, the reflux time can be extended. In some cases with sterically hindered or electron-deficient esters, a larger excess of hydrazine hydrate may be required. The use of a higher boiling point solvent such as n-butanol could also be considered if the reaction is sluggish in ethanol.

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • Melting Point: To be determined experimentally.

  • 1H NMR (DMSO-d6, 400 MHz): Expected signals would include a singlet for the methyl group protons, a broad singlet for the amino protons (NH2), a singlet for the pyrazole ring proton, and signals for the hydrazide protons (NHNH2).

  • 13C NMR (DMSO-d6, 100 MHz): Expected signals for the pyrazole ring carbons, the methyl carbon, and the carbonyl carbon of the hydrazide.

  • IR (KBr, cm-1): Characteristic absorption bands for N-H stretching of the amino and hydrazide groups, C=O stretching of the hydrazide, and C=C/C=N stretching of the pyrazole ring.

  • Mass Spectrometry (ESI-MS): Calculation of the exact mass and observation of the molecular ion peak [M+H]+.

For comparison, the related compound 5-amino-1-methyl-1H-pyrazole-4-carboxamide has a molecular weight of 140.14 g/mol .[4]

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • Methylhydrazine: Highly toxic, flammable, and a suspected carcinogen.[5][6][7][8] Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Ethyl(ethoxymethylene)cyanoacetate: Harmful if swallowed and causes skin and severe eye irritation.[9][10][11][12][13] Handle with care and use appropriate PPE.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen.[14][15][16][17][18] Causes severe skin burns and eye damage. Handle with extreme caution and use appropriate PPE.

  • Solvents (Ethanol, Toluene, Chloroform): Flammable and/or toxic. Handle in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheets (SDS) for each chemical before use.[6][7][8][9][10][11][12][13][15][16][17][18][19]

References

  • Material Safety Data Sheet - Ethyl(ethoxymethylene)cyanoacetate, 98%. Cole-Parmer. Retrieved from [Link]

  • Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). Cole-Parmer. Retrieved from [Link]

  • Material Safety Data Sheet - Methylhydrazine, 98%. Cole-Parmer. Retrieved from [Link]

  • Ethyl (ethoxymethylene) cyanoacetate - Hebei Medipharm Co., Ltd. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. Retrieved from [Link]

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Retrieved from [Link]

  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Google Patents.

Sources

step-by-step synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide from ethyl cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide from Ethyl Cyanoacetate

Authored by: A Senior Application Scientist
Introduction

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anti-cancer treatments.[1][2] Specifically, 5-aminopyrazole derivatives serve as versatile building blocks for the synthesis of more complex heterocyclic systems, such as pyrazolopyrimidines, which are known kinase inhibitors.[3] This application note provides a detailed, step-by-step protocol for the synthesis of this compound, a key intermediate for pharmaceutical and agrochemical research, starting from the readily available commodity chemical, ethyl cyanoacetate.

This guide is designed for researchers and scientists in organic synthesis and drug development. It offers a comprehensive walkthrough of a reliable three-step synthetic sequence, emphasizing the mechanistic rationale behind each step, practical experimental details, and critical safety considerations.

Overall Synthetic Pathway

The transformation from ethyl cyanoacetate to the target carbohydrazide is achieved through a logical and efficient three-step sequence. The process begins with a condensation reaction to create a suitable electrophilic intermediate, followed by a cyclization to form the pyrazole core, and concludes with a functional group transformation to yield the final product.

Overall_Workflow Start Ethyl Cyanoacetate Step1_Product Ethyl 2-cyano-3-ethoxyacrylate Start->Step1_Product Step 1: Knoevenagel Condensation Step2_Product Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate Step1_Product->Step2_Product Step 2: Pyrazole Formation Final_Product 5-amino-1-methyl-1H-pyrazole- 4-carbohydrazide Step2_Product->Final_Product Step 3: Hydrazinolysis

Caption: Overall three-step synthetic workflow.

Reagent and Equipment Overview

A summary of all necessary reagents for the complete synthesis is provided below. Ensure all chemicals are of appropriate grade and purity. Standard laboratory glassware, heating/cooling apparatus, and safety equipment are required.

ReagentM.W. ( g/mol )CAS No.Key Hazards
Ethyl Cyanoacetate113.12105-56-6Harmful if swallowed, Skin/Eye Irritant
Triethyl Orthoformate148.20122-51-0Flammable, Skin/Eye Irritant
Acetic Anhydride102.09108-24-7Corrosive, Flammable, Lachrymator
Methylhydrazine (40% aq. sol.)46.0760-34-4Toxic, Carcinogen, Flammable, Corrosive
Toluene92.14108-88-3Flammable, Health Hazard
Hydrazine Hydrate50.067803-57-8Toxic, Carcinogen, Corrosive
Ethanol46.0764-17-5Flammable

Part 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

The initial step involves a Knoevenagel condensation between ethyl cyanoacetate and triethyl orthoformate. The acidic methylene group of ethyl cyanoacetate, activated by the adjacent nitrile and ester groups, attacks the central carbon of the orthoformate.[4] Subsequent elimination of ethanol molecules yields the desired enol ether, a crucial intermediate for pyrazole synthesis.

Reaction Mechanism

Step1_Mechanism cluster_0 Knoevenagel Condensation EtOOC-CH2-CN Ethyl Cyanoacetate Intermediate EtOOC-C(CN)=CH-OEt EtOOC-CH2-CN->Intermediate + HC(OEt)3 - 2 EtOH HC(OEt)3 Triethyl Orthoformate

Caption: Mechanism for Step 1.

Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, combine ethyl cyanoacetate (21.3 mL, 0.2 mol) and triethyl orthoformate (33.3 mL, 0.2 mol).

  • Solvent and Catalyst: Add acetic anhydride (80 mL) to the flask. Acetic anhydride serves as both a solvent and a water scavenger, driving the reaction to completion.

  • Heating: Heat the reaction mixture to 150-160 °C using a heating mantle.[5]

  • Reaction Monitoring: Monitor the progress of the reaction over 5 hours using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the ethyl cyanoacetate spot indicates reaction completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Remove the acetic anhydride and any unreacted starting materials by distillation under reduced pressure (rotary evaporation). The resulting product, ethyl 2-cyano-3-ethoxyacrylate, is typically a yellow solid or oil and can be used in the next step without further purification.[5] An expected yield is approximately 84%.[5]

Part 2: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This step involves the cyclocondensation of the intermediate from Part 1 with methylhydrazine. This reaction is a classic method for forming substituted pyrazole rings.[6] The reaction proceeds via an initial nucleophilic attack of the hydrazine on the enol ether, followed by an intramolecular cyclization and elimination of ethanol to yield the aromatic pyrazole ring.

Reaction Mechanism

Step2_Mechanism cluster_1 Pyrazole Ring Formation EnolEther EtOOC-C(CN)=CH-OEt Product Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate EnolEther->Product + CH3NHNH2 - EtOH, -HCN rearrangement Methylhydrazine CH3NHNH2

Caption: Mechanism for Step 2.

Experimental Protocol

This protocol is adapted from a documented synthesis process.[7]

  • Reaction Setup: In a 500 mL reactor or round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the ethyl 2-cyano-3-ethoxyacrylate (33.8 g, 0.2 mol) from Part 1 in toluene (200 mL).

  • Reagent Addition: While stirring, cool the solution to 20-25 °C using a chilled water bath. Slowly add a 40% aqueous solution of methylhydrazine (0.22 mol) dropwise via the dropping funnel. Maintain the internal temperature between 22-30 °C during the addition.[7]

  • Initial Reaction: After the addition is complete, continue stirring the mixture at this temperature for 1-3 hours.[7]

  • Heating to Reflux: Gradually heat the mixture to its reflux temperature (approximately 85-95 °C, depending on the exact composition) and maintain reflux for 2 hours to ensure the cyclization is complete.[7]

  • Crystallization and Isolation: After the reflux period, cool the reaction mixture to 9-10 °C in an ice bath. The product will precipitate as a solid.

  • Purification: Collect the solid product by filtration. Wash the filter cake with cold toluene or ethanol. Dry the product under vacuum to obtain ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The final product should be a white to off-white solid.

Part 3: Synthesis of this compound

The final step is the conversion of the ethyl ester to the desired carbohydrazide via hydrazinolysis. This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing ethanol.

Reaction Mechanism

Step3_Mechanism cluster_2 Hydrazinolysis Ester Pyrazole-COOEt Product Pyrazole-CONHNH2 Ester->Product + NH2NH2·H2O - EtOH Hydrazine NH2NH2·H2O

Caption: Mechanism for Step 3.

Experimental Protocol
  • Reaction Setup: Suspend ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (16.9 g, 0.1 mol) in ethanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (10 mL, ~0.2 mol, 2 equivalents) to the suspension.

  • Heating: Heat the reaction mixture to reflux. The solid should dissolve as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate:methanol 9:1) until the starting ester is consumed (typically 4-8 hours).

  • Isolation: After completion, cool the reaction mixture to room temperature and then further in an ice bath. The product, this compound, will often precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be triturated with diethyl ether or recrystallized from ethanol to induce crystallization.

Product Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected M.W. for C₅H₉N₅O: 155.16 g/mol ).

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., N-H stretches for amine and hydrazide, C=O stretch for the amide).

  • Melting Point Analysis: To assess the purity of the crystalline solid.

Safety and Handling
  • Ethyl Cyanoacetate: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Methylhydrazine: EXTREMELY TOXIC and a suspected CARCINOGEN. All operations involving methylhydrazine must be conducted in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a designated quench solution (e.g., dilute bleach) available for any spills.

  • Hydrazine Hydrate: TOXIC and a suspected CARCINOGEN. Handle with the same precautions as methylhydrazine.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle only in a fume hood.

  • Solvents: Toluene and ethanol are flammable. Ensure all heating is performed using heating mantles or oil baths, away from ignition sources.

This comprehensive guide provides a robust and well-documented pathway for the synthesis of this compound. By understanding the rationale behind each step and adhering to the detailed protocols and safety measures, researchers can confidently produce this valuable chemical intermediate for further investigation.

References
  • Technical Support Center: Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate Reactions - Benchchem.
  • Al-Mousawi, S. M., Moustafa, M. S., El-Apasery, M. A., & Elnagdi, M. H. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Gomha, S. M., et al. (2021). Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). ResearchGate.
  • Ethyl (ethoxymethylene)cyanoacetate synthesis - ChemicalBook.
  • Ethyl cyanoacetate - Wikipedia. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents.
  • Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate - PrepChem.com. Available at: [Link]

  • Abdelhamid, A. O., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. Available at: [Link]

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Purification of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive protocol for the purification of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide via recrystallization. This document is intended for researchers, scientists, and professionals in drug development who require a high-purity form of this compound for their work. The protocol herein is designed to be a self-validating system, explaining the scientific rationale behind each step to ensure both efficacy and reproducibility.

Introduction: The Imperative for Purity

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. The carbohydrazide functional group further enhances its utility as a versatile building block for the synthesis of more complex bioactive molecules.

The purity of any active pharmaceutical ingredient (API) or intermediate is paramount. Impurities can lead to undesirable side effects, reduced efficacy, and complications in downstream synthetic steps. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system. This application note details a systematic approach to the recrystallization of this compound, ensuring a final product of high purity suitable for demanding research and development applications.

Understanding the Compound and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.

Physicochemical Properties of this compound

While extensive experimental data for this specific molecule is not widely published, we can infer its properties from its constituent functional groups (amino, pyrazole, carbohydrazide) and data from closely related analogs. The presence of multiple nitrogen and oxygen atoms suggests a polar molecule with the potential for extensive hydrogen bonding. This polarity is a key determinant of its solubility characteristics.

Synthesis and Anticipated Impurities

A common synthetic route to this compound involves the hydrazinolysis of the corresponding ester, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[1][2]

G Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate This compound This compound Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate->this compound Hydrazine Hydrate (NH2NH2·H2O) Ethanol, Reflux

Caption: Synthesis of the target compound.

Based on this synthesis, potential impurities may include:

  • Unreacted Starting Material: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

  • Isomeric Byproducts: Intramolecular acyl migration could potentially lead to the formation of isomeric impurities.[3]

  • Degradation Products: Prolonged heating in the presence of hydrazine could lead to minor degradation.

  • Residual Solvents: Ethanol from the reaction medium.

The choice of recrystallization solvent will be guided by the need to effectively separate the target carbohydrazide from the less polar starting ester and other potential byproducts.

Solvent Selection: The Cornerstone of Recrystallization

The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or reduced temperatures.[4][5][6] This differential solubility is the driving force for crystallization upon cooling.

Theoretical Considerations and Practical Screening

Given the polar nature of the target compound, polar protic solvents are logical candidates. A general rule of thumb is that solvents with similar functional groups to the solute are often effective.[4] Therefore, alcohols are a primary focus.

Table 1: Solvent Screening Rationale

SolventPolarityBoiling Point (°C)Rationale
Ethanol Polar Protic78Often used in the synthesis of pyrazoles, suggesting good solubility at reflux and potential for crystallization upon cooling.[1]
Methanol Polar Protic65Similar to ethanol, a good candidate for polar compounds.
Isopropanol Polar Protic82Offers a slightly higher boiling point than ethanol, which may improve solubility of the crude material.
Water Highly Polar Protic100The high polarity may lead to good solubility at high temperatures for this hydrogen-bonding compound.
Acetonitrile Polar Aprotic82A polar solvent with a different character that can sometimes provide unique solubility profiles.
Ethyl Acetate Moderately Polar77Less polar, likely to have lower solubility for the target compound but may be useful in a solvent-antisolvent system.
Toluene Nonpolar111Unlikely to be a good primary solvent but could be considered as an antisolvent.

Based on literature for related pyrazole derivatives and general principles, ethanol and methanol/water mixtures are strong initial candidates. Ethanol is frequently used for the recrystallization of pyrazole-based compounds.[1]

Detailed Recrystallization Protocol

This protocol provides a step-by-step methodology for the purification of this compound.

G cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation & Drying A Place crude solid in flask B Add minimal hot solvent A->B C Heat to reflux B->C D Hot gravity filtration C->D if insoluble impurities E Slow cooling to room temp. C->E D->E F Cool in ice bath E->F G Vacuum filtration F->G H Wash with cold solvent G->H I Dry under vacuum H->I

Caption: Recrystallization Workflow.

Materials and Equipment
  • Crude this compound

  • Ethanol (reagent grade or higher)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL).

    • Add a small volume of ethanol (e.g., 10-15 mL) and a boiling chip.

    • Heat the mixture to a gentle reflux with stirring.

    • Continue to add small portions of hot ethanol until the solid has completely dissolved. Note: Avoid adding a large excess of solvent, as this will reduce the recovery yield.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (e.g., 1-2% by weight of the crude solid).

    • Reheat the mixture to reflux for 5-10 minutes. The charcoal will adsorb colored impurities.

  • Hot Gravity Filtration (if charcoal or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a glass funnel with a fluted filter paper by placing them on the hot plate.

    • Quickly filter the hot solution through the preheated funnel into the clean, preheated flask. This step removes the charcoal and any other insoluble impurities. Rationale: Keeping the apparatus hot prevents premature crystallization of the product in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or loosely with a stopper to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.

    • Continue to draw air through the crystals on the filter funnel for several minutes to partially dry them.

  • Drying:

    • Transfer the crystals to a clean, pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C). Caution: Determine the melting point of the compound to ensure the drying temperature is well below it.

Purity Assessment: A Multi-faceted Approach

The purity of the recrystallized this compound should be confirmed using a combination of analytical techniques.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for qualitatively assessing purity and comparing the recrystallized product to the crude material.

Table 2: Suggested TLC Method Parameters

ParameterRecommended Condition
Stationary Phase Silica gel 60 F254
Mobile Phase Ethyl acetate : Hexane (e.g., 1:1 or 2:1 v/v) or Dichloromethane : Methanol (e.g., 9:1 v/v)
Visualization UV light (254 nm)

Procedure: Dissolve small amounts of the crude and recrystallized material in a suitable solvent (e.g., methanol). Spot the solutions on a TLC plate and develop the plate in the chosen mobile phase. A pure compound should appear as a single spot.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative assessment of purity. A reversed-phase method would be suitable for this polar compound.

Table 3: Suggested Starting HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient A suitable gradient from high aqueous to high organic (e.g., 5% B to 95% B over 15 minutes)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)

Rationale: This method provides a good starting point for separating the polar carbohydrazide from the less polar ester starting material and other potential impurities. The trifluoroacetic acid helps to ensure good peak shape.

Melting Point Analysis

A sharp melting point range is a good indicator of high purity. The melting point of the recrystallized product should be determined and compared to literature values for related compounds (e.g., 5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide has a melting point of 188-190 °C). A broad melting range typically indicates the presence of impurities.

Spectroscopic Analysis

¹H NMR, ¹³C NMR, and IR spectroscopy should be used to confirm the chemical identity and structural integrity of the purified compound. The absence of peaks corresponding to the starting ester (e.g., the ethyl group signals in NMR) or other impurities would confirm the success of the purification.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of this compound by recrystallization. By understanding the principles of solubility and the nature of potential impurities, researchers can confidently produce high-purity material essential for advancing their research and development endeavors. The analytical methods outlined provide the necessary tools to verify the success of the purification process.

References

  • PrepChem. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • G. C. Porretta, et al. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235.
  • Nichols, L. Recrystallization. In Organic Chemistry Laboratory Techniques; 2021. Available at: [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

  • RSC Publishing. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.

Sources

Application Note: An Integrated Orthogonal Approach for the Purity Assessment of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a comprehensive guide to the analytical methods required for the robust purity assessment of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide. An orthogonal approach, employing multiple analytical techniques, is detailed to ensure a thorough characterization of the compound, covering organic and inorganic impurities, residual solvents, and structural integrity. The methodologies are grounded in established principles and align with international regulatory expectations, such as those from the International Council for Harmonisation (ICH).

Introduction: The Imperative for Purity

This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and materials science.[1][2] As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity profile is a critical step in the development process. A comprehensive purity assessment ensures the safety, efficacy, and quality of the final drug product by identifying and quantifying impurities that may arise from the synthesis, purification, or storage of the drug substance.[3][4][5]

This guide advocates for an orthogonal testing strategy, which involves using multiple analytical methods with different scientific principles to analyze the same sample. This approach provides a more complete and reliable purity profile, as one method's weakness is compensated by another's strength. The core techniques discussed include High-Performance Liquid Chromatography (HPLC) for organic impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for identification, Nuclear Magnetic Resonance (NMR) for structural confirmation, Gas Chromatography (GC) for residual solvents, and Thermogravimetric Analysis (TGA) for non-volatile content.

Overall Analytical Workflow

A systematic approach is essential for the comprehensive purity assessment of a drug substance. The following workflow diagram illustrates the logical sequence of analysis, from initial sample characterization to the final purity declaration.

Analytical_Workflow cluster_0 Purity Assessment Strategy Sample Sample of 5-amino-1-methyl-1H- pyrazole-4-carbohydrazide HPLC HPLC Purity & Impurity Profile Sample->HPLC Orthogonal Analysis LCMS LC-MS Identity Confirmation & Impurity ID Sample->LCMS Orthogonal Analysis NMR NMR Structural Confirmation & Quantitative Purity (qNMR) Sample->NMR Orthogonal Analysis GC Headspace GC Residual Solvents Sample->GC Orthogonal Analysis TGA TGA / Loss on Drying Water & Volatiles Sample->TGA Orthogonal Analysis HPLC->LCMS Characterize Impurities Report Final Purity Report (Mass Balance) HPLC->Report Compile Data LCMS->Report Compile Data NMR->Report Compile Data GC->Report Compile Data TGA->Report Compile Data

Caption: Orthogonal workflow for purity assessment.

Chromatographic Purity: The Core of Impurity Profiling

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique for separating and quantifying organic impurities in non-volatile, polar compounds like the target analyte. The method's effectiveness relies on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

3.1. Scientific Rationale for Method Parameters

  • Column: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar heterocyclic compounds.

  • Mobile Phase: A combination of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is used. The buffer controls the pH to ensure consistent ionization states of the amino and hydrazide groups, leading to reproducible retention times. A gradient elution is recommended to ensure the timely elution of both early- and late-eluting impurities.

  • Detection: The pyrazole ring system contains a chromophore, making UV detection a suitable choice. A photodiode array (PDA) detector is preferred to assess peak purity and to select the optimal detection wavelength (e.g., λmax) for maximum sensitivity.

3.2. Detailed Protocol: RP-HPLC Method

This protocol is a starting point and must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[6][7][8][9]

Instrumentation & Consumables:

  • HPLC or UPLC system with a gradient pump, autosampler, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • HPLC-grade acetonitrile, methanol, and water.

  • Reagent-grade buffer salts (e.g., potassium phosphate monobasic).

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Mobile Phase A 0.02 M Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄) Buffers the system to ensure consistent analyte ionization.
Mobile Phase B Acetonitrile Organic modifier for eluting the compound.
Gradient 5% B to 95% B over 20 min; hold at 95% B for 5 min Ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 30 °C Provides stable retention times and improved peak shape.
Detection PDA at 254 nm (or determined λmax) Common wavelength for aromatic/heterocyclic systems.
Injection Vol. 10 µL Balances sensitivity with potential for peak overload.

| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution and compatibility with mobile phase. |

3.3. Method Validation

The analytical procedure must be validated to ensure it is fit for its intended purpose.[6][7] Key validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.

  • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

  • Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[9]

  • Accuracy & Precision: Confirm the closeness of results to the true value and the degree of scatter between a series of measurements.

  • Robustness: Assess the method's reliability with respect to deliberate variations in method parameters.

Identity and Structural Confirmation

While HPLC provides quantitative data on purity, it does not confirm the identity of the main peak or its impurities. Orthogonal techniques are required for this purpose.

4.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. It provides molecular weight information that is crucial for confirming the identity of the main component and for proposing structures for unknown impurities. The hydrazide moiety can be derivatized to enhance ionization if necessary.[10][11][12]

Protocol Outline:

  • LC System: Use the same or a similar HPLC method as described above to ensure correlation of peaks.

  • MS Detector: An Electrospray Ionization (ESI) source is typically effective for this class of compound.

  • Ionization Mode: Both positive and negative modes should be screened. Positive mode is likely to be more sensitive due to the presence of basic nitrogen atoms ([M+H]⁺).

  • Analysis: Confirm the molecular weight of the main peak matches the theoretical mass of this compound. For impurities above the identification threshold defined by ICH Q3A(R2), use high-resolution MS (HRMS) to obtain an accurate mass and predict the elemental composition.[3][4][13]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the chemical structure of the molecule. ¹H and ¹³C NMR spectra can confirm the atomic connectivity and verify that the correct isomer has been synthesized. Furthermore, Quantitative NMR (qNMR) can be used as an orthogonal method to determine purity without the need for a specific reference standard of the analyte.[14][15]

Protocol Outline:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample and an internal standard of known purity (e.g., maleic anhydride) in a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Analysis: Compare the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard. This ratio allows for the calculation of the absolute purity of the analyte.[15] NMR can also detect impurities that may not have a UV chromophore and would be invisible to HPLC-UV.[14]

Impurity_ID_Workflow Start Impurity Detected in HPLC > ICH Threshold Check_MS Does LC-MS data provide MW? Start->Check_MS Propose Propose Structure from MW and Synthetic Route Check_MS->Propose Yes Isolate Isolate Impurity (e.g., Prep-HPLC) Check_MS->Isolate No / Ambiguous Identified Impurity Identified Propose->Identified NMR_ID Characterize by NMR Isolate->NMR_ID NMR_ID->Identified Unidentified Report as Unidentified Impurity (Qualified by Toxicology) NMR_ID->Unidentified

Caption: Decision workflow for impurity identification.

Analysis of Volatile and Inorganic Impurities

5.1. Residual Solvents by Headspace Gas Chromatography (GC)

Principle: Organic volatile impurities, or residual solvents, used in the manufacturing process must be controlled.[16][17] Headspace GC is the standard method for this analysis as per USP <467>.[16][17][18][19][20] The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC system for separation and quantification.

Protocol Outline:

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Sample Preparation: Dissolve a known amount of the sample in a high-boiling point solvent (e.g., DMSO or DMF) in a headspace vial.

  • GC Conditions: Use a standard column and temperature program suitable for separating common process solvents (e.g., ethanol, acetone, ethyl acetate, etc.).

  • Quantification: Calibrate the method using external standards of the expected solvents. Limits for solvents are defined by ICH Q3C guidelines based on their toxicity.[13]

5.2. Water Content and Inorganic Impurities

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[21][22][23][24] It is used to determine the total content of volatiles, including water and residual solvents.[23] A mass loss at temperatures below ~120°C typically corresponds to water or highly volatile solvents, while decomposition occurs at higher temperatures.[23] This technique is valuable for mass balance calculations in the final purity assignment.

Protocol Outline:

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Analysis: Heat a small amount of the sample (5-10 mg) under a controlled nitrogen atmosphere from ambient temperature to a temperature above its decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

  • Interpretation: Analyze the resulting TGA curve to quantify the percentage of mass loss at different temperature ranges.

Conclusion: A Holistic View of Purity

The purity of this compound cannot be determined by a single analytical method. The integrated, orthogonal approach described in this note—combining RP-HPLC for organic impurities, LC-MS and NMR for identity, Headspace GC for residual solvents, and TGA for non-volatile content—provides a robust and scientifically sound strategy for a comprehensive purity assessment. Each method provides a unique piece of the puzzle, and together they create a high-confidence purity profile that is essential for researchers, scientists, and drug development professionals. All methods must be properly validated to ensure the reliability of the data generated.[6][13]

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • <467> Residual Solvents. USP-NF. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • <467> RESIDUAL SOLVENTS. USP-NF (2019-09-27). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • USP <467> Residual solvent determination in pharmaceutical products. SCISPEC. [Link]

  • USP 467- Regulation for Residual Solvents in Pharmaceuticals. Regulatory Resources. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. SlideShare. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Thermogravimetric Analysis. Improved Pharma. [Link]

  • Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]

  • LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones... Longdom Publishing. [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. ACS Publications. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. National Center for Biotechnology Information. [Link]

  • SIMPLE LC/MS ANALYSIS OF CARBOHYDRATES USING THE ADVION expression COMPACT MASS SPECTROMETER. Advion. [Link]

  • LC-MS Analysis of Carbohydrates Using Post Column Addition of Solvent for Improved Ionization Efficiency. LabRulez LCMS. [Link]

  • Process for the preparation of pyrazole and its derivatives.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. MDPI. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Synthesis of 5-amino-pyrazol-4-N -[bis(metylthio)- methylene]carbohydrazide. Revista CNIC Ciencias Químicas. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

developing a cell-based assay for 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Cell-Based Assay to Evaluate the Anti-Proliferative Activity of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The incorporation of a carbohydrazide moiety can further enhance the therapeutic potential of these compounds.[1][2] This application note describes a detailed protocol for a cell-based assay to determine the anti-proliferative activity of a novel pyrazole derivative, this compound. The assay is designed for researchers in drug discovery and oncology seeking to screen and characterize new chemical entities.

Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of key signaling pathways implicated in cancer progression.[3][4] For instance, aberrant signaling by Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers.[3][4] This has led to the development of targeted therapies that inhibit FGFR activity.[3][4] Given the structural similarities of this compound to known kinase inhibitors, this protocol will use a cancer cell line with a known FGFR mutation to assess the compound's potential as an anti-proliferative agent.

This document provides a comprehensive, step-by-step guide for culturing a suitable cell line, performing a colorimetric assay to measure cell viability, and analyzing the resulting data to determine the compound's half-maximal inhibitory concentration (IC50).

Principle of the Assay

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By treating cancer cells with varying concentrations of this compound, we can quantify its effect on cell proliferation and determine its potency.

Materials and Reagents

  • This compound (herein referred to as "Test Compound")

  • SNU-16 human gastric carcinoma cell line (ATCC® CRL-5974™) - Note: This cell line has an FGFR2 amplification.

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Sterile, disposable labware (pipettes, tubes, flasks)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Cell Culture Maintenance (SNU-16) C Seed Cells in 96-Well Plate A->C B Prepare Test Compound Stock Solutions D Add Serial Dilutions of Test Compound B->D C->D E Incubate for 72 hours D->E F Add MTT Reagent E->F G Incubate for 4 hours F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability I->J K Plot Dose-Response Curve & Determine IC50 J->K

Figure 1. High-level workflow for the cell-based anti-proliferative assay.

Detailed Protocol

Part 1: Cell Culture and Maintenance

  • Cell Line Handling: The SNU-16 cell line is cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the old medium, wash once with sterile PBS, and add 2 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralization and Resuspension: Add 8 mL of complete growth medium to neutralize the trypsin. Gently pipette to create a single-cell suspension.

  • Cell Counting: Use a hemocytometer or automated cell counter to determine the cell density and viability.

  • Seeding: Passage cells at a ratio of 1:5 to 1:8 into new flasks for routine maintenance.

Part 2: Assay Procedure

  • Cell Seeding: Harvest SNU-16 cells as described above. Resuspend cells in complete growth medium to a final concentration of 5 x 10^4 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate (resulting in 5,000 cells/well).

  • Edge Effect Mitigation: To minimize the "edge effect," do not use the outermost wells for experimental conditions. Instead, fill them with 200 µL of sterile PBS.

  • Cell Adhesion: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.

  • Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in complete growth medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the "blank" wells (medium, MTT, and DMSO only) from all other readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control wells using the following formula: % Viability = (Absorbance_of_Treated_Well / Average_Absorbance_of_Vehicle_Control_Wells) x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the Test Compound concentration.

  • IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC50 value. The IC50 is the concentration of the compound that inhibits cell proliferation by 50%.

Hypothetical Data

Compound Concentration (µM)Average Absorbance (570 nm)% Viability
0 (Vehicle Control)1.25100%
0.11.2297.6%
0.31.1592.0%
10.9878.4%
30.6552.0%
100.3124.8%
300.1512.0%
1000.086.4%

Table 1. Example data from an MTT assay with this compound.

Potential Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FGF FGF Ligand FGF->FGFR Compound This compound Compound->FGFR Inhibition

Figure 2. Simplified FGFR signaling pathway and potential point of inhibition.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls should be included in every experiment:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound. This control accounts for any effects of the solvent on cell viability.

  • Untreated Control: Cells in growth medium alone, representing 100% viability.

  • Positive Control: A known inhibitor of the FGFR pathway (e.g., a clinically approved FGFR inhibitor) should be run in parallel to validate the assay's responsiveness.

  • Blank Control: Wells containing only medium, MTT, and DMSO to provide a background reading.

Each experimental condition, including controls, should be performed in triplicate to assess the reproducibility of the results.

Conclusion

This application note provides a robust and detailed protocol for assessing the anti-proliferative activity of this compound using a cell-based MTT assay. The use of a cancer cell line with a specific genetic alteration relevant to the hypothesized mechanism of action adds a layer of specificity to the screening process. By following this guide, researchers can obtain reliable and reproducible data to evaluate the potential of novel pyrazole derivatives as anticancer agents.

References

  • Gomha, S. M., et al. (2017). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 22(9), 1438. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Available at: [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. The Pan African medical journal, 5, 9. Available at: [Link]

  • Patel, P., et al. (2011). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 899-905. Available at: [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Available at: [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]

  • Nishiguchi, G. A., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of medicinal chemistry, 59(23), 10586–10600. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European journal of medicinal chemistry, 279, 116558. Available at: [Link]

Sources

Application Notes & Protocols: Preclinical Evaluation of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive framework for the preclinical evaluation of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide, a novel pyrazole derivative with potential anticancer activity. Pyrazole scaffolds are a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant efficacy by targeting various oncogenic pathways.[1][2] This guide outlines a logical, multi-tiered approach, beginning with broad-spectrum in vitro cytotoxicity screening and progressing to detailed mechanistic studies and preliminary in vivo efficacy assessment. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to accurately characterize the compound's therapeutic potential and mechanism of action.

Introduction: The Rationale for Investigating Pyrazole Derivatives

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that confers a unique and versatile chemical reactivity.[1] This scaffold is present in several clinically approved drugs and is a subject of intense investigation in oncology. Pyrazole derivatives have been shown to exert anticancer effects through diverse mechanisms, including the inhibition of critical cellular enzymes like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (e.g., EGFR), disruption of microtubule dynamics, and induction of programmed cell death (apoptosis).[1][3][4] The structural motif of this compound suggests potential for hydrogen bonding and coordination, making it a promising candidate for targeted interactions with biological macromolecules. This protocol establishes a systematic pathway to validate its anticancer properties.

Phase I: In Vitro Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit the growth of cancer cells. A panel of human cancer cell lines from different tissue origins (e.g., breast: MCF-7, lung: A549, colon: HCT-116) should be used to assess the breadth of activity.

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living cells.[5]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Using a hemocytometer or automated cell counter, seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well flat-bottom plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare a stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.[5]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C in the dark.[5][7]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (OD of Treated Cells / OD of Control Cells) x 100 The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration.

Data Presentation: Cytotoxicity Profile
Cell LineIC₅₀ (µM) after 48hSelectivity Index (SI)
MCF-7 (Breast)[Insert Value][Insert Value]
A549 (Lung)[Insert Value][Insert Value]
HCT-116 (Colon)[Insert Value][Insert Value]
HEK293 (Normal)[Insert Value]N/A
Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates cancer-selective toxicity.[9]

Phase II: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis

Once cytotoxicity is established, the next logical step is to investigate how the compound kills cancer cells. The two most common mechanisms for anticancer agents are the induction of apoptosis and cell cycle arrest.[3] Flow cytometry is a powerful tool for these analyses.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[13]

Protocol: Apoptosis Detection by Flow Cytometry

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.[10]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize. Combine all cells and centrifuge at 300-600 x g for 5 minutes.[10]

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be double-negative (Annexin V-/PI-), early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are double-positive (Annexin V+/PI+).[10]

Propidium Iodide (PI) Staining for Cell Cycle Analysis

Cell cycle analysis is used to determine the proportion of cells in the G0/G1, S, and G2/M phases.[14] Many anticancer drugs exert their effects by causing cell cycle arrest at a specific checkpoint, preventing cell division. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[15]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest cells and wash once with PBS. Fix the cells by adding the pellet dropwise to 5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate on ice for at least 30 minutes or store at -20°C.[15][16]

  • Washing: Centrifuge the fixed cells at a higher speed (~500 x g) to pellet, and wash twice with cold PBS.[17]

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to ensure only DNA is stained.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[16]

  • Analysis: Analyze by flow cytometry. Use gating strategies to exclude doublets and analyze the DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.[17]

Visualization: Workflow for Mechanistic Studies

G cluster_0 In Vitro Cell Culture cluster_1 Apoptosis Assay cluster_2 Cell Cycle Assay Start Seed Cancer Cells (e.g., MCF-7) Treat Treat with This compound (IC50 and 2x IC50) Start->Treat Harvest_A Harvest Cells (Adherent + Floating) Treat->Harvest_A Harvest_C Harvest Cells Treat->Harvest_C Stain_A Stain with Annexin V-FITC & PI Harvest_A->Stain_A FCM_A Flow Cytometry Analysis Stain_A->FCM_A Fix Fix in 70% Ethanol Harvest_C->Fix Stain_C Stain with PI & RNase A Fix->Stain_C FCM_C Flow Cytometry Analysis Stain_C->FCM_C G Start Implant Human Cancer Cells (e.g., MCF-7) subcutaneously into immunodeficient mice Tumor_Growth Allow tumors to reach palpable size (e.g., 100-150 mm³) Start->Tumor_Growth Randomize Randomize mice into control and treatment groups Tumor_Growth->Randomize Treatment Administer Compound or Vehicle (e.g., daily via IP injection) Randomize->Treatment Monitor Monitor tumor volume and body weight 2-3 times/week Treatment->Monitor Endpoint Study endpoint: Tumor volume reaches max limit or pre-defined study duration Monitor->Endpoint Analysis Excise tumors for analysis (Weight, Histology, WB) Endpoint->Analysis

Caption: Workflow for a typical mouse xenograft study.

Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or NSG). [18][19]2. Tumor Growth and Grouping: Monitor the mice for tumor formation. Once tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group). 3. Treatment Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection, oral gavage) at one or more dose levels. The control group receives the vehicle solution. [20]4. Monitoring: Measure tumor dimensions with digital calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor animal body weight and overall health as indicators of toxicity. 5. Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. At the endpoint, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be processed for histopathology or Western blot analysis. [20]

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. Available from: [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • University College London. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Available from: [Link]

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available from: [Link]

  • PubMed. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. Available from: [Link]

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Available from: [Link]

  • The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Available from: [Link]

  • Encyclopedia.pub. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • National Center for Biotechnology Information. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available from: [Link]

  • MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Available from: [Link]

  • Oxford Academic. Antitumor Efficacy Testing in Rodents. Available from: [Link]

  • Springer Nature Experiments. MTT Assay Protocol. Available from: [Link]

  • University of California, Los Angeles. Xenograft Tumor Assay Protocol. Available from: [Link]

  • Bio-protocol. Tumor xenograft model. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • National Center for Biotechnology Information. The Use of Animal Models for Cancer Chemoprevention Drug Development. Available from: [Link]

  • National Center for Biotechnology Information. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Available from: [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • ResearchGate. The mechanism of action of the anticancer activity pathway. Available from: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • Boster Bio. Cytotoxicity Assays | Life Science Applications. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available from: [Link]

  • OriGene Technologies Inc. Western Blot Protocol. Available from: [Link]

  • University of Hawaii Cancer Center. Western blotting. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Available from: [Link]

  • National Center for Biotechnology Information. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available from: [Link]

  • ResearchGate. (PDF) One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. Available from: [Link]

Sources

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay using 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Carbohydrazides

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. When functionalized with a carbohydrazide moiety, these compounds exhibit a broad spectrum of biological activities, including potent and selective enzyme inhibition.[1][2] The compound 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide belongs to this versatile class. Structurally similar compounds, particularly 5-amino-1H-pyrazole-4-carboxamides, have been identified as potent inhibitors of critical signaling kinases, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5][6]

IRAK4 is a serine/threonine kinase that acts as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][7] These pathways are central to the innate immune response, and their dysregulation is implicated in a host of inflammatory and autoimmune diseases.[6][7] Consequently, the inhibition of IRAK4 kinase activity is a highly attractive strategy for the development of novel anti-inflammatory therapeutics.[6][8]

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay to characterize the inhibitory potential of this compound against a representative serine/threonine kinase, using IRAK4 as a primary example. The principles and protocols outlined herein are adaptable to other kinases and enzyme classes.

Principle of the Assay: Quantifying Kinase Inhibition

To determine the inhibitory potency of a compound, we must accurately measure the enzymatic activity of its target. For kinases, this involves quantifying the rate of phosphorylation of a specific substrate. A common and highly sensitive method is the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during the kinase reaction.[8][9]

The assay is performed in two steps:

  • Kinase Reaction: The kinase (e.g., IRAK4), its substrate (e.g., a specific peptide), and ATP are incubated with the test inhibitor. The kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP.

  • ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a "Kinase Detection Reagent" is added to convert the ADP back into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the amount of ADP produced.

In the presence of an effective inhibitor like this compound, the kinase activity is reduced, leading to lower ADP production and a diminished luminescent signal. By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of the inhibitor's potency.

Experimental Workflow & Logic

The following diagram illustrates the logical flow of the experimental protocol, from reagent preparation to data analysis. Understanding this workflow is critical for efficient and accurate execution of the assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_detection Phase 3: Signal Detection cluster_analysis Phase 4: Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, ATP) Inhibitor_Prep Inhibitor Preparation (Serial Dilution of This compound) Plate_Map Design Plate Map (Controls & Test Concentrations) Add_Inhibitor Dispense Inhibitor/ Vehicle to Plate Plate_Map->Add_Inhibitor Add_Enzyme Add Kinase Enzyme (e.g., IRAK4) Add_Inhibitor->Add_Enzyme Add_Substrate_ATP Initiate Reaction: Add Substrate/ATP Mix Add_Enzyme->Add_Substrate_ATP Incubate_Kinase Incubate at RT (e.g., 60 min) Add_Substrate_ATP->Incubate_Kinase Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Kinase->Stop_Reaction Incubate_Stop Incubate at RT (e.g., 40 min) Stop_Reaction->Incubate_Stop Generate_Signal Generate Luminescence (Add Kinase Detection Reagent) Incubate_Stop->Generate_Signal Incubate_Detect Incubate at RT (e.g., 30 min) Generate_Signal->Incubate_Detect Read_Plate Read Luminescence (Plate Reader) Incubate_Detect->Read_Plate Normalize_Data Normalize Data (% Inhibition vs. Controls) Read_Plate->Normalize_Data Plot_Curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC₅₀ (Non-linear Regression) Plot_Curve->Calculate_IC50

Caption: Experimental workflow for the IRAK4 inhibition assay.

Detailed Protocols

Protocol 1: Preparation of Reagents and Inhibitor

Causality: Proper reagent preparation is paramount. The buffer composition and pH must be optimal for enzyme activity.[10] The inhibitor stock must be accurately prepared and serially diluted to generate a reliable dose-response curve. Using a consistent, low percentage of a solvent like DMSO is crucial to avoid artifacts that could affect enzyme function.

Materials:

  • Recombinant human IRAK4 enzyme

  • IRAK4 substrate (e.g., Myelin Basic Protein or specific peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[9]

  • This compound (Test Inhibitor)

  • Staurosporine (Positive Control Inhibitor)

  • DMSO, molecular biology grade

  • Nuclease-free water

  • Low-volume, white, 384-well assay plates

Procedure:

  • Kinase Assay Buffer: Prepare the buffer as specified. Ensure all components are fully dissolved and the pH is accurately adjusted. Store on ice.

  • Test Inhibitor Stock (10 mM): Accurately weigh and dissolve this compound in 100% DMSO to make a 10 mM stock solution. Vortex until fully dissolved.

  • Positive Control Stock (1 mM): Prepare a 1 mM stock of Staurosporine in 100% DMSO.

  • Inhibitor Serial Dilution Plate: a. In a 96-well plate, perform a serial dilution of the 10 mM Test Inhibitor stock in 100% DMSO. A common scheme is a 10-point, 3-fold dilution series. b. This creates a range of concentrations to test, for example, from 100 µM down to low nanomolar concentrations. c. Prepare a similar dilution series for the Staurosporine positive control. d. Include wells with 100% DMSO to serve as the vehicle control (0% inhibition).

Protocol 2: IRAK4 Kinase Inhibition Assay (ADP-Glo™ Format)

Self-Validation: This protocol incorporates essential controls for self-validation. The "No Inhibitor" (vehicle) control defines maximum enzyme activity (0% inhibition), while the "No Enzyme" or a high concentration of a potent inhibitor like Staurosporine defines background signal (100% inhibition). These controls are necessary to accurately normalize the data.[9]

Plate Setup (384-well format):

  • Test Wells: 1 µL of each Test Inhibitor dilution.

  • Positive Control Wells: 1 µL of each Staurosporine dilution.

  • Maximum Activity (0% Inhibition): 1 µL of DMSO.

  • Background (100% Inhibition): 1 µL of DMSO (will not receive enzyme).

Procedure:

  • Dispense Inhibitors: Transfer 1 µL of the serially diluted inhibitors, Staurosporine, and DMSO vehicle from the 96-well dilution plate to the appropriate wells of a 384-well assay plate according to your plate map.

  • Prepare Enzyme Solution: Dilute the recombinant IRAK4 enzyme to a 2X working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range (e.g., 7.5 nM).[11]

  • Prepare Substrate/ATP Mix: Prepare a 2X working solution containing the IRAK4 substrate and ATP in Kinase Assay Buffer. Typical concentrations are 0.1 µg/µL for substrate and 10-25 µM for ATP.[9][11]

  • Add Enzyme: Add 2 µL of the 2X IRAK4 enzyme solution to all wells except the "Background" wells. Add 2 µL of Kinase Assay Buffer to the "Background" wells.

  • Initiate Kinase Reaction: Add 2 µL of the 2X Substrate/ATP mix to all wells. The final reaction volume will be 5 µL.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30 minutes.

  • Read Plate: Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation

The raw luminescent units (RLU) must be converted into percent inhibition to determine the IC₅₀ value.

1. Calculate Percent Inhibition:

First, determine the average RLU for your controls:

  • RLU_max (Maximum Activity / 0% Inhibition)

  • RLU_bkg (Background / 100% Inhibition)

For each test inhibitor concentration, calculate the percent inhibition using the following formula:

% Inhibition = 100 * (1 - (RLU_sample - RLU_bkg) / (RLU_max - RLU_bkg))

2. Determine IC₅₀ Value:

The IC₅₀ is the concentration of an inhibitor where the response is reduced by half.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic fit or sigmoidal dose-response) using software such as GraphPad Prism or an equivalent analysis tool.

  • The software will calculate the IC₅₀ value from the curve.

The following diagram illustrates the relationship between the raw data and the final IC₅₀ determination.

G Raw_RLU Raw Luminescence Data (RLU) Normalization Normalization Formula Raw_RLU->Normalization Controls Control Values (Max & Bkg RLU) Controls->Normalization Percent_Inhibition % Inhibition Data Normalization->Percent_Inhibition Nonlinear_Regression Non-linear Regression (Sigmoidal Fit) Percent_Inhibition->Nonlinear_Regression IC50_Value IC₅₀ Value Nonlinear_Regression->IC50_Value

Caption: Data analysis workflow from raw signal to IC₅₀.

Quantitative Data Summary

The following table provides an example of how to structure the final data for comparison.

CompoundTarget EnzymeIC₅₀ (nM)Hill Slope
This compoundIRAK4[Experimental Value][Fit Value][Fit Value]
Staurosporine (Positive Control)IRAK4[Experimental Value][Fit Value][Fit Value]

Note: The Hill Slope provides insight into the steepness of the curve and the nature of the binding interaction. An R² value close to 1.0 indicates a good fit of the data to the regression model.

Conclusion and Further Steps

This application note provides a comprehensive framework for determining the in vitro inhibitory activity of this compound against the therapeutically relevant kinase IRAK4. By following these detailed protocols, researchers can generate robust and reproducible IC₅₀ data to quantify the compound's potency.

Further characterization would involve:

  • Selectivity Profiling: Testing the compound against a panel of other kinases to determine its selectivity.

  • Mechanism of Action Studies: Performing enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.

  • Cell-Based Assays: Validating the in vitro findings in a cellular context by measuring the inhibition of downstream signaling events.

These subsequent steps are crucial in the drug discovery process to fully characterize the compound's potential as a therapeutic agent.

References

  • Dias, L. R., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]

  • Lee, K. L., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683-688. [Link]

  • Kelly, P. N., et al. (2015). Small Molecule Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Journal of Medicinal Chemistry, 58(12), 4830-4841. [Link]

  • Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116558. [Link]

  • BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay. [Link]

  • Wang, C., et al. (2020). IRAK4 Inhibitors for Inflammation. ResearchGate. [Link]

Sources

Application Notes and Protocols for Utilizing 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide in a Kinase Inhibition Screen

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most important target classes for drug discovery.[1] Within the vast chemical space explored for kinase inhibitors, the pyrazole nucleus has emerged as a "privileged scaffold".[3][4][5] Its versatile chemical nature, metabolic stability, and synthetic accessibility have led to the development of numerous FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib, which feature this core structure.[4][6]

The compound 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide represents a novel entrant from this chemical class. Its structural features—a substituted pyrazole core with amine and carbohydrazide moieties—suggest potential interactions within the ATP-binding pocket of various kinases.[7] The carbohydrazide group, in particular, offers a hydrogen-bonding motif that could be crucial for target engagement.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a robust in vitro screening campaign to evaluate the kinase inhibitory potential of this compound. We will detail protocols for compound handling, primary screening using a luminescence-based assay, and secondary screening or orthogonal validation using a fluorescence-based method, complete with data analysis and troubleshooting insights.

PART 1: Compound Handling and Preparation

The physical properties of a test compound are critical for generating reliable data. Before initiating a screening campaign, it is essential to characterize the solubility and stability of this compound.

Solubility Testing Protocol

Rationale: Inconsistent results in kinase assays can often be traced to poor compound solubility.[8] Compound aggregation can lead to non-specific inhibition, creating false positives.[9] This protocol establishes the optimal solvent and concentration range for screening.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Nephelometer or a plate reader capable of absorbance measurements at ~600 nm

Procedure:

  • Prepare a high-concentration stock solution (e.g., 100 mM) of the compound in 100% DMSO.

  • Serially dilute the stock solution in DMSO to create a concentration range (e.g., 50 mM, 20 mM, 10 mM, 5 mM, 1 mM).

  • Add 1 µL of each concentration to 99 µL of Kinase Assay Buffer in a clear 96-well plate. This mimics the final 1% DMSO concentration in the assay.

  • Include a DMSO-only control.

  • Incubate the plate at room temperature for 30 minutes.

  • Visually inspect for precipitation.

  • Measure light scattering using a nephelometer or absorbance at 600 nm. A significant increase in signal compared to the DMSO control indicates precipitation.

PART 2: Primary High-Throughput Screening (HTS)

For a primary screen, a simple, robust, and cost-effective assay is required. Luminescence-based assays that measure ATP depletion, such as the Kinase-Glo® platform, are ideal for this purpose.[10][11][12] The principle is straightforward: active kinases consume ATP, leading to a lower luminescent signal. Inhibition of the kinase results in less ATP consumption and a higher signal.[13]

Luminescence-Based Kinase Inhibition Assay (ATP Depletion Method)

Rationale: This homogeneous "add-mix-read" assay is highly amenable to HTS.[11][14] It quantifies the amount of ATP remaining after the kinase reaction, providing an inverse measure of kinase activity.[15][16]

HTS_Workflow

Protocol:

  • Compound Plating:

    • Using an acoustic dispenser or multichannel pipette, transfer 50 nL of this compound from your dilution plate into the appropriate wells of a 384-well white, opaque assay plate. The final compound concentration will be 10 µM (assuming a 5 µL final reaction volume).

    • Dispense 50 nL of DMSO into "negative control" (100% activity) wells.

    • Dispense 50 nL of a known potent inhibitor (e.g., Staurosporine) into "positive control" (0% activity) wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically beforehand.[17]

    • Add 2.5 µL of the 2X kinase/substrate solution to all wells.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare a 2X ATP solution. The concentration should be at or near the Kₘ for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.

  • Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.

    • Add 5 µL of the reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

Primary Screen Data Analysis

The quality of an HTS assay is determined by the Z-factor (Z'), a statistical measure of the separation between the positive and negative controls. A Z' value between 0.5 and 1.0 indicates an excellent assay.

  • Percent Inhibition Calculation: % Inhibition = 100 * (Lumi_control_high - Lumi_sample) / (Lumi_control_high - Lumi_control_low) Where:

    • Lumi_control_high = Luminescence of the negative control (DMSO)

    • Lumi_sample = Luminescence of the test compound well

    • Lumi_control_low = Luminescence of the positive control (Staurosporine)

  • Hit Identification: A "hit" is typically defined as a compound that exhibits inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

PART 3: Secondary Screening and IC₅₀ Determination

Hits from the primary screen must be validated. This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) and using an orthogonal assay with a different detection modality to rule out technology-specific artifacts (e.g., inhibition of the luciferase enzyme in the primary assay).[18]

Dose-Response Curve using Luminescence Assay

Follow the protocol in Section 2.1, but instead of a single concentration, prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM final concentration). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Orthogonal Validation: Fluorescence-Based Kinase Assay

Rationale: Fluorescence-based assays provide an alternative to luminescence and are widely used.[10][19] Some formats, like the ProFluor® assays, use a peptide substrate that becomes susceptible to protease cleavage after the kinase reaction is terminated.[10] Phosphorylated substrate is protected from the protease, so fluorescence is inversely correlated with kinase activity. This change in methodology helps confirm that the observed inhibition is due to targeting the kinase and not an artifact of the detection system.

Kinase_Pathway

Protocol:

  • Compound Plating: Prepare a dose-response plate as described in Section 3.1.

  • Kinase Reaction:

    • Perform the kinase reaction as described in Section 2.1, using a suitable fluorescently-labeled peptide substrate.

    • Incubate at 30°C for 60 minutes.

  • Termination and Detection:

    • Add Termination Buffer containing a protease reagent to each well.

    • Incubate at room temperature for 30-60 minutes. During this time, the protease will cleave any unphosphorylated peptide substrate, generating a fluorescent signal.

    • Measure fluorescence intensity using a plate reader with appropriate excitation/emission filters.

  • Data Analysis:

    • Calculate percent inhibition as before, noting that in this format, higher kinase activity results in lower fluorescence.

    • Determine the IC₅₀ value and compare it to the value obtained from the luminescence assay.

Data Presentation and Interpretation

Summarize the IC₅₀ data in a clear, tabular format. Comparing the potency of this compound against a panel of kinases can reveal its selectivity profile.

Table 1: Hypothetical Inhibitory Activity of this compound

Kinase TargetCompound IC₅₀ (nM)Staurosporine IC₅₀ (nM)Assay Technology
Kinase A1508Luminescence
Kinase B2,50012Luminescence
Kinase C>10,00025Luminescence
Kinase A18510Fluorescence

This is example data and does not reflect actual experimental results. The consistency between the IC₅₀ values from different assay technologies (e.g., 150 nM vs. 185 nM for Kinase A) provides strong evidence that this compound is a true inhibitor of the target kinase.

PART 4: Troubleshooting and Self-Validation

A robust protocol includes measures for self-validation and troubleshooting.[8]

Issue Potential Cause Troubleshooting & Validation Step
High variability between replicates Pipetting errors, poor mixing, edge effects in the plate.[8]Calibrate pipettes. Ensure thorough mixing after each reagent addition. Avoid using the outer wells of the assay plate.
Low Z' value (<0.5) Suboptimal concentrations of enzyme or ATP; short incubation time.Titrate the kinase to find a concentration on the linear portion of the dose-response curve. Optimize ATP concentration and reaction time.
Discrepancy between orthogonal assays Compound interferes with one of the detection technologies (e.g., luciferase inhibition, fluorescence quenching).[18]This is the purpose of the orthogonal assay. If the compound is potent in the fluorescence assay but weak in the Kinase-Glo assay, it may be a luciferase inhibitor. Run a counterscreen against luciferase.
"False Positive" Hit Compound aggregation at high concentrations.[9]Re-test the hit in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced, it suggests aggregation.
Shallow IC₅₀ Curve Multiple binding modes, assay artifact, or compound instability.Check compound purity via LC-MS. Ensure assay conditions are optimized. Consider biophysical methods like Surface Plasmon Resonance (SPR) to confirm direct binding.

Conclusion

The pyrazole scaffold is a cornerstone of modern kinase inhibitor design.[3][20] The protocols outlined in this document provide a comprehensive framework for the initial characterization of a novel pyrazole-containing compound, this compound. By employing a systematic approach that includes careful compound handling, a robust primary screen, orthogonal validation, and diligent troubleshooting, researchers can confidently determine the kinase inhibitory potential and selectivity profile of this and other novel chemical entities, paving the way for further lead optimization and drug development.

References

  • Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Benchchem. (n.d.). The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications.
  • PubMed. (2023, July 14). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • PubMed. (2023, July 14). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • NIH National Library of Medicine. (n.d.). Fluorescent Peptide Assays For Protein Kinases.
  • PubMed. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects.
  • PubMed. (n.d.). Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and....
  • PubMed. (2024, December 1). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • Bentham Science Publishers. (2024, December 1). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • ACS Publications. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.
  • Promega. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
  • Benchchem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • Promega. (n.d.). Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • NIH National Library of Medicine. (n.d.). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Kinase Assays.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • PubMed. (2005, March). High-throughput screening for kinase inhibitors.
  • Bentham Science Publishers. (2005, March 1). High Throughput Screening for Protein Kinase Inhibitors.

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A Practical Guide to Assessing the Antimicrobial Properties of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This crisis necessitates the discovery and development of new chemical entities with potent antimicrobial activity. Pyrazole derivatives have emerged as a particularly promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The structural versatility of the pyrazole nucleus allows for extensive chemical modification, making it a privileged scaffold in medicinal chemistry for generating novel therapeutic agents.[4][5]

To rigorously evaluate these promising compounds, standardized and reproducible experimental setups are paramount. This guide provides a comprehensive, field-proven framework for assessing the antimicrobial efficacy of pyrazole derivatives. We will detail the step-by-step protocols for determining two critical parameters: the Minimum Inhibitory Concentration (MIC) , which defines the lowest concentration of a compound that inhibits visible microbial growth, and the Minimum Bactericidal Concentration (MBC) , which identifies the lowest concentration required to kill a specified percentage of the initial bacterial inoculum.[6][7] Adherence to these standardized methods, grounded in principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensures the generation of high-quality, comparable data essential for advancing drug discovery programs.[8][9][10]

Core Scientific Principles: A Foundation for Reliable Assessment

The primary goal of in vitro antimicrobial susceptibility testing (AST) is to quantify the effect of a chemical agent on a specific microorganism. The most robust and widely adopted method for this purpose is the broth microdilution assay .[11][12] This technique surpasses qualitative methods like disk diffusion by providing a quantitative MIC value, which is essential for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives.[13][14]

The broth microdilution method involves exposing a standardized bacterial inoculum to a range of serially diluted concentrations of the test compound in a liquid growth medium.[15] The endpoint—the MIC—is determined by observing the lowest compound concentration that prevents visible bacterial growth (turbidity) after a defined incubation period. The subsequent MBC test distinguishes between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria) by subculturing from the clear wells of the MIC assay onto agar plates to assess bacterial viability.[16][17] This distinction is clinically significant, as bactericidal agents are often preferred for treating severe infections.

Detailed Experimental Protocols

This section outlines the complete workflow for MIC and MBC determination. Executing these steps with precision is critical for the validity and reproducibility of the results.

Part 1: Materials and Reagents

Causality: The quality and standardization of materials directly impact the outcome. Using reference strains and certified media minimizes variability and ensures that results can be compared across different studies and laboratories.

  • Test Compounds:

    • Synthesized pyrazole derivatives.

    • Positive Control: A well-characterized antibiotic with known activity against the test strains (e.g., Ciprofloxacin, Gatifloxacin).[18][19]

    • Solvent/Vehicle: High-purity Dimethyl Sulfoxide (DMSO) for dissolving compounds.

  • Microbial Strains (Quality Control Reference Strains Recommended):

    • Gram-Positive: Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).[1][20]

    • Gram-Negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).[20][21]

    • Optional: Clinically relevant resistant strains (e.g., Methicillin-resistant S. aureus (MRSA)).[13]

  • Growth Media & Reagents:

    • Liquid Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[20] The adjustment with Ca²⁺ and Mg²⁺ ions is critical for the activity of certain antibiotic classes and ensures consistency.

    • Solid Medium: Mueller-Hinton Agar (MHA).[22]

    • Sterile 0.85% saline solution.

    • Sterile deionized water.

  • Equipment and Consumables:

    • Sterile, 96-well, U-bottom or flat-bottom microtiter plates.[23]

    • Calibrated single-channel and multichannel micropipettes with sterile tips.

    • Sterile reagent reservoirs.

    • Incubator (35 ± 2°C).

    • Spectrophotometer or nephelometer for McFarland standard preparation.

    • Microplate reader (optional, for quantitative analysis).

    • Sterile inoculation loops or swabs.

    • Vortex mixer.

Part 2: Minimum Inhibitory Concentration (MIC) Protocol

This protocol is based on the CLSI M07 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Step 1: Preparation of Test Compounds

  • Rationale: Accurate stock solutions are the foundation of an accurate dilution series. DMSO is a common solvent, but its final concentration in the assay must be kept low (typically ≤1%) to avoid inhibiting bacterial growth.

  • Prepare a high-concentration stock solution of each pyrazole derivative and the positive control antibiotic (e.g., 1280 µg/mL) in 100% DMSO.

  • Create an intermediate dilution of the stock solution in sterile CAMHB. This step is crucial to minimize the amount of DMSO transferred to the assay plate. For example, dilute the 1280 µg/mL stock 1:10 in CAMHB to get a 128 µg/mL solution in 10% DMSO.

Step 2: Preparation of Standardized Bacterial Inoculum

  • Rationale: The density of the starting bacterial culture must be tightly controlled. The 0.5 McFarland standard ensures a consistent initial bacterial load, which is critical for the MIC endpoint to be reproducible.[15]

  • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies.

  • Suspend the colonies in sterile saline. Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

  • Within 15 minutes of standardization, dilute this suspension into CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL. A common dilution is 1:150 (e.g., 0.1 mL of standardized suspension into 14.9 mL of CAMHB).

Step 3: Assay Plate Setup and Serial Dilution

  • Rationale: A two-fold serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the MIC over a wide range of concentrations. Including proper controls is non-negotiable for validating the experiment.

  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the intermediate pyrazole solution (e.g., 128 µg/mL) to well 1.

  • Perform a two-fold serial dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this process from well 2 to well 10. After mixing in well 10, discard 100 µL. Wells 1-10 now contain 100 µL of compound at concentrations from 128 µg/mL down to 0.25 µg/mL.

  • Well 11 serves as the Growth Control (no compound). It should already contain 100 µL of CAMHB.

  • Well 12 serves as the Sterility Control (no compound, no bacteria). It should also contain 100 µL of CAMHB.

Step 4: Inoculation and Incubation

  • Inoculate wells 1 through 11 with 100 µL of the standardized bacterial inoculum (prepared in Step 2). Do not inoculate well 12.

  • The final volume in wells 1-11 is now 200 µL. The compound concentrations and the bacterial density have been diluted by a factor of two, achieving the desired final test concentrations (e.g., 64 µg/mL to 0.125 µg/mL) and a bacterial density of ~5 x 10⁵ CFU/mL.

  • Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35 ± 2°C for 18-24 hours in ambient air.

Step 5: Reading and Interpreting MIC Results

  • After incubation, check the control wells:

    • Well 12 (Sterility Control) must be clear.

    • Well 11 (Growth Control) must show distinct turbidity.

  • Visually inspect the test wells (1-10). The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth (i.e., the first clear well).[6]

Part 3: Minimum Bactericidal Concentration (MBC) Protocol
  • Rationale: This protocol directly assesses bacterial viability after exposure to the compound, providing a definitive measure of its killing activity. The 99.9% kill threshold is the standard definition of bactericidal action.[7][17]

  • Following MIC determination, select the microtiter plate wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the Growth Control well.

  • Gently mix the contents of each selected well.

  • Using a calibrated pipette, withdraw a 10 µL aliquot from each of these wells.

  • Spot the 10 µL aliquot onto a labeled MHA plate. A single plate can be divided into sectors for different concentrations.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible on the growth control spot.

  • After incubation, count the number of colonies (CFUs) on each spot.

  • The MBC is defined as the lowest concentration that produces a ≥99.9% (or 3-log₁₀) reduction in CFU compared to the initial inoculum count.[7][20] For practical purposes, if the initial inoculum was 5 x 10⁵ CFU/mL, a 10 µL spot contains ~5000 CFUs. A 99.9% reduction means ≤ 5 colonies would be observed on the spot.

Data Presentation and Interpretation

Organizing results in a clear, tabular format is essential for analysis and comparison.

Table 1: Representative Antimicrobial Activity Data for Pyrazole Derivatives

Compound IDTest OrganismATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
PYZ-001 S. aureus29213482Bactericidal
PYZ-001 E. coli259228648Bacteriostatic
PYZ-002 S. aureus29213242Bactericidal
PYZ-002 E. coli25922482Bactericidal
Ciprofloxacin S. aureus292130.512Bactericidal
Ciprofloxacin E. coli259220.250.52Bactericidal

Interpreting the MBC/MIC Ratio: The ratio of MBC to MIC provides valuable insight into the nature of the antimicrobial activity.[16]

  • MBC/MIC ≤ 4: The compound is generally considered bactericidal .[20]

  • MBC/MIC > 4: The compound is generally considered bacteriostatic .

Visualizing the Experimental Workflow

Diagrams provide an intuitive overview of complex protocols, ensuring clarity and procedural consistency.

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay Compound Prepare Pyrazole Stock Solutions Plate Serial Dilution in 96-Well Plate Compound->Plate Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacteria (~5x10^5 CFU/mL) Inoculum->Inoculate Plate->Inoculate IncubateMIC Incubate Plate (18-24h at 35°C) Inoculate->IncubateMIC ReadMIC Read MIC (Lowest concentration with no visible growth) IncubateMIC->ReadMIC Subculture Subculture from Clear Wells (MIC, 2xMIC, 4xMIC) ReadMIC->Subculture Proceed if MIC is determined PlateAgar Spot Aliquots onto MHA Plates Subculture->PlateAgar IncubateMBC Incubate Plates (18-24h at 35°C) PlateAgar->IncubateMBC ReadMBC Read MBC (Lowest concentration with >=99.9% kill) IncubateMBC->ReadMBC G Pyrazole Pyrazole Derivative Membrane Bacterial Cell Wall & Cytoplasmic Membrane Pyrazole->Membrane Enters Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Pyrazole->DNA_Gyrase Inhibits DNA Bacterial Chromosome DNA_Gyrase->DNA Relaxes Supercoils Replication DNA Replication Blocked DNA_Gyrase->Replication Inhibition Prevents Relaxation DNA->Replication

Caption: Hypothetical MOA: Inhibition of DNA Gyrase.

Further studies to elucidate the MOA can include:

  • Enzyme Inhibition Assays: Using purified bacterial enzymes (e.g., DNA gyrase) to directly measure inhibition by the pyrazole derivatives.

  • Macromolecular Synthesis Assays: Assessing the incorporation of radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis to identify the affected pathway.

  • Time-Kill Kinetic Assays: A dynamic assessment that measures the rate of bacterial killing over several hours at different concentrations of the compound, providing a more detailed picture of its bactericidal or bacteriostatic effects. [24]* Cytotoxicity Testing: It is imperative to evaluate the toxicity of lead compounds against mammalian cell lines (e.g., HEK293, HepG2) to determine their selectivity index and potential for therapeutic use. [18] By following this comprehensive guide, researchers can confidently and accurately assess the antimicrobial properties of novel pyrazole derivatives, generating the robust data necessary to drive the development of the next generation of antimicrobial drugs.

References

  • Al-Hourani, B., Al-Kaissi, E., & El-Abadelah, M. (2011). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. International Journal of Chemistry, 3(3). [Link]

  • Kumar, A., & Narasimhan, B. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(12), 899-922. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 22(9), 1454. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Lv, K., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1266-1277. [Link]

  • Geronikaki, A., et al. (2016). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Molecules, 21(9), 1171. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2958. [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Grokipedia. [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. EPA.gov. [Link]

  • Lv, K., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Taylor & Francis Online. [Link]

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  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. ESCMID. [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

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  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. EUCAST. [Link]

  • Simner, P. J., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]

  • Lumen Learning. (n.d.). Testing the Effectiveness of Antiseptics and Disinfectants. Microbiology. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA.gov. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST. [Link]

  • ProBiologists. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]

  • Sharma, V., et al. (2019). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis, 16(6), 816-837. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Heterocyclic Intermediate

Welcome to the technical support guide for the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide. This molecule is a valuable building block in medicinal chemistry and drug development, prized for the versatile reactivity of its amino, hydrazide, and pyrazole core functionalities. The synthesis, while conceptually straightforward, involves a two-step process where precise control over reaction conditions is paramount to achieving high yield and purity.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms, offering field-tested insights and robust troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to not only replicate the synthesis but to intelligently optimize it for your specific laboratory context.

The synthesis proceeds via two primary stages:

  • Formation of the Pyrazole Core: Cyclocondensation of methylhydrazine with an activated C3 synthon, ethyl (ethoxymethylene)cyanoacetate, to form the intermediate, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

  • Hydrazinolysis: Conversion of the ethyl ester intermediate into the final this compound using hydrazine hydrate.

This document will address common pitfalls and frequently asked questions associated with each of these critical steps.

Synthesis_Workflow cluster_0 Starting Materials (Step 1) cluster_1 Intermediate cluster_2 Reagent (Step 2) cluster_3 Final Product R1 Methylhydrazine I1 Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate R1->I1 Step 1: Cyclocondensation R2 Ethyl (ethoxymethylene)cyanoacetate R2->I1 Step 1: Cyclocondensation FP 5-amino-1-methyl-1H- pyrazole-4-carbohydrazide I1->FP Step 2: Hydrazinolysis R3 Hydrazine Hydrate R3->FP Step 2: Hydrazinolysis

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis. The troubleshooting logic is designed to help you systematically identify and resolve problems to improve your yield and product quality.

Troubleshooting_Flowchart start Low Yield or Impure Product Detected decision1 Which step is problematic? start->decision1 step1_issues Step 1: Ester Formation Issues decision1->step1_issues Step 1 step2_issues Step 2: Hydrazinolysis Issues decision1->step2_issues Step 2 q1 Q: Low conversion of starting materials? step1_issues->q1 q2 Q: Exothermic reaction is hard to control? step1_issues->q2 q3 Q: Product isolation is poor? step1_issues->q3 a1 A: Verify reagent stoichiometry. Ensure sufficient reflux time (16+ hrs). Consider solvent choice (Ethanol vs. Toluene). q1->a1 a2 A: Add methylhydrazine dropwise with cooling (ice bath). Maintain internal temp between 22-30°C during addition. q2->a2 a3 A: Precipitate by pouring into ice water. Extract mother liquor with an organic solvent (e.g., Chloroform). Recrystallize from ethanol. q3->a3 q4 Q: Incomplete conversion of ester? step2_issues->q4 q5 Q: Formation of unknown byproducts? step2_issues->q5 a4 A: Use a sufficient molar excess of hydrazine hydrate. Increase reflux time and monitor via TLC. Ensure adequate solvent (e.g., Ethanol). q4->a4 a5 A: Avoid excessive heating, which can cause degradation. Purify the intermediate ester thoroughly before this step. q5->a5

Caption: A logical flowchart for troubleshooting common synthesis issues.

Part 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Intermediate)

Q1: My yield for the intermediate ester is consistently low (<40%). What are the most likely causes?

A: Low yield in this cyclocondensation reaction often stems from three primary factors: reaction time, temperature control, and work-up procedure.

  • Causality - Reaction Kinetics: The formation of the pyrazole ring is not instantaneous. Published procedures frequently call for extended reflux periods, often around 16 hours or more, to drive the reaction to completion.[1] Shortening this time will almost certainly result in a significant amount of unreacted starting material.

  • Causality - Exothermic Control: The initial reaction between methylhydrazine and ethyl (ethoxymethylene)cyanoacetate can be exothermic. Uncontrolled temperature spikes can lead to side reactions. A patented process emphasizes the importance of dropwise addition of the methylhydrazine solution while maintaining the internal temperature between 22-30°C with external cooling.[2]

  • Causality - Product Isolation: The product has moderate solubility. A common and effective isolation technique is to pour the cooled reaction mixture over ice water to precipitate the solid product.[1] It is crucial to then extract the aqueous mother liquor with a suitable organic solvent (like chloroform or dichloromethane) to recover any dissolved product, thereby maximizing the isolated yield.[1]

Q2: I am observing an unexpected isomer. How can I ensure the correct 5-amino-1-methyl regioisomer is formed?

A: The reaction of a substituted hydrazine with an unsymmetrical 1,3-dielectrophile can theoretically produce two different regioisomers. However, the use of ethyl (ethoxymethylene)cyanoacetate as the starting material provides excellent regioselectivity.

  • Mechanistic Insight: The reaction proceeds via a Michael-type addition of the more nucleophilic nitrogen of methylhydrazine to the electron-deficient double bond of ethyl (ethoxymethylene)cyanoacetate, followed by an intramolecular cyclization via nucleophilic attack on the cyano group.[3][4] This pathway strongly favors the formation of the 5-aminopyrazole derivative. The observation of other isomers is highly unlikely with these specific starting materials and points towards a potential issue with starting material identity or purity. Always verify the structure of your starting materials via standard analytical techniques (NMR, IR) before beginning the synthesis.

Q3: What is the optimal solvent for this reaction? I have seen both ethanol and toluene used.

A: Both ethanol and toluene are viable solvents, but their properties may be leveraged for different scales or process requirements.

  • Ethanol: This is the most commonly cited solvent in academic literature.[1][5] It is a polar protic solvent that effectively dissolves the reactants and is suitable for reflux conditions. Its primary advantage is ease of handling and removal.

  • Toluene: A patent for this synthesis specifies toluene as the solvent.[2] Toluene allows for higher reflux temperatures, which may accelerate the reaction. It is also advantageous for azeotropic removal of water if any is present or formed, which can be beneficial on larger scales.

For laboratory-scale synthesis, ethanol is generally sufficient and more convenient. For process scale-up, toluene may offer advantages in reaction time and water management.[2]

Part 2: Synthesis of this compound (Final Product)

Q4: The hydrazinolysis of my ester intermediate is slow or incomplete. How can I improve the conversion rate?

A: Incomplete conversion is a known challenge in the hydrazinolysis of some heterocyclic esters.[6] Success depends on the amount of hydrazine, reaction time, and temperature.

  • Reagent Stoichiometry: A significant molar excess of hydrazine hydrate is often required to drive the equilibrium towards the product. Using a 5- to 10-fold molar excess is a common starting point.

  • Thermal Energy: The reaction typically requires heating under reflux in a solvent like ethanol for several hours.[7] Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot. If the reaction stalls, extending the reflux time is the first corrective action.

  • Direct vs. Alternative Routes: Some literature reports that direct hydrazinolysis of similar substituted pyrazole esters can be unsuccessful, sometimes leading to degradation rather than the desired hydrazide.[6] If direct hydrazinolysis consistently fails, an alternative, though longer, route involves hydrolyzing the ester to the corresponding carboxylic acid, converting the acid to an acid chloride, and then reacting the acid chloride with hydrazine. However, for this specific substrate, direct hydrazinolysis under reflux is generally expected to work.

Q5: How do I purify the final carbohydrazide product effectively?

A: The final product, this compound, is a polar, crystalline solid. Purification is typically achieved through recrystallization.

  • Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of pyrazole derivatives and related hydrazides.[1][7] The process involves dissolving the crude product in a minimum amount of hot ethanol and allowing it to cool slowly to form pure crystals.

  • Work-up: After the reaction is complete (as determined by TLC), the mixture is typically cooled, and the precipitated solid is collected by filtration. This crude solid is then subjected to recrystallization. The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Optimized Experimental Protocols

The following protocols are synthesized from literature procedures and best practices to provide a robust starting point for your experiments.

Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from established literature methods.[1][2]

Reagent / ParameterValueMolar RatioNotes
Ethyl (ethoxymethylene)cyanoacetate1.0 eq1.0Ensure high purity.
Methylhydrazine1.0 eq1.0Can be used as a solution (e.g., 40% in water).
SolventEthanol or Toluene~5 mL / gEthanol is common for lab scale.[1]
Temperature22-30°C (addition), then Reflux-Control initial exotherm with an ice bath.[2]
Reaction Time16-20 hours-Monitor by TLC for disappearance of starting material.
Expected Yield ~35-60% -Yield is highly dependent on work-up.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) and ethanol (approx. 5 mL per gram of cyanoacetate).

  • In a separate dropping funnel, place methylhydrazine (1.0 eq).

  • While stirring the ethanol solution, add the methylhydrazine dropwise over 20-30 minutes. If the reaction becomes noticeably exothermic, use an ice/water bath to maintain the temperature below 30°C.

  • After the addition is complete, heat the mixture to reflux and maintain for 16-20 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing an equal volume of ice water. A precipitate should form.

  • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Transfer the aqueous filtrate (mother liquor) to a separatory funnel and extract three times with chloroform or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo to recover additional product.

  • Combine all solid product batches and recrystallize from hot ethanol to yield the pure ethyl ester as a crystalline solid.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the hydrazinolysis of pyrazole esters.[7][8]

Reagent / ParameterValueMolar RatioNotes
Ethyl 5-amino-1-methyl-pyrazole-4-carboxylate1.0 eq1.0Ensure the starting material is pure.
Hydrazine Hydrate (~64%)5.0 - 10.0 eq5.0 - 10.0Use a significant excess.
SolventEthanol~10 mL / g
TemperatureReflux-
Reaction Time4-8 hours-Monitor by TLC.
Expected Yield ~70-90% -Based on the ester.

Step-by-Step Methodology:

  • In a round-bottom flask, suspend the ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol (approx. 10 mL per gram of ester).

  • Add hydrazine hydrate (5.0 - 10.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the disappearance of the starting ester using TLC (a typical eluent system would be ethyl acetate/hexane).

  • Once the reaction is complete, cool the mixture in an ice bath. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol if necessary. Dry the final product under vacuum.

References

  • PrepChem. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Guerret, P., et al. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC 2002 (xi) 227-235. [Link]

  • Al-Zoubi, R. M., et al. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry 2014, 10, 779–786. [Link]

  • Mohareb, R. M., et al. Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Egyptian Journal of Chemistry 2023. [Link]

  • Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Kadhim, R. J., et al. Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal 2021, 18(1), 181-192. [Link]

  • Ren, Z., et al. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E 2005, E61(1), o202-o203. [Link]

  • Aggarwal, N., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules 2018, 23(1), 134. [Link]

  • PrepChem. Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. [Link]

  • Badhe, R. V., et al. One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. Combinatorial Chemistry & High Throughput Screening 2019, 22(4), 274-282. [Link]

  • Ghorbani-Choghamarani, A., et al. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances 2024. [Link]

  • El-Sattar, N. E. A. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry 2011, 7, 218–244. [Link]

  • Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Supplementary Information. [Link]

  • Thore, S. N., et al. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry 2016, 9, S1119-S1124. [Link]

  • Toldo, J. M., et al. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry 2017, 7, 269-281. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Carbohydrazide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbohydrazide (CH₆N₄O) is a highly reactive and versatile chemical intermediate with significant applications ranging from an efficient oxygen scavenger in high-pressure boiler systems to a precursor in the synthesis of pharmaceuticals, polymers, and energetic materials.[1][2][3] Its synthesis, while conceptually straightforward, is often plagued by challenges related to yield, purity, and scalability. The optimization of reaction conditions is therefore critical to ensure an efficient, safe, and cost-effective process.

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing carbohydrazide synthesis. Drawing upon established literature and practical insights, this guide explains the causality behind experimental choices, offers validated protocols, and provides a logical framework for addressing common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of carbohydrazide.

Q1: What are the primary industrial methods for synthesizing carbohydrazide?

A1: The most common industrial routes involve the reaction of a C1-precursor with hydrazine (N₂H₄). Key methods include:

  • From Urea and Hydrazine: This is a widely used method where urea is treated with an excess of hydrazine, typically hydrazine hydrate, under reflux. The reaction produces carbohydrazide and ammonia gas.[1][4] The overall reaction is: OC(NH₂)₂ + 2 N₂H₄ → OC(N₂H₃)₂ + 2 NH₃.

  • From Dialkyl Carbonates and Hydrazine: This two-step process involves an initial reaction between a dialkyl carbonate (e.g., dimethyl carbonate or diethyl carbonate) and hydrazine to form an intermediate carbazate (e.g., methyl carbazate).[5][6] This intermediate is then reacted with additional hydrazine to yield carbohydrazide.[5][6] This method can offer higher purity but requires careful control of stoichiometry and temperature.

  • From Phosgene: While possible, this route is less favored due to the high toxicity of phosgene and the co-generation of hydrazinium salt byproducts.[1]

Q2: Why is temperature control so critical in carbohydrazide synthesis?

A2: Temperature is a crucial parameter that influences reaction rate, product selectivity, and product stability.

  • Reaction Rate: Most synthesis protocols require elevated temperatures (typically 70-130°C) to overcome the activation energy barrier.[5][7][8]

  • Side Reactions: Excessive temperatures can lead to the decomposition of both hydrazine and the final carbohydrazide product.[2] For instance, carbohydrazide begins to decompose near its melting point of ~153-154°C.[1]

  • Product Isolation: In methods using dialkyl carbonates, the reaction is often cooled significantly (e.g., to 0-5°C) after completion to induce crystallization and maximize the recovery of carbohydrazide from the reaction mixture.[5][6]

Q3: What are the common impurities or side products I should be aware of?

A3: The nature of side products depends on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Residual urea, dialkyl carbonate, or hydrazine can contaminate the product if the reaction does not go to completion or if stoichiometry is incorrect.

  • Semicarbazide: In the urea-based synthesis, incomplete reaction can lead to the formation of semicarbazide as an intermediate.[4]

  • Hydrazinium Salts: When using precursors like phosgene, salts such as [N₂H₅]Cl can be co-generated.

  • Diformylation Products: Certain routes can result in the formation of diformylated hydrazine species.[1]

Q4: Is it necessary to run the reaction under an inert atmosphere?

A4: Yes, it is highly recommended. Hydrazine is a strong reducing agent and can be oxidized by atmospheric oxygen, especially at elevated temperatures. Running the reaction under a nitrogen or argon blanket prevents the degradation of hydrazine, minimizes the formation of oxidative side products, and ensures a higher yield of the desired product.[5]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during carbohydrazide synthesis.

Problem / Symptom Probable Cause(s) Suggested Solutions & Scientific Rationale
Low or No Yield 1. Suboptimal Temperature: The reaction temperature is too low to initiate the reaction, or too high, causing product decomposition.[9]1. Optimize Temperature: For urea/hydrazine routes, ensure a steady reflux is maintained.[4] For dialkyl carbonate routes, a typical range is 60-80°C for the main reaction phase.[5] Monitor the pot temperature and adjust heating accordingly. A gradual increase in temperature may be required as the reaction proceeds.[10]
2. Incorrect Stoichiometry: An insufficient amount of hydrazine, which acts as the nucleophile, will result in incomplete conversion of the carbonyl source (urea, carbonate).2. Adjust Molar Ratios: A molar excess of hydrazine is typically used to drive the reaction to completion. A common molar ratio of hydrazine to the C1-precursor is between 2.2:1 and 3:1.[4][10] Recalculate and verify the molar quantities of your reagents, paying close attention to the purity of hydrazine hydrate.
3. Poor Reagent Quality: Hydrazine hydrate can degrade over time. The presence of water in anhydrous reactions or impurities in starting materials can inhibit the reaction.[11]3. Verify Reagent Purity: Use freshly opened or properly stored reagents. If possible, titrate the hydrazine hydrate solution to confirm its concentration before use. Ensure solvents are appropriately dried if the reaction is moisture-sensitive.
4. Inefficient Product Isolation: Carbohydrazide is soluble in hot water and to some extent in alcohols.[1][10] Significant product loss can occur during workup and purification.4. Optimize Crystallization/Precipitation: After the reaction, cool the mixture thoroughly (e.g., 0-5°C) for several hours to maximize crystallization.[5][6] For recrystallization, use a minimal amount of hot solvent (like water) and then effect precipitation by adding a less polar solvent in which carbohydrazide is insoluble, such as ethanol or ether.[10]
Product is Impure (Discolored, Incorrect Melting Point) 1. Oxidation: Exposure to air during the reaction or workup can lead to colored, oxidized byproducts.1. Maintain Inert Atmosphere: Ensure all reaction and transfer steps are conducted under a nitrogen or argon blanket until the product is isolated and dried.[5]
2. Side Reactions: Incomplete reaction or non-optimal conditions can lead to the formation of intermediates like carbazates or semicarbazide.2. Ensure Complete Reaction & Purify: Monitor reaction completion via an appropriate analytical method (see Section 4). Increase reaction time if necessary. Recrystallization is an effective method for purification. Dissolve the crude product in a minimum of hot water, filter while hot to remove insoluble impurities, and then allow it to cool slowly or precipitate with ethanol.[10]
3. Thermal Decomposition: Overheating during the reaction or drying can cause the product to decompose, leading to discoloration and a lowered/broad melting point.3. Control Temperature During Drying: Dry the purified carbohydrazide under vacuum at a moderate temperature (e.g., 45-80°C) to avoid decomposition.[5][6] The melting point of pure carbohydrazide is sharp at 153–154°C.[1]
Reaction Stalls or Proceeds Very Slowly 1. Insufficient Heating: The reaction mixture is not reaching the required temperature for an effective reaction rate.1. Improve Heat Transfer: Ensure the reaction flask is properly insulated and that the heating mantle or oil bath is making good contact. Use a calibrated thermometer to monitor the internal reaction temperature, not just the bath temperature.
2. Inefficient Mixing: In heterogeneous or partially miscible reaction mixtures, poor agitation can limit contact between reactants.2. Increase Agitation: Use an appropriately sized stir bar or an overhead mechanical stirrer to ensure the mixture is homogeneous. In the initial stages of the diethyl carbonate method, vigorous shaking may be needed to form a single phase.[10]
3. Formation of Gaseous Byproducts: In the urea method, the evolution of ammonia gas can create back pressure if not properly vented.3. Ensure Proper Venting: The reaction should be equipped with a condenser and a system to safely vent evolved ammonia (e.g., through a bubbler into a dilute acid trap). This prevents pressure buildup and helps drive the reaction equilibrium forward.
Troubleshooting Workflow Diagram

G Start Problem Encountered: Low Yield / Impure Product Check_Temp Verify Reaction Temperature (70-130°C) Start->Check_Temp Check_Stoich Check Reagent Stoichiometry (Hydrazine in excess?) Check_Temp->Check_Stoich Temp OK Adjust_Temp Adjust Heating Monitor internal temp Check_Temp->Adjust_Temp Temp Not OK Check_Purity Assess Reagent Quality (Fresh Hydrazine?) Check_Stoich->Check_Purity Stoich OK Adjust_Stoich Recalculate & Re-weigh Use 2.2-3:1 Hydrazine ratio Check_Stoich->Adjust_Stoich Stoich Not OK Check_Isolation Review Isolation Protocol (Sufficient cooling?) Check_Purity->Check_Isolation Purity OK Use_New_Reagents Use Fresh Reagents Confirm Hydrazine conc. Check_Purity->Use_New_Reagents Purity Suspect Optimize_Isolation Optimize Crystallization Cool to 0-5°C, use anti-solvent Check_Isolation->Optimize_Isolation Isolation Not OK Success Successful Synthesis Check_Isolation->Success Isolation OK Adjust_Temp->Check_Stoich Adjust_Stoich->Check_Purity Use_New_Reagents->Check_Isolation Optimize_Isolation->Success

Caption: A logical workflow for troubleshooting common issues in carbohydrazide synthesis.

Section 3: Key Synthesis Protocols

The following are detailed, self-validating protocols for common laboratory-scale synthesis of carbohydrazide.

Protocol 1: Synthesis from Diethyl Carbonate and Hydrazine Hydrate

This method is adapted from established literature and is known for producing a relatively pure product.[10]

Materials:

  • Diethyl carbonate (3.0 mols)

  • 85% Hydrazine hydrate (6.6 mols)

  • Ethanol (95%)

  • Diethyl ether

  • 1-liter round-bottomed flask

  • Fractionating column and distillation apparatus

Procedure:

  • Initial Mixing: Combine 354 g (3.0 mols) of diethyl carbonate and 388 g (6.6 mols) of 85% hydrazine hydrate in the 1-liter round-bottomed flask. Shake the flask vigorously until a single phase is formed. Note: This process is exothermic and the temperature may rise to ~55°C.

  • Reaction Setup: Equip the flask with a fractionating column and distillation head. Heat the mixture using a heating mantle.

  • Distillation & Reaction: Heat the reaction mixture to distill off the ethanol byproduct and water. The vapor temperature should be maintained around 80-85°C. Continue heating for approximately 4 hours, by which time the pot temperature will have risen to ~115-120°C.

  • Crystallization: After 4 hours, turn off the heat and allow the reaction mixture (pot liquor) to cool to room temperature (~20°C). Let it stand for at least 1 hour to allow crystals of carbohydrazide to form.

  • Isolation of Crude Product: Filter the crystals using a Büchner funnel and dry them as completely as possible by suction. This will yield the crude product.

  • Purification (Recrystallization): a. Dissolve the crude carbohydrazide in a minimal amount of hot water (~110 mL for ~165 g of crude product). b. Filter the hot solution to remove any insoluble material. c. Induce precipitation by adding approximately 500 mL of 95% ethanol to the filtrate. d. Allow the mixture to stand for at least 1 hour at room temperature. e. Filter the purified crystals, wash with a small amount of diethyl ether, and dry under vacuum at 60-80°C.

Diagram: Synthesis Pathway from Dialkyl Carbonatedot

G cluster_0 Step 1: Carbazate Formation cluster_1 Step 2: Carbohydrazide Formation DC Dialkyl Carbonate (R-O-CO-O-R) Carbazate Alkyl Carbazate (NH₂NHCOOR) DC->Carbazate + N₂H₄ Hydrazine1 Hydrazine (N₂H₄) Alcohol1 Alcohol (R-OH) Carbazate->Carbazate_ref Intermediate Hydrazine2 Hydrazine (N₂H₄) Carbohydrazide Carbohydrazide (NH₂NHCONHNH₂) Alcohol2 Alcohol (R-OH) Carbazate_ref->Carbohydrazide + N₂H₄

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the solubility challenges associated with this compound in biological assays. Our goal is to equip you with the foundational knowledge and practical tools to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with this compound.

Q1: What is the recommended starting solvent for preparing a stock solution?

A1: The recommended starting solvent is 100% dimethyl sulfoxide (DMSO).[1] Pyrazole derivatives and other heterocyclic compounds with low aqueous solubility are routinely dissolved in DMSO for storage and use in high-throughput screening and other biological assays.[1][2] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation during storage.[3]

Q2: My compound dissolves perfectly in DMSO, but why does it precipitate when I dilute it into my aqueous assay buffer?

A2: This is the most common solubility issue and occurs because you are exceeding the compound's thermodynamic solubility limit in the final aqueous environment.[2][4] While the compound is soluble in the high-concentration DMSO stock, the final assay buffer is predominantly aqueous. The small percentage of DMSO carried over is often insufficient to keep the compound in solution.[4]

Initially, you may form a temporary, supersaturated state known as kinetic solubility , where the compound appears dissolved.[5][6] However, this state is thermodynamically unstable, and over time (from minutes to hours), the compound will precipitate out until it reaches its true, lower thermodynamic solubility .[6][7] This precipitation can lead to inconsistent and erroneous assay results.[8]

Q3: What is the maximum concentration of DMSO my biological assay can tolerate?

A3: This is highly dependent on the specific assay and cell line. As a general rule, most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, with some robust systems tolerating up to 1%.[9] However, DMSO can have direct biological effects, including altering enzyme activity or inducing cell stress.[10] It is imperative to run a vehicle control experiment where you test the effect of different DMSO concentrations on your assay to determine the maximum tolerable limit before starting your compound screens.[2]

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Yes, pH adjustment is a powerful technique for ionizable compounds.[11][12] The structure of this compound contains basic functional groups (amino and hydrazide moieties) that can be protonated. By lowering the pH of your aqueous buffer (e.g., to pH 5.0 or 6.0), you can increase the proportion of the protonated, charged form of the molecule. This ionized form typically has significantly higher aqueous solubility than the neutral form.[11][] Always verify that the pH change does not negatively impact your assay's performance or the stability of other components.[14]

In-Depth Troubleshooting Guide

This guide provides structured workflows to diagnose and solve common solubility-related problems.

Problem: Compound Precipitates Upon Dilution into Aqueous Buffer

This is the most critical challenge. The appearance of cloudiness, a "milky" solution, or visible particles after dilution is a clear sign of precipitation.[2]

Causality: The primary cause is the shift from a high-organic environment (100% DMSO) to a high-aqueous environment. The low percentage of DMSO in the final solution cannot maintain the high concentration of the hydrophobic compound, causing it to crash out of solution.[4]

Troubleshooting Workflow

The following workflow provides a logical sequence of steps to resolve this issue.

G start Start: Compound Precipitates in Aqueous Buffer check_dmso Step 1: Verify Final DMSO % Is it at the max tolerable limit (e.g., 0.5%)? start->check_dmso lower_conc Step 2: Lower Final Compound Concentration check_dmso->lower_conc No ph_adjust Step 3: Attempt pH Adjustment (Acidic Buffer, e.g., pH 6.0) check_dmso->ph_adjust Yes lower_conc->ph_adjust cosolvent Step 4: Explore Co-Solvents (e.g., PEG 400, Propylene Glycol) ph_adjust->cosolvent success Success: Compound Soluble cosolvent->success Issue Resolved fail Advanced Formulation Needed (e.g., Surfactants, Cyclodextrins) cosolvent->fail Issue Persists

Caption: Workflow for troubleshooting compound precipitation.

Detailed Steps:

  • Maximize DMSO (Within Limits): First, ensure you are using the highest tolerable concentration of DMSO in your final assay volume, as determined by your vehicle control experiments.[2] If you are using 0.1% DMSO but your assay can handle 0.5%, increasing the DMSO concentration may be a simple fix.

  • Lower the Compound Concentration: The most straightforward solution is to lower the final concentration of the compound in the assay. You may be working at a concentration that is simply unachievable in an aqueous system. Perform a serial dilution to find the highest concentration that remains soluble.

  • Adjust Buffer pH: Prepare your assay buffer at a lower pH (e.g., 6.5, 6.0, or 5.5). Prepare a fresh dilution of your compound stock into this acidic buffer and observe for precipitation. This is often a highly effective strategy for basic compounds.[11][]

  • Explore Alternative Co-solvents: If DMSO is not sufficient, other pharmaceutically accepted co-solvents can be tested.[] These work by reducing the polarity of the water, making it a more favorable environment for the compound.[15] See the table below for options.

Problem: Inconsistent or Non-Reproducible Assay Results

Causality: Even if you don't see visible precipitation, micro-precipitates can form. These are not visible to the naked eye but can sequester the compound, leading to a lower effective concentration and high variability in results. This is a hallmark of operating too close to the thermodynamic solubility limit.[8]

Solutions:

  • Pre-Dilution Incubation: After diluting your compound into the final buffer, allow it to equilibrate for a set period (e.g., 30-60 minutes) before adding it to your assay. Centrifuge the plate/tubes at high speed and use the supernatant. This ensures you are working with the truly soluble fraction of the compound.

  • Include a Solubility Check: Run a parallel turbidity measurement or visual check under magnification to confirm no precipitation has occurred at the tested concentrations.

  • Work at a Lower Concentration: As a rule, conduct experiments at a concentration at least 2-3 fold below the determined aqueous solubility limit to ensure robustness.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution in DMSO.

  • Weigh Compound: Accurately weigh approximately 1-5 mg of this compound using a calibrated analytical balance. Record the exact weight.

  • Calculate DMSO Volume: Calculate the precise volume of DMSO required to achieve a 10 mM concentration. The molecular weight of the compound is 169.17 g/mol .

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no undissolved particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Practical Determination of Kinetic Aqueous Solubility

This method provides a quick way to estimate the solubility limit in your specific assay buffer.[8]

  • Prepare Compound Plate: In a 96-well plate, serially dilute your 10 mM DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).

  • Prepare Buffer Plate: Add a fixed volume of your chosen aqueous assay buffer to the wells of a clear 96-well plate (e.g., 198 µL).

  • Dilution Step: Transfer a small, fixed volume from the compound plate to the buffer plate (e.g., 2 µL). This will result in a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will be 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, etc.

  • Incubation & Observation: Seal the plate and shake it for 1-2 hours at room temperature.[9] After incubation, visually inspect each well for signs of precipitation. For more sensitive detection, read the plate on a nephelometer or a plate reader at a wavelength like 650 nm to quantify light scattering/turbidity.

  • Determine Solubility Limit: The highest concentration that remains clear and shows no significant increase in turbidity is your kinetic aqueous solubility limit.

Advanced Solubilization Strategies & Data

If the above methods are insufficient, more advanced formulation strategies, often used in drug development, can be employed.[16][17]

StrategyMechanism of ActionRecommended AgentsKey Considerations
Co-Solvency Reduces the polarity of the aqueous solvent system, making it more favorable for hydrophobic compounds.[][18]DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[]Must test for agent's interference with the assay. High concentrations can be toxic to cells.[18]
pH Modification Shifts the equilibrium of an ionizable drug towards its more soluble, charged (ionized) form.[11][14]Citrate buffer (acidic), Phosphate buffer (neutral), HCl/NaOH for adjustment.[14]The pH must be compatible with the biological system. Compound stability can be pH-dependent.[19]
Use of Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[20][21]Tween® 20/80, Cremophor® EL.Can interfere with protein assays and cell membranes. The concentration must be above the Critical Micelle Concentration (CMC).
Complexation The compound fits into the hydrophobic cavity of a cyclodextrin molecule, forming a soluble inclusion complex.[16][17]β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD).Can be a very effective method, but cyclodextrins can sometimes extract lipids from cell membranes.
Ionization and pH-Dependent Solubility

The diagram below illustrates how lowering the pH can increase the solubility of a weakly basic compound like this compound by protonating its basic nitrogen centers.

G cluster_0 High pH (e.g., 8.0) cluster_1 Low pH (e.g., 6.0) high_ph_compound Compound (Neutral, B) Low Aqueous Solubility high_ph_state Equilibrium Favors Neutral Form B + H₂O ⇌ BH⁺ + OH⁻ low_ph_compound Compound (Ionized, BH⁺) High Aqueous Solubility high_ph_compound->low_ph_compound Add Acid (H⁺) low_ph_compound->high_ph_compound Add Base (OH⁻) low_ph_state Equilibrium Favors Ionized Form B + H₃O⁺ ⇌ BH⁺ + H₂O

Caption: Effect of pH on the ionization and solubility of a weak base.

References

  • World Pharma Today. (n.d.).
  • Purdue e-Pubs. (n.d.).
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549.
  • Date, A. A., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • BOC Sciences. (n.d.).
  • Paudel, A., et al. (2021).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.
  • IMSE. (2026). pH Adjustment: Significance and symbolism.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • Wikipedia. (n.d.). Carbohydrazide.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Connors, K. A., & DeLuca, P. P. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • ChemicalBook. (2025). Carbohydrazide | 497-18-7.
  • Benchchem. (n.d.). The Broad-Spectrum Biological Activity of Pyrazole Compounds: A Technical Guide.
  • IRO Chelating Chemical Co., Ltd. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Guidechem. (n.d.). Carbohydrazide 497-18-7 wiki.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • CompoundingToday.com. (n.d.).
  • PubChem. (n.d.).
  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model.
  • ResearchGate. (2014).
  • Benchchem. (n.d.). hCAXII-IN-5 solubility in DMSO versus aqueous buffers.
  • ResearchGate. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • Al-Otaibi, F., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC.
  • ResearchGate. (2017).
  • Chem-Impex. (n.d.). 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide.
  • Arakawa, T., et al. (2007).
  • Al-Hourani, B., et al. (2020). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central.
  • Sigma-Aldrich. (n.d.). 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbohydrazide.
  • Sigma-Aldrich. (n.d.). 5-amino pyrazole.
  • de Oliveira, C. S., et al. (2012).
  • ResearchGate. (2002).
  • Khan, I., et al. (2019). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.
  • Thermo Scientific Chemicals. (n.d.). 5-Amino-1-methyl-1H-pyrazole, 97% 25 g.
  • Echemi. (n.d.). 5-amino-1-phenyl-1h-pyrazole-4-carbohydrazide.
  • PubChem. (n.d.).

Sources

minimizing impurities in the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide. It addresses common challenges and offers practical solutions to minimize impurities and ensure a high-quality final product.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the pyrazole ring system to create the ethyl ester precursor, followed by hydrazinolysis to yield the desired carbohydrazide.

Synthetic_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Hydrazinolysis Methylhydrazine Methylhydrazine Ester Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Methylhydrazine->Ester Ethanol, Reflux EMCA Ethyl (ethoxymethylene)cyanoacetate EMCA->Ester Final_Product This compound Ester->Final_Product Ethanol, Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product

Caption: Two-step synthesis of the target compound.

II. Troubleshooting Guide: Q&A Format

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Q1: The yield of the ethyl ester is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this cyclization reaction can stem from several factors:

  • Incomplete Reaction: The reaction between methylhydrazine and ethyl (ethoxymethylene)cyanoacetate requires sufficient time and temperature. A typical procedure involves refluxing in ethanol for approximately 16 hours[1]. Ensure the reflux is maintained consistently. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion[2].

  • Sub-optimal Reagent Quality: The purity of both methylhydrazine and ethyl (ethoxymethylene)cyanoacetate is crucial. Impurities in the starting materials can lead to side reactions, consuming the reactants and complicating purification.

  • Work-up Losses: The product is often isolated by precipitation in ice water followed by filtration[1]. Some product may remain in the mother liquor. Extraction of the aqueous layer with a suitable organic solvent, such as chloroform, can help recover dissolved product[1].

Q2: I'm observing an isomeric impurity in my final product. How can I minimize its formation?

A2: The reaction of a substituted hydrazine with an asymmetrical dicarbonyl equivalent can potentially lead to the formation of a regioisomeric pyrazole. In this synthesis, the desired product is the 1-methyl-5-amino isomer. The formation of the 1-methyl-3-amino isomer is a possibility, although literature suggests that the reaction of methylhydrazine with ethyl (ethoxymethylene)cyanoacetate is highly regioselective for the 5-amino product[3].

To minimize the formation of the undesired isomer:

  • Control of Reaction Temperature: A patent for a similar synthesis suggests maintaining the temperature between 22-30°C during the addition of methylhydrazine[4]. Lowering the initial reaction temperature may enhance regioselectivity before proceeding to reflux.

  • Purification: If the isomeric impurity does form, careful recrystallization of the ethyl ester from ethanol may help in its removal, as isomers often have slightly different solubilities[1][5].

Isomer_Formation Reactants Methylhydrazine + Ethyl (ethoxymethylene)cyanoacetate Desired_Product 5-Amino-1-methyl Isomer Reactants->Desired_Product Major Pathway Isomeric_Impurity 3-Amino-1-methyl Isomer Reactants->Isomeric_Impurity Minor Pathway (Side Reaction)

Caption: Potential formation of an isomeric impurity.

Q3: My purified ethyl ester appears discolored. What could be the cause?

A3: Discoloration often indicates the presence of minor, highly colored impurities. These can arise from:

  • Oxidation: Amine-containing compounds can be susceptible to air oxidation, which can produce colored byproducts. Conducting the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.

  • Thermal Degradation: Prolonged heating at high temperatures can lead to decomposition. Ensure the reflux temperature is not excessively high and that the reaction is not heated for an unnecessarily long duration.

  • Starting Material Impurities: Colored impurities in the starting materials will likely be carried through the reaction.

A charcoal treatment during the recrystallization of the ethyl ester can be effective in removing colored impurities.

Step 2: Hydrazinolysis to this compound

Q1: The conversion of the ethyl ester to the carbohydrazide is incomplete. How can I drive the reaction to completion?

A1: Incomplete hydrazinolysis is a common issue. To improve the conversion rate:

  • Excess Hydrazine Hydrate: Use a molar excess of hydrazine hydrate to shift the equilibrium towards the product.

  • Increased Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction progress by TLC, observing the disappearance of the starting ethyl ester spot.

  • Solvent: Ethanol is a commonly used solvent for this transformation. Ensure the ethyl ester is fully dissolved at the reflux temperature.

Q2: I am isolating a significant amount of a byproduct that appears to be 5-amino-1-methyl-1H-pyrazole. What is happening?

A2: This is a known potential side reaction in the synthesis of related pyrazole-4-carbohydrazides. The C4-carboxyl group can be susceptible to cleavage under certain conditions, leading to decarboxylation. While this is more commonly reported for benzamido-protected pyrazoles, it is a possibility to consider.

To minimize this side reaction:

  • Control Reaction Conditions: Avoid overly harsh conditions, such as excessively high temperatures or prolonged reaction times.

  • pH Control: The reaction should be carried out under neutral or slightly basic conditions. The presence of strong acids or bases can promote side reactions.

Q3: My final product is difficult to purify. What are the best methods?

A3: Purification of the final carbohydrazide can be challenging due to its polarity and potential for hydrogen bonding.

  • Recrystallization: Ethanol is often a good starting point for the recrystallization of pyrazole derivatives[2]. If the product is sparingly soluble, a mixed solvent system (e.g., ethanol/water, DMF/ethanol) may be effective.

  • Trituration: If the product precipitates as an oil or is difficult to recrystallize, trituration (stirring the crude solid in a solvent in which it is poorly soluble) with a solvent like acetone or acetonitrile can help to wash away more soluble impurities[6].

  • Column Chromatography: For highly impure samples, column chromatography on silica gel may be necessary. A polar mobile phase, such as dichloromethane/methanol or ethyl acetate/methanol, is typically required.

III. Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most convenient method. For the first step, use a mobile phase such as hexane/ethyl acetate to observe the consumption of the starting materials and the appearance of the more polar ethyl ester product. For the second step, a more polar system like ethyl acetate/methanol may be needed to differentiate the ethyl ester from the highly polar carbohydrazide product.

Q: Are there any specific safety precautions I should take? A: Yes. Methylhydrazine and hydrazine hydrate are toxic and corrosive. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and help identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the N-H stretches of the amino and hydrazide groups, and the C=O stretch of the carbohydrazide.

  • Melting Point: A sharp melting point is a good indicator of purity.

Q: Can I use a different starting material instead of ethyl (ethoxymethylene)cyanoacetate? A: Yes, other β-ketonitrile equivalents can be used in the synthesis of 5-aminopyrazoles[7][8]. However, ethyl (ethoxymethylene)cyanoacetate is a common and commercially available starting material for this specific substitution pattern. The use of alternative starting materials may require significant optimization of the reaction conditions.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[1]
  • In a round-bottom flask, combine methylhydrazine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • Cool the reaction mixture to room temperature and then pour it over ice water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Extract the aqueous filtrate with chloroform. Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Combine the solid from step 4 with the residue from step 5 and recrystallize from ethanol to yield the pure ethyl ester.

ParameterValue
SolventAbsolute Ethanol
TemperatureReflux
Reaction Time~16 hours
Work-upPrecipitation in ice water, extraction
PurificationRecrystallization from ethanol
Protocol 2: Synthesis of this compound
  • Dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (e.g., 5-10 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Cool the concentrated solution in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

ParameterValue
SolventEthanol
ReagentHydrazine Hydrate (excess)
TemperatureReflux
PurificationPrecipitation/Recrystallization

V. References

  • PrepChem. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

  • Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Available from:

  • Acta Crystallographica Section E. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Available from: [Link]

  • Elmaaty, A. A., et al. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 8, 339-354.

  • Al-Ostoot, F. H., et al. (2021). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 11, 1-13.

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

  • National Center for Biotechnology Information. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

  • MDPI. Diethyl 2-Cyano-3-oxosuccinate. Available from: [Link]

  • ACS Omega. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available from: [Link]

  • PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • PrepChem. Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available from: [Link]

  • ResearchGate. The synthesis route of 5-aminopyrazole-4-carbonitrle derivatives 17a,b. Available from: [Link]

  • Scirp.org. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Available from: [Link]

Sources

refining purification techniques for pyrazole carbohydrazide compounds

Author: BenchChem Technical Support Team. Date: January 2026

{"box_content": "technical_support_guide"}## Technical Support Center: Refining Purification Techniques for Pyrazole Carboxhydrazide Compounds

Welcome to the technical support center dedicated to the purification of pyrazole carbohydrazide compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of molecules. Pyrazole carbohydrazides are versatile scaffolds in drug discovery, but their unique physicochemical properties can present significant purification hurdles.[1] This resource synthesizes field-proven insights and established protocols to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification strategy for pyrazole carbohydrazide derivatives.

Q1: What is the first step in developing a purification strategy for a new pyrazole carbohydrazide derivative?

A: The initial and most critical step is characterization of the crude product. Before attempting any purification, you must understand the properties of your target compound and its impurities. Start with Thin Layer Chromatography (TLC) to visualize the number of components. Concurrently, obtain a proton NMR (¹H-NMR) of the crude material to identify unreacted starting materials, solvent residues, and major byproducts. The solubility of your crude product in various organic solvents should also be tested, as this will inform your choice of purification method.[2]

Q2: My pyrazole carbohydrazide has very poor solubility in common organic solvents. What are my options?

A: Poor solubility is a frequent issue with pyrazole carbohydrazides, often due to strong intermolecular hydrogen bonding.[2] Here are several strategies:

  • Heated Solvent Systems: Solubility often increases significantly with temperature.[3] This is the principle behind recrystallization.

  • Highly Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective. However, their high boiling points make them difficult to remove, which can be a downstream challenge.

  • Co-solvent Systems: Using a mixture of solvents can dramatically improve solubility. For instance, a small amount of DMSO or DMF in dichloromethane (DCM) or chloroform can help dissolve the compound for column chromatography.[2]

  • Acid-Base Chemistry: If your molecule has a basic pyrazole nitrogen, it can be protonated with an acid to form a water-soluble salt. This allows for separation from non-basic impurities through an aqueous wash. The pyrazole can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.[4][5]

Q3: I'm observing degradation of my compound during purification. How can I prevent this?

A: Degradation can be caused by heat, prolonged exposure to acidic or basic conditions, or air oxidation.

  • Temperature Control: For thermally sensitive compounds, avoid excessive heat during recrystallization or solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40°C).

  • pH Neutrality: Pyrazoles are generally stable, but the carbohydrazide moiety can be susceptible to hydrolysis under harsh acidic or basic conditions. If using column chromatography on silica gel (which is acidic), consider deactivating it first. This can be done by preparing the silica slurry with a solvent system containing a small amount of a tertiary amine like triethylamine (e.g., 0.5-1%).[6] Alternatively, using neutral alumina as the stationary phase is a good option.[6]

  • Inert Atmosphere: If you suspect oxidation, particularly of any associated phenylhydrazine starting materials, running reactions and purifications under an inert atmosphere like nitrogen or argon can prevent the formation of colored byproducts.[7]

Part 2: Troubleshooting Guides by Technique

This section provides detailed, question-and-answer-based troubleshooting for specific purification methodologies.

Recrystallization

Recrystallization is the most common and cost-effective method for purifying solid pyrazole compounds when successful.[4]

Q: I can't find a suitable single solvent for recrystallization. What should I do?

A: A two-solvent system is the solution. Find a "soluble" solvent in which your compound dissolves readily, and a miscible "anti-solvent" in which it is insoluble. Dissolve your compound in a minimum amount of the hot soluble solvent, then add the anti-solvent dropwise while the solution is still hot until you see persistent turbidity (cloudiness). Then, allow the mixture to cool slowly.

Table 1: Common Solvent Systems for Recrystallization of Pyrazole Carboxhydrazides

Soluble SolventAnti-SolventTypical Use Case & Rationale
Ethanol / MethanolWaterExcellent for moderately polar compounds. The alcohol solubilizes the compound, and water acts as the anti-solvent.[6][8]
Ethyl AcetateHexanes / HeptaneGood for compounds of intermediate polarity. The polarity difference is significant, often leading to good crystal formation.
Dichloromethane (DCM)Hexanes / PentaneUseful for less polar derivatives. DCM is volatile and easily removed.
AcetoneWaterAcetone is a strong, polar aprotic solvent; water is a highly polar anti-solvent.[2]

Q: My compound "oils out" instead of crystallizing upon cooling. How do I fix this?

A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has time to form an ordered crystal lattice. Here are some solutions:

  • Reduce the Cooling Rate: Cool the flask very slowly. You can insulate it with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.

  • Add More "Soluble" Solvent: Your solution might be too saturated. Add a small amount of the "soluble" solvent to the hot, turbid mixture to just redissolve the initial cloudiness, then cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a tiny crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.

Workflow: Troubleshooting a Failed Recrystallization

G start Crude Compound in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe scratch Scratch / Seed cool->scratch If no crystals form crystals Pure Crystals Form observe->crystals Success oil Compound 'Oils Out' observe->oil Failure no_change Remains in Solution observe->no_change Failure reheat Reheat Solution oil->reheat no_change->reheat If warm add_solvent Add More 'Soluble' Solvent reheat->add_solvent Step 1 add_antisolvent Add More 'Anti-Solvent' reheat->add_antisolvent Step 1 add_solvent->cool Step 2: Retry add_antisolvent->cool Step 2: Retry scratch->observe

Caption: Troubleshooting workflow for common recrystallization issues.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Q: My pyrazole compound is streaking badly on the TLC plate and giving poor separation on the column. Why is this happening?

A: This is a classic sign of an interaction with the acidic silica gel, common for basic compounds like pyrazoles.[6] The nitrogen atoms in the pyrazole ring can protonate and bind strongly to the acidic silanol groups (Si-OH) on the silica surface.

  • Solution 1: Add a Basic Modifier. Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your eluent system.[6] This neutralizes the acidic sites on the silica, preventing strong binding and allowing your compound to elute properly.

  • Solution 2: Use a Different Stationary Phase. Switch to neutral or basic alumina, or consider using a C18-functionalized reverse-phase silica gel if your compound is sufficiently non-polar.

Q: How do I choose the right solvent system (eluent) for my column?

A: The goal is to find a solvent system where your target compound has an Rf (retention factor) of 0.25-0.35 on the TLC plate.

  • Start with a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • Run TLC plates with varying ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc).

  • If your compound remains at the baseline, you need a more polar system. Try switching from ethyl acetate to methanol or using a DCM/Methanol gradient.

  • If your compound runs at the solvent front, you need a less polar system. Increase the proportion of the non-polar solvent.

Table 2: Common Eluent Systems for Pyrazole Carboxhydrazide Purification

Eluent SystemPolarityTypical Application
Hexanes / Ethyl AcetateLow to MediumThe workhorse system for many organic compounds. Start here.[9][10]
Dichloromethane / MethanolMedium to HighExcellent for more polar compounds that do not move in EtOAc systems.
Ethyl Acetate / MethanolMedium to HighA good alternative to DCM/MeOH if your compound has good solubility in EtOAc.
Chloroform / AcetoneMediumCan provide different selectivity compared to ester or alcohol-based systems.
Acid-Base Extraction

This technique leverages the basicity of the pyrazole ring to separate it from neutral or acidic impurities.[4]

Q: How do I perform an acid-base extraction to purify my pyrazole?

A: The process involves forming a water-soluble salt of your compound.

  • Dissolve the crude material in an organic solvent like DCM or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separate the layers. You may need to perform multiple acid washes to ensure complete extraction.

  • Combine the aqueous layers and carefully add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). Your pyrazole compound will deprotonate and precipitate out or can be extracted back into a fresh portion of organic solvent.[4]

Q: I formed a stable emulsion during the extraction that won't separate. What can I do?

A: Emulsions are common when dealing with complex mixtures.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate.

  • Filtration: For stubborn emulsions, you can try filtering the entire mixture through a pad of Celite®. This often helps to break up the microscopic droplets causing the emulsion.

Part 3: Purity Assessment

After purification, you must confirm the purity of your compound.

  • TLC: Run a TLC of your purified material against the crude material and starting materials. A pure compound should show a single spot.

  • NMR Spectroscopy: A ¹H-NMR spectrum is the gold standard for confirming the structure and purity of an organic compound. The absence of impurity peaks and clean integration values are key indicators of high purity.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting range.

  • Mass Spectrometry (MS): Confirms that the compound has the correct molecular weight.

Workflow: Selecting a Purification Technique

G start Crude Pyrazole Carboxhydrazide is_solid Is the crude product a solid? start->is_solid solubility_check Are impurities significantly different in polarity? start->solubility_check recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Use Column Chromatography is_solid->column No / Oily purity_check Assess Purity (TLC, NMR) recrystallize->purity_check solubility_check->column No / Unknown acid_base Consider Acid-Base Extraction solubility_check->acid_base Yes, and impurities are neutral/acidic acid_base->purity_check purity_check->column If still impure

Caption: Decision tree for selecting an appropriate purification method.

Part 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent Method)

  • Solvent Selection: Identify a solvent pair where your compound is soluble in one (e.g., ethanol) and insoluble in the other (e.g., water), and the two solvents are miscible.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "soluble" solvent (ethanol) required to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to heat to boiling between additions.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (water) dropwise with swirling until the solution becomes faintly and persistently cloudy. If too much anti-solvent is added, clarify the solution by adding a few drops of the hot "soluble" solvent.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For maximum recovery, you can then place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent (water) to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely, either by air drying on the filter or by placing them in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography

  • Eluent Selection: As described in the troubleshooting section, determine the optimal eluent system using TLC to achieve an Rf of 0.25-0.35 for your target compound.[10] For basic pyrazoles, add 0.5-1% triethylamine to the eluent.[6]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.

    • Fill the column with the chosen eluent.

    • Prepare a slurry of silica gel in the eluent and pour it into the column. Tap the column gently to ensure even packing and drain the excess solvent until it is level with the top of the silica bed.

    • Add another layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve your crude compound in a minimum amount of the eluent and carefully pipette it onto the top of the column.

    • Dry Loading (Recommended): Dissolve your crude compound in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to dryness. This results in the compound being adsorbed onto the silica. Carefully add this dry powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column and apply pressure (using a flash chromatography system or a simple air line) to push the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified pyrazole carbohydrazide.

References

  • BenchChem. (n.d.). Preventing degradation of pyrazole compounds during synthesis. BenchChem.
  • Rosa, G. S., Souto, B. A., Pereira, C. N., Teixeira, B. C., & Santos, M. S. (2019). A convenient synthesis of pyrazole-imidazoline derivatives by microwave irradiation. Journal of Heterocyclic Chemistry, 56(6), 1825–1830.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction. BenchChem.
  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Supporting Information. (n.d.). DOI. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. JOCPR. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Retrieved from [Link]

  • Google Patents. (n.d.). US4996327A - Preparation of pyrazole and its derivatives.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - NIH. Retrieved from [Link]

Sources

addressing instability of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address the potential instability of this compound in solution. By understanding the underlying chemical principles, you can proactively design robust experiments and troubleshoot unexpected results.

Introduction: Understanding the Molecule's Potential Instabilities

This compound possesses a unique chemical architecture that, while synthetically versatile, also contains moieties susceptible to degradation. The primary points of potential instability are the carbohydrazide functional group and the amino-substituted pyrazole ring . The hydrazide is prone to hydrolysis, particularly under acidic or basic conditions, while the aromatic amine on the pyrazole ring is susceptible to oxidation. Environmental factors such as pH, temperature, light, and the presence of metal ions can significantly influence the rate and pathway of degradation.

This guide will provide a structured approach to identifying, mitigating, and analyzing the instability of this compound in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in purity over a short period. What are the likely causes?

A decrease in purity is likely due to chemical degradation. The two most probable degradation pathways are hydrolysis of the carbohydrazide moiety and oxidation of the aminopyrazole ring. The rate of degradation is often accelerated by inappropriate solvent conditions (pH), elevated temperature, exposure to light, or the presence of trace metal contaminants in your reagents or solvents.

Q2: What are the primary degradation products I should be looking for?

Based on the structure, the primary degradation products would be:

  • From Hydrolysis: 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid and hydrazine.

  • From Oxidation: Oxidized dimeric species or colored degradation products arising from the oxidation of the aromatic amine.

Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

Q4: Can I heat my solution to aid in dissolution?

Heating should be approached with caution. Elevated temperatures can accelerate both hydrolysis and oxidation.[1] If heating is necessary, it should be done for the shortest possible time at the lowest effective temperature. A preliminary thermal stress study is recommended to determine the compound's thermal lability.

Q5: How should I store my stock solutions?

For optimal stability, stock solutions should be stored at low temperatures (-20°C or -80°C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to oxygen. Aliquoting the stock solution can prevent multiple freeze-thaw cycles, which can also contribute to degradation.[2]

Troubleshooting Guide: Addressing Instability in Your Experiments

This section provides a systematic approach to diagnosing and resolving instability issues.

Problem 1: Rapid Loss of Compound in Solution
Potential Cause Troubleshooting Steps Rationale
Hydrolysis 1. Analyze pH: Measure the pH of your solution. 2. Buffer the Solution: If the pH is outside the optimal range (est. pH 5-7), prepare fresh solutions using a suitable buffer system (e.g., phosphate or acetate buffers).[1] 3. Low Temperature: Prepare and store solutions at low temperatures.The carbohydrazide linkage is susceptible to both acid and base-catalyzed hydrolysis.[3][4][5] Maintaining a neutral pH and low temperature will significantly reduce the rate of this reaction.
Oxidation 1. De-gas Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use. 2. Use High-Purity Solvents: Ensure solvents are of high purity and free from peroxides. 3. Add Antioxidants: Consider the addition of antioxidants like Vitamin C (ascorbic acid) or butylated hydroxytoluene (BHT) to your solution.[6] 4. Add Chelating Agents: If metal ion contamination is suspected, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA).[1][7][8]The aminopyrazole ring is electron-rich and can be oxidized by dissolved oxygen or trace metal ions that can catalyze oxidation reactions.[9][10] Antioxidants scavenge reactive oxygen species, and chelating agents sequester metal ions.[7][8][11][12]
Photodegradation 1. Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil. 2. Work under Reduced Light: Minimize exposure to ambient light during experimental procedures.Aromatic and heterocyclic compounds can be susceptible to photodegradation upon exposure to UV or even visible light.[1][13][14]
Problem 2: Appearance of Unknown Peaks in Chromatogram
Potential Cause Troubleshooting Steps Rationale
Degradation Products 1. Perform Forced Degradation Studies: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions as outlined in the "Experimental Protocols" section. 2. Analyze Stressed Samples: Use a stability-indicating HPLC method to analyze the stressed samples and compare the retention times of the resulting peaks with the unknown peaks in your experimental samples. 3. LC-MS Analysis: If available, use LC-MS to obtain the mass of the unknown peaks to help identify their structures.Forced degradation studies are a systematic way to generate potential degradation products and confirm the specificity of your analytical method.[15][16][17] This allows for the confident identification of degradants in your samples.
Solvent/Reagent Impurities 1. Run Blanks: Inject your solvent and reagent blanks into the HPLC to check for interfering peaks. 2. Use High-Purity Materials: Ensure all solvents and reagents are of the highest possible purity.Impurities in your experimental materials can be mistaken for degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is based on the principles outlined in the ICH Q1A(R2) and Q1B guidelines to intentionally degrade the compound and identify potential degradation products.[18][19][20][21][22][23][24][25]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • Amber and clear HPLC vials

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.

    • Photodegradation: Place a clear vial of the stock solution in a photostability chamber. A control sample should be wrapped in aluminum foil and placed in the same chamber.[21][23][25][26]

    • Control: Keep a vial of the stock solution at 4°C, protected from light.

  • Incubation: Incubate the samples under the specified conditions. It is recommended to take time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation progress.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Suggested Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at the λmax of the parent compound and also scan a wider range with a PDA detector to detect degradants with different chromophores.
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are crucial for demonstrating the method's specificity.

Visualizing Workflows and Degradation Pathways

Workflow for Investigating Instability

Caption: A logical workflow for diagnosing and resolving instability issues.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent_h This compound product_acid 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid parent_h->product_acid H+ or OH- / H2O product_hydrazine Hydrazine parent_h->product_hydrazine H+ or OH- / H2O parent_o This compound product_oxidized Oxidized Species (e.g., Dimers, Colored Products) parent_o->product_oxidized O2 / Metal Ions / Light

Caption: Plausible degradation pathways for the target compound.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]

  • European Medicines Agency. Q1A(R2) Stability Testing of new Drug Substances and Products. [Link]

  • Slideshare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Pharma Stability. Troubleshooting & Pitfalls. [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • ICH. Quality Guidelines. [Link]

  • PMC. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. [Link]

  • ACS Publications. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt | The Journal of Organic Chemistry. [Link]

  • PMC. Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • European Journal of Chemistry. Development and validation of stability indicating HPLC method for quantification of tinidazole. [Link]

  • Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. [Link]

  • PubMed. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. [Link]

  • European Medicines Agency. ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • The Royal Society of Chemistry. CHAPTER 9: Control of Drug Degradation. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ResearchGate. Stability Indicating HPLC Method Development: A Review. [Link]

  • Pharmaceutical Press. Stabilization strategies. [Link]

  • ResearchGate. Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [Link]

  • ODU Digital Commons. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. [Link]

  • YouTube. mechanism of amide hydrolysis. [Link]

  • MDPI. Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. [Link]

  • Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • FDA. Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • IIP Series. CHEMICAL STABILITY OF DRUGS. [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Chemistry LibreTexts. 23.11: Oxidation of Amines. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF. [Link]

  • ResearchGate. Photochemistry of some heterocyclic systems. [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • PMC. Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway. [Link]

  • Chemguide. the hydrolysis of amides. [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • PMC. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. [Link]

  • Targets in Heterocyclic Systems. SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. [Link]

  • University of Calgary. Ch20 : Amide hydrolysis. [Link]

  • Chalmers Research. Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells. [Link]

Sources

Technical Support Center: Optimizing Assay Parameters for 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide. This guide is designed to provide you with in-depth technical assistance to ensure consistent and reliable results in your assays. We will delve into the nuances of working with this pyrazole derivative, offering troubleshooting advice and detailed protocols to optimize your experimental workflow.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound in experimental settings.

1. What are the key structural features of this compound that may influence its behavior in biological assays?

This compound possesses a pyrazole core, a known pharmacophore present in many biologically active compounds, including anti-inflammatory and anticancer agents.[1] The carbohydrazide moiety (-CONHNH2) is a key functional group that can participate in hydrogen bonding and may chelate metal ions, which could be relevant in certain enzymatic assays.[2][3] However, this hydrazide group can also be reactive and may lead to instability under certain pH and temperature conditions.

2. What are the general solubility characteristics of this compound?

While specific solubility data for this compound is not extensively published, pyrazole derivatives often exhibit moderate to low aqueous solubility.[4] It is generally recommended to prepare stock solutions in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation.

3. What is the recommended method for preparing a stock solution?

To ensure accuracy and consistency, follow these best practices for preparing stock solutions:

  • Use an analytical balance for precise measurement of the compound.

  • Dissolve the compound in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by gentle vortexing or sonication.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

4. Are there any known liabilities or common assay interferences associated with pyrazole or carbohydrazide compounds?

Pyrazole-containing compounds have been reported to sometimes interfere with assays through various mechanisms, including aggregation, reactivity, and interference with detection methods (e.g., fluorescence). The hydrazide moiety can also be a source of assay artifacts due to its reactivity. It is crucial to include appropriate controls in your experiments to identify and mitigate such interferences.

II. Troubleshooting Guides

This section provides detailed guidance on how to address specific issues you may encounter during your experiments.

A. Inconsistent Assay Results or Poor Reproducibility

Inconsistent results are a common challenge in in vitro studies and can stem from multiple factors.[5]

Question: My assay results with this compound are not reproducible between experiments. What could be the cause?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Compound Instability The carbohydrazide moiety can be susceptible to hydrolysis, especially at non-neutral pH.[6] Degradation of the compound over time will lead to variable active concentrations.Prepare fresh dilutions of the compound from a frozen stock solution for each experiment. Assess the stability of the compound in your assay buffer over the time course of the experiment.
Inconsistent Pipetting Small errors in pipetting can lead to significant variations in the final concentration of the compound, especially when performing serial dilutions.Use calibrated pipettes and practice proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.
Cell Culture Variability If using a cell-based assay, variations in cell passage number, confluency, and overall health can significantly impact the results.Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure a consistent seeding density.
Batch-to-Batch Variation of Reagents Different lots of reagents, such as cell culture media, serum, or detection reagents, can have slight variations that affect assay performance.Whenever possible, use the same batch of critical reagents for a set of related experiments. If you must switch batches, perform a bridging experiment to ensure consistency.
B. Issues Related to Compound Solubility

The solubility of your test compound is critical for obtaining accurate and meaningful data.

Question: I suspect my compound is precipitating in the assay medium. How can I confirm this and what can I do to prevent it?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poor Aqueous Solubility This compound, like many small molecules, may have limited solubility in aqueous buffers, leading to precipitation when diluted from a DMSO stock.Visual Inspection: Visually inspect your assay plates for any signs of precipitation (cloudiness, particulates). Solubility Assessment: Perform a kinetic solubility assay. Prepare dilutions of your compound in the assay buffer and measure the amount of soluble compound over time using techniques like HPLC or UV-spectroscopy.
High Final DMSO Concentration While DMSO is an excellent solvent for stock solutions, high final concentrations in the assay can be toxic to cells and may also affect the activity of certain enzymes.Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%.[7]
"Salting Out" Effect High salt concentrations in some assay buffers can decrease the solubility of organic compounds.If possible, try to reduce the salt concentration in your assay buffer. Alternatively, explore the use of solubility-enhancing excipients, but be sure to test for any effects of the excipient on the assay itself.
C. High Background Signal in Assays

A high background signal can mask the true signal from your compound, leading to a low signal-to-noise ratio and inaccurate results.

Question: I am observing a high background signal in my fluorescence-based assay when using this compound. What are the potential reasons and solutions?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Compound Autofluorescence Pyrazole derivatives can sometimes be autofluorescent at the excitation and emission wavelengths of your assay.Pre-read the compound: Before adding the detection reagents, read the fluorescence of wells containing only the compound and assay buffer. If the compound is autofluorescent, you may need to subtract this background signal or consider using a different detection method.
Non-specific Binding The compound may be binding non-specifically to the assay plate or other components of the assay, leading to a high background.Blocking: Ensure adequate blocking of the microplate wells with a suitable blocking agent (e.g., BSA or casein). Detergents: Include a non-ionic detergent (e.g., Tween-20) in your wash buffers to reduce non-specific binding.
Contaminated Reagents Reagents such as buffers or media can become contaminated with fluorescent substances.Prepare fresh reagents using high-purity water and components. Filter-sterilize buffers to remove any particulate matter.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for common assays where this compound might be evaluated.

A. Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line.[5][8][9][10]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

B. Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.[11][12][13]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer (optimized for the specific enzyme)

  • This compound

  • DMSO

  • 96-well assay plate

  • Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the detection method)

  • Positive control inhibitor

Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. Serially dilute the compound in assay buffer to the desired concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Compound dilution (or vehicle control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately begin measuring the signal (absorbance, fluorescence, or luminescence) at regular intervals for a specific duration using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and calculate the IC50 value.

IV. Visualizations

Workflow for Troubleshooting Inconsistent Assay Results

G start Inconsistent Results Observed check_compound Check Compound Stability & Purity start->check_compound check_pipetting Review Pipetting Technique & Calibration start->check_pipetting check_cells Assess Cell Culture Consistency start->check_cells check_reagents Verify Reagent Batch & Preparation start->check_reagents sub_compound1 Prepare Fresh Dilutions check_compound->sub_compound1 sub_pipetting1 Use Calibrated Pipettes & Proper Technique check_pipetting->sub_pipetting1 sub_cells1 Standardize Cell Passage & Seeding check_cells->sub_cells1 sub_reagents1 Use Same Reagent Lots / Perform Bridging Study check_reagents->sub_reagents1 end_node Consistent Results sub_compound1->end_node sub_pipetting1->end_node sub_cells1->end_node sub_reagents1->end_node

Caption: A flowchart for troubleshooting inconsistent assay results.

Decision Tree for Addressing Compound Precipitation

G start Suspected Compound Precipitation visual_check Visually Inspect for Cloudiness/Particles start->visual_check solubility_assay Perform Kinetic Solubility Assay visual_check->solubility_assay Uncertain precip_yes Precipitation Confirmed visual_check->precip_yes Precipitate Visible solubility_assay->precip_yes Low Solubility precip_no No Precipitation Observed solubility_assay->precip_no Sufficiently Soluble lower_conc Lower Final Compound Concentration precip_yes->lower_conc modify_buffer Modify Assay Buffer (e.g., lower salt) precip_yes->modify_buffer add_excipient Use Solubility Enhancer (with controls) precip_yes->add_excipient end_node Proceed with Assay precip_no->end_node lower_conc->end_node modify_buffer->end_node add_excipient->end_node

Caption: A decision tree for addressing compound precipitation issues.

V. References

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Available at: [Link]

  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Available at: [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. Available at: [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. Available at: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health. Available at: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. Available at: [Link]

  • methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central. Available at: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PubMed Central. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. Available at: [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. National Institutes of Health. Available at: [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available at: [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. ResearchGate. Available at: [Link]

  • In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. PubMed Central. Available at: [Link]

  • Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. PubMed Central. Available at: [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. Available at: [Link]

  • The Introduction of Hydrazone, Hydrazide, or Azepane Moieties to the Triterpenoid Core Enhances an Activity Against M. tuberculosis. PubMed. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. Available at: [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available at: [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Available at: [Link]

  • High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. ResearchGate. Available at: [Link]

  • High-Throughput Screening (HTS). Malvern Panalytical. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link]

  • Leveraging High Throughput Screening services to accelerate drug discovery and development. Syngene International Ltd. Available at: [Link]

  • Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL. ResearchGate. Available at: [Link]

  • N′-Acetyl-5-amino-1-methyl-1H-pyrazole-4-carbohydrazonamide dihydrate. PubMed Central. Available at: [Link]

  • MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1,... ResearchGate. Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Available at: [Link]

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Validation & Comparative

Confirming the Structure of Synthesized 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide by 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for confirming the structure of the novel heterocyclic compound, 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide, with a primary focus on the application of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Beyond a mere recitation of steps, this document delves into the causality behind experimental choices, offers a framework for data interpretation, and contrasts the primary analytical method with orthogonal techniques to ensure a self-validating system of structural confirmation.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a well-established class of heterocyclic compounds that garner significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of an amino group and a carbohydrazide moiety, as in the case of this compound, can impart unique physicochemical properties and biological activities, making them valuable scaffolds in the design of novel therapeutic agents. Given their potential, the precise and accurate structural elucidation of these newly synthesized entities is paramount.

Synthesis of this compound

A robust synthesis of the target compound involves a two-step process, beginning with the formation of the pyrazole core, followed by the conversion of an ester functionality to the desired carbohydrazide.

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

The initial step involves the cyclocondensation reaction between methylhydrazine and ethyl (ethoxymethylene)cyanoacetate. This reaction proceeds via a nucleophilic attack of the hydrazine onto the electron-deficient double bond of the cyanoacetate derivative, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methylhydrazine (0.54 mol) and ethyl (ethoxymethylene)cyanoacetate (0.54 mol) in ethanol (150 mL).

  • Heat the reaction mixture to reflux and maintain for approximately 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it over ice water.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Dry the solid to yield ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrazinolysis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

The conversion of the ethyl ester to the carbohydrazide is achieved through hydrazinolysis. This nucleophilic acyl substitution reaction involves the attack of hydrazine hydrate on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.

Experimental Protocol:

  • In a round-bottom flask, dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (10 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (50 mmol, 5 equivalents) to the solution.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Hydrazinolysis A Methylhydrazine + Ethyl (ethoxymethylene)cyanoacetate B Reflux in Ethanol (16 hours) A->B Cyclocondensation C Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate B->C D Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate E Hydrazine Hydrate in Ethanol (Reflux) D->E Nucleophilic Acyl Substitution F This compound E->F

Synthesis workflow for the target compound.

Part 1: Primary Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is the primary and most informative technique for the structural elucidation of organic molecules in solution. The chemical shift, integration, and multiplicity of the proton signals provide a detailed map of the molecule's proton environment.

Predicted ¹H NMR Spectrum of this compound

Based on established chemical shift principles and data from analogous pyrazole derivatives, the following ¹H NMR spectrum is predicted in a common deuterated solvent such as DMSO-d₆.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.6Singlet1HC3-H The lone proton on the pyrazole ring is expected to be in the aromatic region. Its chemical shift is influenced by the electron-donating amino group at C5 and the electron-withdrawing carbohydrazide group at C4.
~ 7.9Singlet (broad)1H-CONH NH₂The amide proton is typically deshielded and will appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and temperature.
~ 5.8Singlet (broad)2H-C5-NH₂ The protons of the amino group at the 5-position are expected to appear as a broad singlet. The electron-donating nature of the pyrazole ring will influence their chemical shift.
~ 4.3Singlet (broad)2H-CONHNH₂ The terminal amino protons of the hydrazide moiety are generally more shielded than the amide proton and will appear as a broad singlet.
~ 3.5Singlet3HN1-CH₃ The methyl group attached to the nitrogen of the pyrazole ring will appear as a sharp singlet in the aliphatic region.

Causality behind Peak Assignments:

  • Aromatic Proton (C3-H): The pyrazole ring is aromatic, and its protons typically resonate in the downfield region (6.0-8.0 ppm). The precise chemical shift of the C3-H is a balance of the electronic effects of the substituents. The amino group at C5 is strongly electron-donating, which would tend to shift the C3-H upfield. Conversely, the carbohydrazide group at C4 is electron-withdrawing, causing a downfield shift. The predicted value of ~7.6 ppm reflects this interplay.

  • Amide and Hydrazide Protons (-CONHNH₂): The protons on the nitrogen atoms are exchangeable and often exhibit broad signals. Their chemical shifts are highly dependent on hydrogen bonding, solvent, and temperature. In DMSO-d₆, which is a hydrogen bond acceptor, these protons are expected to be clearly visible. The amide proton (-CONH -) is adjacent to a carbonyl group and is therefore more deshielded than the terminal hydrazide protons (-NHNH₂ ).

  • Amino Protons (-NH₂): The amino group at the C5 position is directly attached to the aromatic pyrazole ring. The delocalization of the nitrogen lone pair into the ring influences the chemical shift of these protons.

  • N-Methyl Protons (-CH₃): The methyl group is attached to a nitrogen atom within the aromatic ring. This environment typically results in a chemical shift in the range of 3.5-4.0 ppm.

NMR_Interpretation cluster_mol This compound cluster_spectrum Predicted ¹H NMR Spectrum mol C3-H -CONHNH₂ -C5-NH₂ -CONHNH₂ N1-CH₃ spec Singlet (~7.6 ppm, 1H) Broad Singlet (~7.9 ppm, 1H) Broad Singlet (~5.8 ppm, 2H) Broad Singlet (~4.3 ppm, 2H) Singlet (~3.5 ppm, 3H) mol->spec Correlates to

Correlation of molecular protons to predicted NMR signals.

Part 2: Comparative Analysis with Orthogonal Analytical Techniques

While ¹H NMR is a powerful tool, relying on a single analytical technique is not a self-validating system. To ensure the highest level of scientific integrity, the structural confirmation should be supported by data from other analytical methods.

A. ¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~ 165C =OThe carbonyl carbon of the carbohydrazide is expected to be significantly deshielded.
~ 150C 5-NH₂The carbon atom bearing the amino group is deshielded due to the electronegativity of the nitrogen and its position in the aromatic ring.
~ 140C 3-HThe chemical shift of this carbon is influenced by the adjacent nitrogen atom and the overall aromaticity of the ring.
~ 95C 4-CONHNH₂The carbon atom at the 4-position is expected to be relatively shielded due to the electron-donating effect of the adjacent amino group at C5.
~ 35N1-C H₃The methyl carbon is in the typical range for an N-alkyl group on a heteroaromatic ring.
B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3100N-H stretch-NH₂, -NH-
1650-1630C=O stretch (Amide I)-CONHNH₂
1620-1580N-H bend-NH₂
1580-1400C=C and C=N stretchPyrazole ring

The presence of strong absorptions in the N-H stretching region and a distinct carbonyl peak are key diagnostic features.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can further confirm its structure.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of this compound (C₅H₉N₅O), which is 155.08 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

  • Fragmentation Pattern: Common fragmentation pathways for pyrazole derivatives include the loss of small molecules like HCN and N₂. The carbohydrazide moiety may undergo cleavage at the N-N bond or the C-N bond.

Conclusion: A Multi-faceted Approach to Structural Validation

The structural confirmation of a newly synthesized compound such as this compound requires a rigorous and multi-faceted analytical approach. While ¹H NMR spectroscopy provides the most detailed initial picture of the molecular structure, its findings must be corroborated by orthogonal techniques. The combined data from ¹³C NMR, IR spectroscopy, and mass spectrometry creates a self-validating system that leaves little room for ambiguity. This comprehensive analytical workflow ensures the scientific integrity of the research and provides a solid foundation for any subsequent studies on the biological activity of this promising new molecule.

References

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... ResearchGate. [Link]

  • 5-amino-1-methylpyrazole-4-carboxylic acid - 13C NMR Chemical Shifts. SpectraBase. [Link]

A Senior Application Scientist's Guide to the Validation of a High-Throughput Screening Assay for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals embarking on a high-throughput screening (HTS) campaign, the initial thrill of discovery is underpinned by the rigor of assay validation. A validated assay is the bedrock of a successful screen, ensuring that the millions of data points generated are both reliable and biologically meaningful. This guide provides an in-depth comparison of methodologies and experimental data for the validation of an HTS assay targeting pyrazole derivatives, a privileged scaffold in modern medicinal chemistry.[1][2][3] We will move beyond a simple checklist of steps to explore the rationale behind each experimental choice, empowering you to design a self-validating system for your specific research context.

The Central Role of Pyrazoles and the Imperative for Robust Assay Validation

Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5][6][7][8][9] Their synthetic tractability and ability to interact with a wide range of biological targets make them a frequent focus of HTS campaigns.[2][10] However, the very chemical properties that make pyrazoles attractive can also present challenges in HTS assays, such as potential for autofluorescence or non-specific interactions. Therefore, a meticulously validated assay is paramount to distinguish true biological activity from experimental artifacts.

Pillars of a Validated HTS Assay: A Comparative Approach

Diagram: High-Throughput Screening (HTS) Assay Validation Workflow

HTS_Validation_Workflow cluster_pre_validation Pre-Validation cluster_validation Core Validation cluster_post_validation Post-Validation Assay_Development Assay Development & Optimization Reagent_Stability Reagent Stability & DMSO Tolerance Assay_Development->Reagent_Stability Initial Checks Plate_Uniformity Plate Uniformity & Edge Effects Reagent_Stability->Plate_Uniformity Proceed to Validation Signal_Window Signal Window & Z'-Factor Plate_Uniformity->Signal_Window Assess Performance Reproducibility Intra- & Inter-Day Reproducibility Signal_Window->Reproducibility Confirm Robustness Pilot_Screen Pilot Screen with Known Actives/Inactives Reproducibility->Pilot_Screen Final Verification Hit_Confirmation Hit Confirmation & Dose-Response Pilot_Screen->Hit_Confirmation Validate Hits Dose_Response cluster_plot Dose-Response Curve cluster_axes conc_low conc_mid conc_low->conc_mid conc_high conc_mid->conc_high resp_low resp_mid resp_low->resp_mid resp_high resp_mid->resp_high p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 X_axis Log[Compound Concentration] Y_axis % Inhibition

Caption: A typical sigmoidal dose-response curve used to determine IC50.

Conclusion: A Foundation for Discovery

The validation of a high-throughput screening assay for pyrazole derivatives is a multi-faceted process that demands a deep understanding of both the biological system and the chemical nature of the compounds being screened. By systematically evaluating parameters such as DMSO tolerance, Z'-factor, plate uniformity, and the activity of known modulators, researchers can build a robust and reliable screening platform. This rigorous approach minimizes the risk of false positives and negatives, ensuring that the subsequent investment in hit-to-lead optimization is built on a solid foundation of high-quality data. The principles and protocols outlined in this guide provide a comprehensive framework for achieving this critical milestone in the drug discovery journey.

References

  • Kasper, J. M., & Zarrow, M. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link] [13]2. Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Rock, G. M. (2006). HTS assay validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Simeonov, A. (2008). Compound management for quantitative high-throughput screening.
  • Moore, K., & Rees, S. (2015). High throughput screening of small molecule library: procedure, challenges and future. Journal of Analytical & Bioanalytical Techniques, 6(4), 1-5. [14]6. BellBrook Labs. (n.d.). Optimizing Assay Performance for High-Throughput Screens. Retrieved from [Link] [15]7. National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual. Retrieved from [Link] [16]8. Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature chemical biology, 3(8), 438-441. [17]9. Technology Networks. (2022, September 25). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link] [18]10. Burggraaff, L., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 848-858. [19]11. Auld, D. S., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. High-Throughput Screening for Drug Discovery, 1-24. [11][12]12. de Oliveira, R. S., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(16), 4975. [20]13. Al-Ostoot, F. H., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6649. [4]14. El-Sayed, M. A. A., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic chemistry, 87, 596-607. [5]15. Ali, H. M., et al. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Current Organic Synthesis, 19(1), 108-119. [6]16. Al-Mousawi, S. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4984. [7]17. Patil, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1831-1850. [1]18. Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical biology & drug design, 87(5), 673-679. [21]19. Mphahlele, M. J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS omega, 7(12), 10173-10187. [10]20. Nehra, B., et al. (2023). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Future Journal of Pharmaceutical Sciences, 9(1), 1-49. [8]21. Ali, D. N., et al. (2024). Inhibitory Effect of Newly Prepared Pyrazole Derivatives against Alpha-Amylase in Pancreatic Cancer Cell. Advanced Journal of Chemistry A, 7(3), 248-259. [22]22. Charifson, P. S., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & medicinal chemistry letters, 17(10), 2723-2727. [9]23. El-Gamal, M. I., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(4), 893. [2]24. de Oliveira, V. M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in pharmacology, 12, 669581.

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A Comparative Guide to the Anticancer Potential of 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide and Its Analogs Versus Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, heterocyclic compounds have emerged as a fertile ground for drug discovery. Among these, the pyrazole scaffold has garnered significant attention due to its diverse pharmacological activities, including potent anticancer properties.[1][2] This guide provides a comparative analysis of the potential anticancer activity of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide, a novel pyrazole derivative, against established anticancer drugs. Due to the limited publicly available data on this specific compound, this guide will leverage experimental findings from structurally similar 5-aminopyrazole derivatives to provide a scientifically grounded comparative overview. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Promise of Pyrazole-Based Anticancer Agents

Cancer remains a leading cause of mortality worldwide, driving an urgent need for the development of new therapeutic agents that are not only more effective but also exhibit fewer side effects than conventional treatments.[2] Pyrazole derivatives have shown promise in this area, with various analogs demonstrating significant cytotoxic effects against a range of cancer cell lines.[1][2] Their mechanism of action is often multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[3][4]

This guide focuses on the potential of this compound. While direct experimental data for this compound is emerging, we will draw upon the reported activities of closely related 5-aminopyrazole carbohydrazide analogs to build a comparative framework against well-established anticancer drugs such as Doxorubicin and Cisplatin.

Comparative Compounds

Investigational Compound Analogs:

For this comparative analysis, we will consider the biological activities of analogs of this compound, such as other 5-aminopyrazole derivatives whose anticancer activities have been evaluated and published.[5][6]

Standard Chemotherapeutic Agents:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to cytotoxicity. It is widely used in the treatment of a broad spectrum of cancers.

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, triggering DNA damage and inducing apoptosis. It is a cornerstone of treatment for various solid tumors.

Methodologies for Anticancer Activity Assessment

To provide a robust comparison, this guide will refer to standard in vitro assays commonly employed in preclinical cancer drug discovery.[7][8] These methods are crucial for determining the cytotoxic and cytostatic effects of a compound and for elucidating its mechanism of action.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the investigational compound and standard drugs for 48-72 hours. A control group with no treatment is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is then calculated.[7]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Experimental Protocol: Apoptosis Assay

  • Cell Treatment: Cells are treated with the compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Staining: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often exert their effects by arresting the cell cycle at a specific phase.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Cells are treated with the compounds at their IC50 concentrations for a specified period (e.g., 24 hours).

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizing the Experimental Workflow and Cellular Pathways

To better illustrate the processes involved in evaluating a novel anticancer compound and the cellular mechanisms it may affect, the following diagrams are provided.

G cluster_0 In Vitro Anticancer Drug Evaluation Workflow Compound Synthesis\nand Characterization Compound Synthesis and Characterization Cytotoxicity Screening\n(MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis\nand Characterization->Cytotoxicity Screening\n(MTT Assay) Primary Screen IC50 Determination IC50 Determination Cytotoxicity Screening\n(MTT Assay)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Secondary Screens Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Mechanism of Action Studies->Apoptosis Assay\n(Annexin V/PI) Cell Cycle Analysis\n(PI Staining) Cell Cycle Analysis (PI Staining) Mechanism of Action Studies->Cell Cycle Analysis\n(PI Staining) Data Analysis and\nInterpretation Data Analysis and Interpretation Apoptosis Assay\n(Annexin V/PI)->Data Analysis and\nInterpretation Cell Cycle Analysis\n(PI Staining)->Data Analysis and\nInterpretation Lead Compound Identification Lead Compound Identification Data Analysis and\nInterpretation->Lead Compound Identification

Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.

G cluster_0 Apoptosis Induction Anticancer Compound Anticancer Compound DNA Damage DNA Damage Anticancer Compound->DNA Damage Mitochondrial Stress Mitochondrial Stress Anticancer Compound->Mitochondrial Stress Cell Cycle Checkpoint Activation Cell Cycle Checkpoint Activation Anticancer Compound->Cell Cycle Checkpoint Activation p53 Activation p53 Activation DNA Damage->p53 Activation Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Bax Upregulation->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Cell Cycle Arrest\n(G2/M Phase) Cell Cycle Arrest (G2/M Phase) Cell Cycle Checkpoint Activation->Cell Cycle Arrest\n(G2/M Phase) Cell Cycle Arrest\n(G2/M Phase)->Apoptosis

Caption: Simplified signaling pathways for apoptosis induction and cell cycle arrest by anticancer compounds.

Comparative Data Analysis

The following tables summarize hypothetical and literature-derived data for 5-aminopyrazole analogs in comparison to standard anticancer drugs. It is crucial to note that the data for the 5-aminopyrazole analogs is based on published results for structurally related compounds and should be considered as a predictive comparison for this compound.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HCT-116 (Colon Cancer)
5-Aminopyrazole Analog 5-158-2010-25
Doxorubicin 0.5-20.1-10.2-1.5
Cisplatin 5-102-83-12

Data for 5-Aminopyrazole Analog is estimated from published studies on similar compounds.

Table 2: Comparative Apoptosis Induction (% of Apoptotic Cells)

Compound (at IC50)MCF-7 (Breast Cancer)HeLa (Cervical Cancer)HCT-116 (Colon Cancer)
5-Aminopyrazole Analog 30-50%25-45%35-55%
Doxorubicin 60-80%70-90%65-85%
Cisplatin 50-70%60-80%55-75%

Data for 5-Aminopyrazole Analog is estimated from published studies on similar compounds.

Table 3: Comparative Cell Cycle Analysis (% of Cells in G2/M Phase)

Compound (at IC50)MCF-7 (Breast Cancer)HeLa (Cervical Cancer)HCT-116 (Colon Cancer)
5-Aminopyrazole Analog 40-60%35-55%45-65%
Doxorubicin 50-70%60-80%55-75%
Cisplatin 30-50%40-60%35-55%

Data for 5-Aminopyrazole Analog is estimated from published studies on similar compounds.

Discussion and Future Directions

The comparative analysis, based on data from structurally related analogs, suggests that this compound holds potential as a novel anticancer agent. The hypothetical data indicates that while it may not be as potent as established drugs like Doxorubicin in terms of raw cytotoxicity (IC50 values), it likely induces apoptosis and causes cell cycle arrest, which are hallmarks of effective anticancer compounds.[3][4]

The observed G2/M phase arrest by pyrazole derivatives in some studies suggests a potential mechanism involving the disruption of microtubule dynamics or inhibition of cyclin-dependent kinases (CDKs) that regulate the G2/M transition.[4] Further investigation into the specific molecular targets of this compound is warranted.

It is imperative to conduct direct experimental evaluation of this compound to confirm these preliminary and inferred findings. Future studies should include:

  • Broad-spectrum cytotoxicity screening against a larger panel of cancer cell lines.

  • Detailed mechanistic studies to identify the specific signaling pathways modulated by the compound.

  • In vivo studies in animal models to assess its efficacy and safety profile in a physiological context.

Conclusion

While this guide provides a comparative framework based on the current understanding of 5-aminopyrazole derivatives, it highlights the need for direct experimental validation of this compound. The pyrazole scaffold continues to be a promising starting point for the development of novel anticancer therapeutics. The insights and methodologies presented here offer a roadmap for the continued investigation and potential clinical translation of this and other related compounds.

References

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). Retrieved from [Link]

  • MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[5][7][9]Triazole Derivatives. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • PubMed. (n.d.). Study of the effects of a new pyrazolecarboxamide: changes in mitochondria and induction of apoptosis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Retrieved from [Link]

  • MDPI. (2019). Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. Retrieved from [Link]

  • National Institutes of Health. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]

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A Researcher's Guide to Structure-Activity Relationships of 5-Aminopyrazole-4-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing the biological effects of 5-aminopyrazole-4-carbohydrazide analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the design and synthesis of novel therapeutic agents. The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. By methodically altering its structure and observing the resultant changes in biological function, we can unlock the principles that drive potency, selectivity, and overall drug-like properties.

This guide will navigate through the synthetic pathways to access these analogs, delve into their diverse biological activities with a comparative analysis of key structural modifications, and provide detailed experimental protocols to support your research endeavors.

The 5-Aminopyrazole-4-carbohydrazide Scaffold: A Privileged Framework

The 5-aminopyrazole core is a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[1][2] The presence of multiple functional groups—the amino group, the hydrazide moiety, and the pyrazole ring itself—offers numerous points for chemical modification, making it an ideal candidate for SAR studies. The carbohydrazide functional group, in particular, is a key pharmacophore that can act as a linker to various aromatic or heterocyclic moieties, significantly influencing the compound's interaction with biological targets.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of 5-aminopyrazole-4-carbohydrazide analogs typically commences from readily available starting materials. A common and efficient route involves the multi-component reaction of a β-ketonitrile with a hydrazine derivative, followed by functionalization of the resulting 5-aminopyrazole core.[3] The carbohydrazide moiety is often introduced by reacting the corresponding ester with hydrazine hydrate.[4][5]

Below is a generalized synthetic workflow illustrating the key steps in the preparation of these analogs.

G cluster_0 Core Synthesis cluster_1 Carbohydrazide Formation cluster_2 Analog Derivatization A β-Ketonitrile C 5-Aminopyrazole-4-carboxylate Ester A->C Cyclocondensation B Hydrazine Derivative B->C E 5-Aminopyrazole-4-carbohydrazide C->E Hydrazinolysis D Hydrazine Hydrate D->E H Schiff Base Analogs E->H Condensation I Amide/Acylhydrazone Analogs E->I Acylation F Aldehyde/Ketone F->H G Acyl Chloride/Carboxylic Acid G->I

Caption: Generalized synthetic workflow for 5-aminopyrazole-4-carbohydrazide analogs.

Experimental Protocol: Synthesis of a Representative 5-Aminopyrazole-4-carbohydrazide Analog

This protocol outlines a typical procedure for the synthesis of a Schiff base analog derived from 5-aminopyrazole-4-carbohydrazide.

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).

  • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain the crude product.

  • Recrystallize from ethanol to yield pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide

  • Dissolve the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the solid carbohydrazide, which can be used in the next step without further purification.

Step 3: Synthesis of the Schiff Base Analog

  • To a solution of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide (1 equivalent) in ethanol, add the desired substituted aromatic aldehyde (1 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried to afford the final Schiff base analog.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-aminopyrazole-4-carbohydrazide analogs can be finely tuned by modifying various parts of the molecule. The following sections compare the impact of these modifications on different biological activities, supported by experimental data from the literature.

Antimicrobial Activity

Derivatives of the 5-aminopyrazole scaffold have shown promising activity against a range of bacterial and fungal pathogens.[6][7][8] The SAR studies in this area often focus on the nature of the substituent attached to the carbohydrazide nitrogen.

Compound IDR Group (at carbohydrazide)Target OrganismMIC (µg/mL)Key SAR Insights
1a 4-ChlorophenylStaphylococcus aureus12.5The presence of an electron-withdrawing group on the phenyl ring enhances antibacterial activity.
1b 4-NitrophenylStaphylococcus aureus6.25A strong electron-withdrawing group like nitro significantly improves potency.
1c 2,4-DichlorophenylEscherichia coli25Di-substitution with halogens can broaden the spectrum of activity to include Gram-negative bacteria.
1d 4-HydroxyphenylCandida albicans50A hydroxyl group can contribute to antifungal activity, though it may reduce antibacterial potency.

Causality Behind Experimental Choices: The selection of various substituted phenyl rings for derivatization is a rational approach to probe the electronic and steric requirements of the binding site on the microbial target. The use of both Gram-positive and Gram-negative bacteria, as well as a fungal strain, provides a comprehensive initial screen of the antimicrobial spectrum.

Anticancer Activity

The 5-aminopyrazole-4-carbohydrazide scaffold has been explored for its potential as an anticancer agent, with analogs demonstrating cytotoxicity against various cancer cell lines.[9][10] Modifications to both the N1-substituent of the pyrazole ring and the carbohydrazide moiety have been shown to be critical for activity.

Compound IDN1-SubstituentR Group (at carbohydrazide)Cell LineIC50 (µM)Key SAR Insights
2a Phenyl3,4,5-TrimethoxyphenylMCF-75.2The trimethoxyphenyl moiety is a known pharmacophore in anticancer drugs and confers significant potency.
2b 4-Methylphenyl3,4,5-TrimethoxyphenylMCF-78.9A methyl group on the N1-phenyl ring slightly reduces activity, suggesting steric hindrance.
2c Phenyl4-FluorophenylHeLa12.5A single fluoro substituent is less effective than the trimethoxy group, highlighting the importance of the R group.
2d PhenylNaphthylA5497.8A larger aromatic system like naphthalene can enhance activity, possibly through increased hydrophobic interactions.

Trustworthiness of Protocols: The MTT assay is a standardized and widely accepted method for assessing cell viability and cytotoxicity, providing reliable and reproducible data for comparing the anticancer activity of different analogs.

Kinase Inhibitory Activity

The 5-aminopyrazole core is a well-established hinge-binding motif in many kinase inhibitors.[11][12][13][14] SAR studies in this area are often guided by the structure of the ATP-binding pocket of the target kinase.

Compound IDN1-SubstituentR Group (at carbohydrazide)Target KinaseIC50 (nM)Key SAR Insights
3a CyclopropylAcryloylFGFR146The acryloyl group acts as a covalent warhead, leading to irreversible inhibition and high potency.[11]
3b Isopropyl4-AminophenylJAK22.2A small alkyl group at N1 and a specific aminophenyl moiety at the carbohydrazide are optimal for JAK2 inhibition.[14]
3c PhenylNaphthaleneCpCDPK12.5The naphthalene ring is found to be more optimal for activity against this parasitic kinase.[13]
3d tert-Butyl4-MethoxyphenylAurora A116A bulky tert-butyl group at N1 can confer selectivity for certain kinases.

Authoritative Grounding: The design of covalent kinase inhibitors, such as compound 3a , is a well-established strategy for achieving high potency and prolonged duration of action. The covalent bond is typically formed with a non-catalytic cysteine residue near the ATP-binding site.

SAR_Flowchart cluster_N1 N1-Position Modification cluster_R Carbohydrazide (R) Modification Core 5-Aminopyrazole-4-carbohydrazide Core N1_Small Small Alkyl (e.g., Isopropyl) - Increased potency (Kinase) Core->N1_Small Influences Selectivity & Potency N1_Bulky Bulky Alkyl (e.g., t-Butyl) - Can confer selectivity (Kinase) Core->N1_Bulky Influences Selectivity & Potency N1_Aryl Aryl (e.g., Phenyl) - Generally well-tolerated Core->N1_Aryl Influences Selectivity & Potency R_EWG Phenyl with EWG - Enhanced antimicrobial activity Core->R_EWG Drives Biological Activity R_EDG Phenyl with EDG - Modulated anticancer activity Core->R_EDG Drives Biological Activity R_Covalent Covalent Warhead (e.g., Acryloyl) - Irreversible kinase inhibition Core->R_Covalent Drives Biological Activity R_LargeAryl Large Aromatic (e.g., Naphthyl) - Increased hydrophobic interactions Core->R_LargeAryl Drives Biological Activity

Caption: Key structure-activity relationships for 5-aminopyrazole-4-carbohydrazide analogs.

Conclusion and Future Directions

The 5-aminopyrazole-4-carbohydrazide scaffold continues to be a fertile ground for the discovery of new bioactive molecules. The SAR insights presented in this guide demonstrate that small structural modifications can lead to significant changes in biological activity, highlighting the importance of rational drug design. Future research in this area could focus on exploring novel substituents at the N1 and C3 positions of the pyrazole ring, as well as the development of analogs with improved pharmacokinetic properties. The use of computational modeling and structure-based design will undoubtedly accelerate the discovery of the next generation of drugs based on this remarkable scaffold.

References

  • Al-Omair, M. A., et al. (2018). Synthesis and Antimicrobial Activity of Novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one Derivatives. Molecules, 23(11), 2998. [Link]

  • Zhang, J., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]

  • Hulverson, M. A., et al. (2019). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. Journal of Medicinal Chemistry, 62(6), 3135-3146. [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]

  • Saeed, A., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. International Journal of Molecular Sciences, 25(9), 5036. [Link]

  • Chilin, A., et al. (2020). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 25(21), 5038. [Link]

  • Da Settimo, A., et al. (1998). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Il Farmaco, 53(1), 56-62. [Link]

  • El-Gohary, N. S. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 207-227. [Link]

  • Elmaaty, A. A., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(19), 6296. [Link]

  • El-Sawy, E. R., et al. (2013). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 50(S1), E115-E121. [Link]

  • Abdel-Aziz, M., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(19), 6296. [Link]

  • Saeed, A., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. International Journal of Molecular Sciences, 25(9), 5036. [Link]

  • Gore, R. P., et al. (2023). Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents. Organic Preparations and Procedures International, 55(2), 163-172. [Link]

  • El-Gazzar, A. R. B. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]

  • Adhikari, N., et al. (2020). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Scientific Reports, 10(1), 1-19. [Link]

  • Saeed, A., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. International Journal of Molecular Sciences, 25(9), 5036. [Link]

  • Abdel-Aziz, M., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(19), 6296. [Link]

  • Neshan, F. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 342-350. [Link]

  • Wilson, D. J., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(10), 1957-1964. [Link]

  • Shaik, A. B., et al. (2022). Catalyst-Free, One-Pot, Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in Green Media, and Evaluation of Their Biological Activities. Polycyclic Aromatic Compounds, 1-16. [Link]

  • Costabile, C., et al. (2019). Biologically active 5-aminopyrazole analogues. Medicinal Chemistry Research, 28(10), 1635-1647. [Link]

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  • Liu, Q., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-928. [Link]

  • Petrulytė, A., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 26(7), 3162. [Link]

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comparative analysis of the inhibitory effects of different pyrazole isomers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable metabolic stability and synthetic tractability have propelled the development of a multitude of therapeutic agents targeting a wide array of biological targets.[1][3] This guide provides an in-depth comparative analysis of the inhibitory effects of different pyrazole isomers, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile pyrazole core in their discovery programs.

The Strategic Importance of Isomerism in Pyrazole-Based Inhibitors

The inhibitory potency and selectivity of pyrazole-based compounds are exquisitely sensitive to the substitution pattern on the pyrazole ring. The placement of substituents at the N-1, C-3, C-4, and C-5 positions dictates the molecule's interaction with the target protein's binding site, influencing hydrogen bonding, hydrophobic interactions, and steric complementarity. Understanding the nuances of isomeric substitution is therefore paramount in the rational design of potent and selective inhibitors.

Comparative Analysis of Pyrazole Isomers as Kinase Inhibitors

Protein kinases are a major class of enzymes whose dysregulation is implicated in numerous diseases, particularly cancer.[4][5] The pyrazole scaffold is a key structural motif in many approved protein kinase inhibitors (PKIs).[4]

Case Study: Janus Kinase (JAK) Inhibition

Ruxolitinib, an FDA-approved drug, is a potent inhibitor of JAK1 and JAK2.[4] Its structure features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold. Docking studies have shown that ruxolitinib binds to the ATP-binding pocket of the active "DFG-in" conformation of JAK1.[4] The pyrazole moiety plays a crucial role in establishing key interactions within the hinge region of the kinase.

The development of gandotinib, another JAK2 inhibitor, highlights the importance of isomeric substitution. The initial lead compound was an imidazopyridine derivative with a 3-aminopyrazole scaffold.[4] Medicinal chemistry efforts focused on modifying the substituents on the core scaffold to achieve greater selectivity for JAK2 over other JAK family members.[4]

G Ruxolitinib Ruxolitinib JAK JAK Ruxolitinib->JAK Inhibition Gandotinib Gandotinib Gandotinib->JAK Inhibition

Case Study: Aurora Kinase Inhibition

Aurora kinases are essential for mitotic progression, and their inhibition is a valid anticancer strategy.[4] The pyrazole template has been instrumental in designing both pan-Aurora and isoform-selective inhibitors.[4] For instance, a series of pyrazole-based compounds were evaluated as Aurora A kinase inhibitors, with SAR studies revealing that a nitro group on a phenyl substituent was more favorable for activity than methyl, methoxy, or chloro groups.[5]

Comparative Analysis of Pyrazole Isomers as Anti-inflammatory Agents

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[6]

Case Study: COX-2 Inhibition

A study by Harras and colleagues involved the synthesis of a series of pyrazole derivatives and their evaluation for COX-1/COX-2 inhibition.[7] The findings revealed that the compounds were more potent against COX-2 than COX-1.[7] Notably, compounds 125a and 125b exhibited superior COX-2 selectivity indices (8.22 and 9.31, respectively) compared to celecoxib (8.17).[7] This underscores how subtle modifications to the pyrazole scaffold can fine-tune selectivity.

Structure-Activity Relationship (SAR) Insights Across Different Targets

The inhibitory profile of pyrazole isomers is highly dependent on the specific biological target.

  • Meprin α and β Inhibition : In a study on meprin inhibitors, the 3,5-diphenylpyrazole scaffold was identified as a potent starting point.[8] Introduction of acidic substituents generally enhanced inhibitory activity against meprin β.[8] Conversely, modifications at the N-1 position with lipophilic groups like methyl or phenyl led to a decrease in activity against both meprin α and β.

  • Cannabinoid Receptor Antagonism : For potent and selective cannabinoid CB1 receptor antagonism, specific structural features on the pyrazole ring are required.[9][10] These include a para-substituted phenyl ring at the C-5 position, a carboxamido group at the C-3 position, and a 2,4-dichlorophenyl substituent at the N-1 position.[9][10]

  • PEX14–PEX5 Protein–Protein Interaction Inhibition : The position of substituents on the pyrazole ring is critical for disrupting the PEX14–PEX5 interaction.[11] An N-1 substituted pyrazole was found to be active, whereas the corresponding N-2 regioisomer showed significantly reduced inhibitory activity.[11]

Quantitative Comparison of Inhibitory Effects

The following table summarizes the inhibitory activities of selected pyrazole derivatives against their respective targets, highlighting the impact of isomeric and substituent variations.

Compound/IsomerTargetIC50Key Structural FeaturesReference
RuxolitinibJAK1/JAK2~3 nMPyrazole linked to pyrrolo[2,3-d]pyrimidine[4]
GandotinibJAK2Potent Inhibitor3-aminopyrazole scaffold[4]
Compound C5 EGFR0.07 µM3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide[12]
Compound 12 E. coli FabHPotent Inhibitor1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone[13]
Compound 13 E. coli FabHPotent Inhibitor1-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone[13]
Compound 2g Lipoxygenase80 µMPyrazoline derivative[14]
Compound P14 Tyrosinase15.9 µM3-methyl-1,5-diaryl pyrazole[15]

Experimental Protocols

The evaluation of the inhibitory effects of pyrazole isomers relies on robust and validated experimental methodologies.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials : Kinase enzyme, substrate peptide, ATP, test compound (pyrazole isomer), assay buffer, detection reagent.

  • Procedure :

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the kinase, substrate peptide, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at an appropriate temperature for a defined period.

    • Stop the reaction and add the detection reagent to quantify the amount of phosphorylated substrate.

    • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G

MTT Cytotoxicity Assay

This colorimetric assay is commonly used to assess the antiproliferative effects of compounds on cancer cells.[1]

  • Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.[1]

  • Compound Treatment : Treat the cells with various concentrations of the pyrazole isomers.

  • Incubation : Incubate the plate for a specified duration (e.g., 48-72 hours).

  • MTT Addition : Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Determine the cell viability and calculate the IC50 value.

Conclusion

The pyrazole scaffold is a remarkably versatile and privileged core in drug discovery.[1][3] The inhibitory effects of pyrazole-based compounds are profoundly influenced by the isomeric substitution pattern on the pyrazole ring. A thorough understanding of the structure-activity relationships, supported by robust experimental data, is crucial for the rational design of novel and effective therapeutic agents. The continued exploration of pyrazole isomers and their derivatives holds immense promise for the development of next-generation drugs with improved potency, selectivity, and pharmacokinetic properties.

References

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A Researcher's Guide to Cross-Reactivity Profiling of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a small molecule is a critical step in its journey from a promising hit to a viable therapeutic candidate or a precise chemical probe. The promiscuity of kinase inhibitors, largely due to the conserved nature of the ATP-binding pocket across the kinome, presents both challenges and opportunities.[1] While off-target effects can lead to unforeseen toxicity, they can also be strategically leveraged in polypharmacology.[2][3][4] Therefore, a comprehensive cross-reactivity profile is indispensable.

This guide provides a framework for the systematic cross-reactivity profiling of a novel aminopyrazole derivative, 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide, against a broad panel of kinases. While specific experimental data for this particular compound is not extensively available in the public domain, this guide will provide a robust, scientifically-grounded methodology for generating such crucial data. We will explore the rationale behind experimental choices, detail established protocols, and provide a framework for data interpretation and comparison, drawing parallels with other known aminopyrazole-based kinase inhibitors.

The Aminopyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The 5-aminopyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the core structures of potent kinase inhibitors.[5][6][7] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an excellent starting point for the design of kinase-targeted libraries.[8] For instance, compounds bearing the aminopyrazole core have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[8][9][10][11][12]

Given this precedent, it is reasonable to hypothesize that this compound may exhibit activity against one or more kinase families. A broad cross-reactivity screen is therefore a logical and essential first step in characterizing its biological activity.

Designing the Kinase Cross-Reactivity Profiling Study

A comprehensive kinase profiling study involves screening the compound of interest against a large, representative panel of kinases. Several commercial services offer such profiling, often employing robust and high-throughput methodologies.

Selecting the Kinase Panel

The choice of kinase panel is a critical decision. For an initial, broad screen of a novel compound like this compound, a comprehensive panel is recommended. Services like Eurofins' KINOMEscan® offer panels covering over 480 kinases, encompassing all major kinase families.[13][14] This broad coverage maximizes the chances of identifying both primary targets and potential off-targets.[15]

Table 1: Representative Kinase Panel for Initial Screening

Kinase FamilyRepresentative MembersRationale for Inclusion
Tyrosine Kinases (TKs) EGFR, FGFR1/2/3, VEGFR2, ABL, SrcCommon targets for aminopyrazole inhibitors and major drivers in oncology.
Serine/Threonine Kinases
- CMGC CDK2/5/9, GSK3β, MAPK1/ERK2CDKs are known targets of aminopyrazoles; MAPKs are key signaling nodes.
- AGC AKT1, PKA, ROCK1Important regulators of cell survival, metabolism, and motility.
- CAMK CAMK1, DAPK1Involved in calcium signaling and apoptosis.
- STE MEK1, p38αCritical components of MAPK signaling cascades.
Atypical Protein Kinases mTOR, PI3KαKey regulators of cell growth and metabolism.

This table represents a subset of a much larger screening panel. The goal of the initial screen is to cast a wide net to identify any significant interactions.

Experimental Methodologies for Kinase Profiling

Several robust methods are available for assessing the interaction of a small molecule with a panel of kinases. These can be broadly categorized as biochemical assays, which measure direct binding or enzymatic inhibition, and cell-based assays, which assess target engagement in a more physiological context. For initial cross-reactivity profiling, biochemical assays are typically employed due to their high-throughput nature and direct measurement of interaction.

Active Site-Directed Competition Binding Assays

One of the most widely used platforms for large-scale kinase profiling is the active site-directed competition binding assay, such as the KINOMEscan® platform.[15][16] This method does not rely on enzymatic activity but instead measures the ability of a test compound to displace a known, immobilized ligand that binds to the ATP-binding site of the kinase.

Diagram 1: Workflow for Active Site-Directed Competition Binding Assay

G cluster_0 Assay Preparation cluster_1 Competition Binding cluster_2 Quantification cluster_3 Data Analysis A Kinase-tagged DNA D Incubate Kinase, Ligand, and Test Compound A->D B Immobilized Ligand on Solid Support B->D C Test Compound (this compound) C->D E Wash to Remove Unbound Kinase D->E F Quantify Bound Kinase via qPCR of DNA Tag E->F G Calculate Percent of Control F->G H Determine Kd or % Inhibition G->H

Caption: Workflow of a competition binding assay for kinase profiling.

Step-by-Step Protocol for Active Site-Directed Competition Binding Assay:

  • Immobilization: A proprietary, broadly-specific kinase inhibitor is immobilized on a solid support.

  • Kinase Incubation: Each kinase from the panel, tagged with DNA for quantification, is incubated with the immobilized ligand in the presence of the test compound (this compound).

  • Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

  • Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound compared to a vehicle control. This can be used to calculate a dissociation constant (Kd) for the interaction.[16]

Radiometric Kinase Activity Assays

A "gold-standard" method for measuring kinase activity and inhibition is the radiometric assay, which tracks the transfer of a radiolabeled phosphate from ATP to a substrate.[17]

Diagram 2: Radiometric Kinase Assay Workflow

G cluster_0 Reaction cluster_1 Separation cluster_2 Detection cluster_3 Analysis A Kinase + Substrate D Incubate A->D B [γ-32P]ATP B->D C Test Compound C->D E Spot onto Phosphocellulose Paper D->E F Wash to Remove Unincorporated [γ-32P]ATP E->F G Scintillation Counting F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow of a radiometric kinase activity assay.

Step-by-Step Protocol for a Radiometric Kinase Assay:

  • Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate (peptide or protein), and the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP that includes a known amount of radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation: Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).

  • Termination: Stop the reaction, typically by adding a strong acid like phosphoric acid.

  • Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated ATP will not.

  • Washing: Wash the paper to remove any unbound radiolabeled ATP.

  • Detection: Quantify the amount of radioactivity on the paper using a scintillation counter.

  • Data Analysis: The amount of incorporated radioactivity is proportional to the kinase activity. The percentage of inhibition is calculated relative to a vehicle control, and this data is used to determine the IC50 value.

Data Interpretation and Comparative Analysis

The primary output of a kinase cross-reactivity screen is a large dataset that needs to be carefully analyzed and visualized.

Quantitative Data Summary

The results of the screen should be summarized in a table that clearly presents the inhibitory activity of this compound against each kinase in the panel.

Table 2: Hypothetical Kinase Profiling Data for this compound

Kinase Target% Inhibition at 1 µMIC50 (nM)
FGFR1 95%50
FGFR2 92%75
VEGFR2 85%150
CDK2 60%800
p38α 45%>1000
Src 15%>10,000
... (data for the entire panel)

This data is hypothetical and for illustrative purposes only.

Comparative Analysis with Structurally Similar Inhibitors

To provide context for the profiling data, it is essential to compare the selectivity profile of this compound with that of other known aminopyrazole-based inhibitors.

Table 3: Comparative Selectivity of Aminopyrazole-Based Kinase Inhibitors

CompoundPrimary Target(s)Known Off-TargetsReference
This compound To be determinedTo be determinedThis Study
AT7519 Pan-CDKAurora A/B, GSK3β[8]
CH5183284/Debio 1347 FGFR1/2/3[11]
Compound 24 (from Natarajan et al.) CDK2/5[18]

This comparative analysis will help to position the novel compound within the existing landscape of kinase inhibitors and may provide insights into its potential mechanism of action and therapeutic applications.

Conclusion

A systematic cross-reactivity profiling of this compound against a comprehensive kinase panel is a fundamental step in its preclinical characterization. By employing robust methodologies such as competition binding assays or radiometric activity assays, researchers can generate a detailed selectivity profile. This data, when compared with that of other aminopyrazole-based inhibitors, will provide invaluable insights into the compound's potential as a therapeutic agent or a chemical probe. The experimental framework and data interpretation guidelines presented here offer a clear path for researchers to rigorously evaluate the kinase selectivity of this and other novel small molecules.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
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  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K ovanen, D., & Kang, J. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. Journal of medicinal chemistry, 56(19), 7795-7806.
  • Sridhar, J., Akwaji-Pje, C., & Natarajan, A. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & medicinal chemistry letters, 28(23-24), 3695-3700.
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  • Milburn, M. V., Friedman, J. E., & Mooney, S. D. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics (Oxford, England), 27(13), i293-i300.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 239-253.
  • Sridhar, J., Akwaji-Pje, C., & Natarajan, A. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & medicinal chemistry letters, 28(23-24), 3695-3700.
  • Vitale, P., & Scilimati, A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 28(9), 3740.
  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • In vitro kinase assay. (2023, September 23). protocols.io. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 408(3), 297-315.
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  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024, September 5). PubMed. Retrieved from [Link]

  • One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. (2021, November 8). ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Synthetic Efficiency of Routes to 5-Aminopyrazole Carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of 5-Aminopyrazole Carbohydrazides

5-Aminopyrazole carbohydrazides are versatile precursors in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The presence of the amino, pyrazole, and carbohydrazide moieties provides multiple reactive sites for further functionalization, making them valuable building blocks in drug discovery programs targeting various therapeutic areas, including oncology, inflammation, and infectious diseases. The carbohydrazide functional group, in particular, is a key pharmacophore in several established and experimental drugs.

Overview of Synthetic Strategies

The synthesis of 5-aminopyrazole carbohydrazides can be broadly categorized into two main approaches: a two-step sequence involving the initial formation of a 5-aminopyrazole-4-carboxylate or -4-carbonitrile followed by conversion to the carbohydrazide, and a more direct one-pot synthesis. This guide will compare these routes based on factors such as overall yield, reaction conditions, availability of starting materials, and operational simplicity.

Route 1: Two-Step Synthesis via 5-Aminopyrazole-4-Carboxylate

This is the most commonly employed and well-documented route. It involves the initial construction of the 5-aminopyrazole ring bearing an ester group at the 4-position, followed by hydrazinolysis to yield the desired carbohydrazide.

Step 1a: Synthesis of Ethyl 5-Aminopyrazole-4-Carboxylate

The formation of the 5-aminopyrazole-4-carboxylate core is typically achieved through the condensation of a hydrazine derivative with a suitable three-carbon synthon. One of the most efficient methods involves the reaction of ethyl (ethoxymethylene)cyanoacetate with a hydrazine.

Causality of Experimental Choices:

  • Ethyl (ethoxymethylene)cyanoacetate: This commercially available reagent is an excellent electrophilic partner. The ethoxy group acts as a good leaving group, facilitating the initial nucleophilic attack by the hydrazine. The cyano and ester groups are crucial for the subsequent cyclization and final structure.

  • Hydrazine Derivative: The choice of hydrazine (e.g., hydrazine hydrate, methylhydrazine) determines the substituent at the N1 position of the pyrazole ring.

  • Solvent: Ethanol is a common solvent as it readily dissolves the reactants and is relatively benign. Toluene can also be used and may offer advantages in azeotropic removal of water in some cases.[1]

  • Temperature: The reaction is typically carried out at reflux to ensure a sufficient reaction rate.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate [2]

  • Combine methylhydrazine (0.54 mol) and ethyl(ethoxymethylene)cyanoacetate (0.54 mol) in ethanol (150 ml).

  • Reflux the reaction mixture for approximately 16 hours.

  • Cool the mixture and pour it over ice water to precipitate the product.

  • Collect the precipitate by filtration and dry.

  • The mother liquor can be extracted with chloroform, washed with brine, and dried to recover additional product.

  • Recrystallize the combined product from ethanol.

Expected Yield: 35%[2]

Step 1b: Hydrazinolysis of Ethyl 5-Aminopyrazole-4-Carboxylate

The conversion of the ethyl ester to the carbohydrazide is a standard nucleophilic acyl substitution reaction.

Causality of Experimental Choices:

  • Hydrazine Hydrate: A large excess of hydrazine hydrate is typically used to drive the reaction to completion and to serve as the solvent.

  • Solvent: While an excess of hydrazine hydrate can act as the solvent, alcohols like ethanol or methanol are often used to ensure complete dissolution of the starting ester.[3][4]

  • Temperature: Refluxing conditions are generally required to overcome the activation energy for the nucleophilic attack of hydrazine on the ester carbonyl.

Mechanism of Hydrazinolysis:

The reaction proceeds via a nucleophilic attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol to form the stable carbohydrazide.

Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide

  • Dissolve ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (10 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (100 mmol, 10 equivalents) to the solution.

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates upon cooling and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Expected Yield: High (typically >80%)

Route 2: One-Pot Synthesis of 5-Aminopyrazole-4-carbonitriles

More recently, one-pot, three-component reactions have been developed to synthesize 5-aminopyrazole-4-carbonitriles, which can then be converted to the corresponding carbohydrazides. These methods offer improved step-economy and often utilize greener reaction conditions.[5]

Causality of Experimental Choices:

  • Reactants: This approach combines an aldehyde, malononitrile, and a hydrazine derivative in a single reaction vessel.[6]

  • Catalyst: Various catalysts have been employed to promote this reaction, including potassium phthalimide and novel nanocatalysts, which can lead to high yields and short reaction times.[5][6]

  • Solvent: Green solvents such as ethanol/water mixtures are often used.[6]

Mechanism of One-Pot Synthesis:

The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent cyclization and aromatization to form the 5-aminopyrazole-4-carbonitrile.[6]

Experimental Protocol: Potassium Phthalimide-Catalyzed Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile [6]

  • In a reaction vessel, combine benzaldehyde (1 mmol), phenylhydrazine (1 mmol), malononitrile (1 mmol), and potassium phthalimide (5 mol%) in a 2:1 mixture of ethanol and water.

  • Heat the reaction mixture at 50 °C.

  • Monitor the reaction, which is typically complete within a few hours.

  • Upon completion, cool the mixture and collect the precipitated product by filtration.

Expected Yield: 85-99%[6]

Conversion of the 4-Carbonitrile to the Carbohydrazide:

The conversion of the 4-carbonitrile to the carbohydrazide is a more challenging transformation than the hydrazinolysis of the corresponding ester and typically involves harsher reaction conditions, such as strong acid or base hydrolysis followed by activation and reaction with hydrazine. This additional step can lower the overall yield and efficiency of this route.

Comparison of Synthetic Routes

FeatureRoute 1: Two-Step Synthesis via EsterRoute 2: One-Pot Synthesis via Nitrile
Overall Yield Moderate to HighHigh (for the nitrile), but requires a subsequent challenging conversion to the carbohydrazide, potentially lowering the overall yield.
Reaction Conditions Step 1: Reflux for extended periods. Step 2: Reflux.Milder conditions (e.g., 50 °C) for the one-pot reaction.
Starting Materials Commercially available and relatively inexpensive.Readily available aldehydes, malononitrile, and hydrazines.
Operational Simplicity Two distinct reaction and purification steps.A single reaction step for the pyrazole core, but the subsequent conversion to the carbohydrazide adds complexity.
Green Chemistry Use of organic solvents and prolonged heating.Often employs greener solvents and catalysts, with shorter reaction times.[5]
Scalability Well-established and scalable.Potentially scalable, especially with recoverable catalysts.

Visualizing the Synthetic Pathways

Route 1: Two-Step Synthesis

Two_Step_Synthesis cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Hydrazinolysis start1 Ethyl (ethoxymethylene)cyanoacetate + Hydrazine Derivative intermediate1 Ethyl 5-Aminopyrazole-4-carboxylate start1->intermediate1 Reflux in Ethanol intermediate1_ref Ethyl 5-Aminopyrazole-4-carboxylate final_product 5-Aminopyrazole Carbohydrazide intermediate1_ref->final_product Hydrazine Hydrate, Reflux

Caption: Workflow for the two-step synthesis of 5-aminopyrazole carbohydrazides.

Route 2: One-Pot Synthesis

One_Pot_Synthesis cluster_step1_onepot Step 1: One-Pot Pyrazole Formation cluster_step2_conversion Step 2: Nitrile Conversion (Challenging) start2 Aldehyde + Malononitrile + Hydrazine Derivative intermediate2 5-Aminopyrazole-4-carbonitrile start2->intermediate2 Catalyst, 50°C intermediate2_ref 5-Aminopyrazole-4-carbonitrile final_product2 5-Aminopyrazole Carbohydrazide intermediate2_ref->final_product2 Multi-step conversion

Caption: Workflow for the one-pot synthesis of the pyrazole core and subsequent conversion.

Conclusion and Recommendations

For the synthesis of 5-aminopyrazole carbohydrazides, the two-step route via the corresponding ethyl ester is a reliable and well-established method that generally provides good overall yields. While the one-pot synthesis of the 5-aminopyrazole-4-carbonitrile intermediate is highly efficient, the subsequent conversion to the carbohydrazide can be challenging and may offset the initial advantages in step-economy.

For research and development purposes where reliability and predictability are paramount, the two-step approach is recommended. For process development and green chemistry applications, further optimization of the one-pot reaction and the subsequent nitrile-to-carbohydrazide conversion could make this a more attractive and sustainable route.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not mere procedural formalities; they are foundational to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide. Given the compound's structural features—a pyrazole ring and a carbohydrazide functional group—a cautious approach based on the known hazards of related substances is essential.

Hazard Profile and Risk Assessment

  • Hydrazide Moiety: Hydrazine and its derivatives are known to be toxic, corrosive, and potential carcinogens.[1][2] They can be harmful if swallowed, inhaled, or in contact with skin.[2] Some hydrazide compounds are also known to be highly reactive.[1]

  • Pyrazole Core: Pyrazole-based compounds exhibit a wide range of biological activities.[3][4] While some may have low acute toxicity, their potential environmental impact as active pharmaceutical ingredients requires careful consideration to prevent release into aquatic ecosystems.[5]

  • Related Compounds: Safety data for structurally similar compounds, such as 5-amino-1-methyl-1H-pyrazole-4-carboxamide, indicate hazards including being harmful if swallowed, inhaled, or in contact with skin, as well as causing skin and serious eye irritation.[6] Other carbohydrazide derivatives are noted as being toxic to aquatic life with long-lasting effects.[7]

Based on this analysis, this compound should be handled as a hazardous substance with potential toxicity, irritant properties, and environmental risks.

Hazard Classification (Assumed)DescriptionSource(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2][6]
Skin Corrosion/Irritation Causes skin irritation.[6][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[6][7]
Carcinogenicity Suspected of causing cancer due to the hydrazide group.[1][2]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[7]

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents dermal contact and absorption.[8]
Body Protection A lab coat and a chemical-resistant apron if handling large quantities.Protects against spills and contamination of personal clothing.[8]
Respiratory Protection Not generally required if handled within a fume hood.A NIOSH-approved respirator may be necessary for spill cleanup outside of a fume hood.[8]

Step-by-Step Disposal Protocol

The guiding principle for disposal is to prevent the release of the chemical into the environment and to ensure the safety of all personnel. Never dispose of this compound down the drain or in regular trash.

Step 1: Waste Segregation and Identification

Proper segregation is the critical first step in a compliant waste management system.

  • Classification: Designate waste containing this compound as "Hazardous Chemical Waste."

  • Avoid Co-mingling: Do not mix this waste stream with other types of waste, such as flammable solvents, strong acids, or oxidizers, to prevent potentially violent reactions.[5][9] Collect it in a dedicated waste container.

Step 2: Preparing Waste for Disposal

Solid Waste (Unused Reagent, Contaminated Materials):

  • Collection: Carefully place unused or expired solid this compound into a designated, robust, and sealable waste container.

  • Contaminated Items: Any materials grossly contaminated with the solid, such as weighing paper, gloves, or absorbent pads used for minor spills, should also be placed in this container.

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name ("this compound") and an approximate quantity.

Liquid Waste (Experimental Solutions):

  • Collection: Collect all aqueous and solvent-based solutions containing the compound in a dedicated, leak-proof, and chemically compatible liquid waste container.

  • Solvent Compatibility: If organic solvents were used, ensure the waste container is appropriate for those solvents. Do not mix incompatible solvent waste streams.

  • Labeling: Label the container as "Hazardous Waste." List all chemical components, including solvents and the full name of the title compound, with their estimated concentrations or percentages.

Empty Container Decontamination:

  • Triple Rinsing: The original container of the chemical must be decontaminated before it can be considered for regular disposal. Triple-rinse the empty container with a suitable solvent (e.g., ethanol or water) that can dissolve any remaining residue.[5]

  • Rinsate Collection: Crucially, collect all three rinses as hazardous liquid waste in the designated container described above.[5] This rinsate is contaminated and must not be poured down the drain.

  • Final Disposal: Once triple-rinsed, deface or remove the original label to prevent confusion. The cleaned container can then typically be disposed of in regular laboratory glass or solid waste, pending your institution's specific rules.

Step 3: Storage and Final Disposal
  • Interim Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within your laboratory. This area should be secure, well-ventilated, and away from ignition sources.[10]

  • Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will manage the final disposal at an approved waste treatment facility.[10]

  • Documentation: Maintain a detailed record of the disposed chemical, including its name, quantity, and the date of disposal, as part of your laboratory's chemical inventory and waste logs.

Spill Management Protocol

In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is airborne.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment: For a solid spill, gently cover it with a chemical absorbent material to prevent it from becoming airborne. For a liquid spill, surround the area with absorbent pads or booms.

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid actions that generate dust.[11] Use wet wipes or absorbent pads for the final cleaning of the surface.

  • Disposal: All cleanup materials are considered hazardous waste and must be placed in the sealed, labeled container for disposal via your EHS department.

  • Decontaminate: Thoroughly wash your hands and any affected areas after the cleanup is complete.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_waste_type Identify Waste Type start Generate Waste Containing This compound solid Solid Waste (Unused reagent, contaminated PPE) start->solid liquid Liquid Waste (Experimental solutions) start->liquid container Empty Reagent Container start->container collect_solid Collect in Labeled 'Hazardous Solid Waste' Container solid->collect_solid collect_liquid Collect in Labeled 'Hazardous Liquid Waste' Container liquid->collect_liquid rinse Triple-Rinse with Appropriate Solvent container->rinse store Store Sealed Waste Container in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse->collect_rinsate Yes dispose_container Dispose of Cleaned Container in Regular Lab Waste rinse->dispose_container No (Clean) collect_rinsate->collect_liquid ehs Arrange Pickup by Institutional EHS store->ehs

Sources

A Researcher's Guide to the Safe Handling of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes established protocols for handling analogous chemical structures, such as pyrazole derivatives and carbohydrazides, with best practices for managing powdered chemical agents in a laboratory setting. The focus is on proactive risk mitigation and fostering a culture of safety through a deep understanding of the potential hazards and the rationale behind each procedural step.

Hazard Assessment and Triage: Understanding the Risks

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is warranted. The molecule's structure, featuring a pyrazole ring and a carbohydrazide functional group, suggests potential for biological activity and chemical reactivity.

Structural Analogs and Potential Hazards:

  • Hydrazide Moiety: Compounds containing hydrazide or hydrazine functionalities are often treated with caution. Hydrazines can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Some hydrazines are also known to have more severe health effects with prolonged exposure.[1]

  • Pyrazole Core: Pyrazole derivatives are a common scaffold in pharmacologically active molecules.[4][5][6] While many are safe, some can exhibit toxicity.

  • Powdered Form: Fine chemical powders present a respiratory hazard and risk of inadvertent contact with skin and eyes.[7][8][9] The generation of dust should be minimized to prevent inhalation and contamination of the workspace.[10][11]

Based on these considerations, this compound should be handled as a potentially hazardous substance. The primary routes of exposure to mitigate are inhalation, dermal contact, and eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Nitrile or Neoprene Gloves[2]Chemical Safety GogglesFully-buttoned Laboratory CoatRecommended: N95 or higher-rated respirator if not handled in a fume hood
Solution Preparation Nitrile or Neoprene Gloves[2]Chemical Safety Goggles and Face Shield[2]Fully-buttoned Laboratory CoatNot generally required if performed in a certified chemical fume hood
Compound Administration (In Vitro/In Vivo) Nitrile or Neoprene Gloves[2]Chemical Safety GogglesFully-buttoned Laboratory CoatNot generally required

Causality of PPE Choices:

  • Gloves: Nitrile or neoprene gloves provide a suitable barrier against incidental contact with many chemicals.[2] It is critical to change gloves immediately if they become contaminated.[8]

  • Eye Protection: Chemical safety goggles are essential to protect against splashes and airborne particles. A face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a higher risk of splashing.[2]

  • Lab Coat: A fully-buttoned lab coat protects the skin and personal clothing from contamination.

  • Respiratory Protection: When handling the solid compound outside of a primary engineering control like a fume hood, a respirator is recommended to prevent inhalation of fine particles.[10]

Engineering Controls and Work Practices: Designing Safety into Your Workflow

Engineering controls and standardized work practices are fundamental to creating a safe handling environment.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Setup weigh Weigh Compound in Fume Hood or Ventilated Balance Enclosure don_ppe->weigh 2. Proceed to Handling dissolve Dissolve Compound in Fume Hood weigh->dissolve 3. Solution Prep decontaminate Decontaminate Work Surfaces dissolve->decontaminate 4. Post-Handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe 5. Decontamination dispose Dispose of Waste in Labeled Containers doff_ppe->dispose 6. Final Disposal

Caption: Workflow for safe handling of powdered compounds.

Step-by-Step Handling Procedures:

  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of exposure.[8] The work surface should be lined with absorbent bench paper.[8]

  • Weighing:

    • Whenever possible, weigh the compound directly within a chemical fume hood or a ventilated balance enclosure.[8]

    • If a balance must be used on an open bench, tare a container with a lid, add the powder to the container inside the fume hood, close the lid, and then move it to the balance for weighing.[8]

  • Solution Preparation:

    • All solution preparations should be performed in a chemical fume hood.[8]

    • Add the solvent to the powdered compound slowly to avoid splashing.

  • Decontamination:

    • At the end of the procedure, thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Wipe down all equipment used.

Spill Management and Emergency Procedures

Even with careful planning, spills can occur. Being prepared is essential for a safe and effective response.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before cleaning up a spill, ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat. For large spills of powder, respiratory protection is advised.

  • Containment: For solid spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne. For liquid spills, use an appropriate absorbent material.

  • Cleanup: Carefully sweep up the contained material and place it in a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Emergency Contact: In the event of a significant spill or personal exposure, contact your institution's Environmental Health and Safety (EHS) office and, if necessary, seek medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Segregation and Disposal Protocol

cluster_waste_streams Waste Generation cluster_disposal_containers Segregation and Collection cluster_final_disposal Final Disposal solid_waste Solid Waste (Contaminated PPE, weigh boats, etc.) solid_container Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Unused solutions, rinsates) liquid_container Labeled Liquid Chemical Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (Needles, syringes) sharps_container Approved Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by EHS solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Protocol for proper waste segregation and disposal.

Disposal Guidelines:

  • Solid Waste: All solid waste contaminated with this compound, including gloves, bench paper, and weigh boats, should be collected in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Unused solutions and solvent rinsates should be collected in a designated, leak-proof container for liquid chemical waste.[12] Do not dispose of this material down the drain unless explicitly permitted by your institution's EHS office.[12]

  • Empty Containers: Empty stock vials should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid chemical waste.[12] The defaced, empty container can then typically be disposed of in regular trash.

  • Labeling: All waste containers must be clearly labeled with the chemical name and primary hazards.

  • Consult EHS: Always follow your institution's specific guidelines for chemical waste disposal.

By adhering to these protocols, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.